Temodox
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-8-11(12(16)19-7-6-15)14(18)10-5-3-2-4-9(10)13(8)17/h2-5,15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXUVCBDYBZRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188051 | |
| Record name | Temodox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34499-96-2 | |
| Record name | Temodox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMODOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P41KX11BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic Compound Temodox: An Analysis of Available Data
Researchers, scientists, and drug development professionals exploring novel chemical entities will find that while the fundamental chemical identity of Temodox is established, a comprehensive biological and pharmacological profile remains largely uncharted territory. This whitepaper serves as a technical guide to the existing data on this compound, highlighting its chemical structure and properties while underscoring the current gaps in the scientific literature regarding its synthesis, mechanism of action, and biological activity.
This compound, identified by the Chemical Abstracts Service (CAS) number 34499-96-2, is chemically known as 2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate.[1] Its molecular formula is C12H12N2O5.[1]
Chemical Structure and Properties
The structural identity of this compound is cataloged in several chemical databases. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C12H12N2O5 | PubChem |
| Molecular Weight | 264.23 g/mol | PubChem |
| IUPAC Name | 2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate | PubChem |
| CAS Number | 34499-96-2 | TargetMol Chemicals, Marrakesh Agreement (WTO)[1][2] |
| Synonyms | CP 22341 | TargetMol Chemicals[1] |
Synthesis and Experimental Protocols
A thorough review of the scientific literature and chemical databases reveals a significant lack of detailed, publicly available experimental protocols for the synthesis of this compound. While its chemical structure is defined, the specific reaction conditions, starting materials, and purification methods required for its preparation are not described in the accessible literature. This absence of synthetic methodology presents a primary hurdle for researchers wishing to investigate its properties further.
Biological Activity and Mechanism of Action
Currently, there is a notable scarcity of published data concerning the biological activity and mechanism of action of this compound. Searches for in vitro or in vivo studies, including bioactivity assays, pharmacological evaluations, and pharmacokinetic profiles, did not yield any substantive results. Consequently, the signaling pathways that this compound may modulate, its potential therapeutic targets, and its overall pharmacological effect remain unknown.
The following logical diagram illustrates the current void in our understanding of this compound's biological interactions.
Future Directions
The absence of comprehensive data on this compound presents both a challenge and an opportunity for the scientific community. The initial step for any future research would be the development and publication of a robust and reproducible synthetic route. Once the compound is accessible, a systematic investigation into its biological effects is warranted. This would include:
-
High-throughput screening to identify potential biological targets.
-
In vitro assays to determine its efficacy and potency against various cell lines or enzymatic targets.
-
In vivo studies in animal models to evaluate its pharmacokinetic profile, safety, and potential therapeutic applications.
Conclusion
References
Temodox molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the known molecular properties of Temodox. The information is intended to serve as a foundational reference for professionals in the fields of chemical research and drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are essential for a variety of research and development applications, including analytical method development, formulation, and computational modeling. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₅ | [1] |
| Molecular Weight | 264.23 g/mol | [1] |
Experimental Protocols and Signaling Pathways
Despite a comprehensive search of publicly available scientific literature and chemical databases, no detailed experimental protocols or established signaling pathways involving this compound could be identified. The absence of this information suggests that this compound may be a compound with limited published research or one that is still in the early stages of investigation.
Further research and publication in peer-reviewed journals will be necessary to elucidate the biological activity, mechanism of action, and potential therapeutic applications of this compound. Researchers interested in this compound are encouraged to consult chemical suppliers for any available non-public data or to initiate novel research to characterize its properties.
Logical Relationship of Available Data
The following diagram illustrates the current state of knowledge regarding this compound, highlighting the confirmed core data and the absence of more complex biological information.
References
An In-depth Technical Guide on the Synthesis and Purification of Temodox: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the synthesis, purification, and specific biological activity of the compound identified as Temodox (IUPAC Name: 2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate; CAS Number: 34499-96-2) is not available in the public scientific literature. This guide, therefore, provides a comprehensive overview of the general methodologies used for the synthesis and purification of quinoxaline-N-oxide derivatives, the chemical class to which this compound belongs. The information presented is based on established chemical principles and published research on analogous structures.
Introduction to this compound and the Quinoxaline-N-Oxide Scaffold
This compound is a heterocyclic compound featuring a quinoxaline-N-oxide core. The chemical structure and basic identifiers are as follows:
| Identifier | Value |
| IUPAC Name | 2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate |
| Molecular Formula | C₁₂H₁₂N₂O₅ |
| CAS Number | 34499-96-2 |
Quinoxaline 1,4-dioxides are a significant class of heterocyclic N-oxides that have garnered considerable interest in medicinal chemistry due to their diverse biological activities.[1] These compounds are known to act as prodrugs, often being reduced by oxidoreductases present in bacterial and tumor cells, which highlights their potential as therapeutic agents.[1] Derivatives of this scaffold have been explored for their antibacterial, antitumor, antifungal, and antiparasitic properties.[1][2]
General Synthesis of Quinoxaline-N-Oxide Derivatives
The synthesis of quinoxaline 1,4-dioxides is most prominently achieved through the Beirut Reaction . This reaction involves the condensation of a benzofurazan N-oxide derivative with a compound containing an active methylene group, such as a β-dicarbonyl compound (e.g., β-ketoesters or malonic esters).[3][4]
A general workflow for the synthesis of a quinoxaline-N-oxide derivative analogous to this compound is presented below.
Caption: General workflow for the Beirut Reaction.
Experimental Protocol: A Representative Synthesis of a Quinoxaline-N-Oxide Derivative
The following is a generalized experimental protocol based on the synthesis of similar quinoxaline 1,4-di-N-oxide analogues.[3] Note: This is a representative procedure and has not been specifically validated for the synthesis of this compound.
Materials:
-
Benzofurazan N-oxide derivative
-
Appropriate β-dicarbonyl compound (e.g., a derivative of malonic acid or a β-ketoester)
-
Base (e.g., triethylamine or potassium hydroxide)
-
Solvent (e.g., methanol or ethanol)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve the benzofurazan N-oxide derivative and the β-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Addition of Base: Add the base to the reaction mixture. The reaction is often carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture if necessary (e.g., with a dilute acid if a strong base was used). The solvent is typically removed under reduced pressure. The residue is then redissolved in a solvent like ethyl acetate and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
Purification of Quinoxaline-N-Oxide Derivatives
The purification of quinoxaline-N-oxide derivatives is crucial to remove unreacted starting materials, by-products, and other impurities. The most common methods for purification are recrystallization and column chromatography.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude quinoxaline-N-oxide derivative
-
Silica gel (appropriate mesh size)
-
Eluent (a solvent system determined by TLC analysis, often a gradient of hexane and ethyl acetate)
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified quinoxaline-N-oxide derivative.
Quantitative Data
As no specific synthesis of this compound has been reported, quantitative data such as reaction yields and purity levels are not available. For related quinoxaline 1,4-di-N-oxide syntheses, yields can range from 50% to over 80%, depending on the specific substrates and reaction conditions.[3] Purity is typically assessed by methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
| Parameter | Typical Range for Analogs | Method of Analysis |
| Reaction Yield | 50-85% | Gravimetric analysis |
| Purity | >95% | HPLC, NMR |
| Identity Confirmation | Consistent with expected structure | NMR, MS, Elemental Analysis |
Signaling Pathways and Mechanism of Action
Detailed information on the biological activity and mechanism of action of this compound is not available in the scientific literature. Therefore, no signaling pathway diagrams can be constructed. For many quinoxaline 1,4-dioxides, the N-oxide groups are crucial for their biological effects, often acting as a pro-drug feature that allows for selective activation in hypoxic environments, such as those found in solid tumors.[1]
Conclusion
While a detailed, in-depth technical guide for the synthesis and purification of this compound cannot be provided due to the absence of specific data in the public domain, this document offers a comprehensive overview of the established methodologies for the synthesis and purification of the broader class of quinoxaline-N-oxide derivatives. Researchers interested in this compound may use the presented general protocols as a starting point for developing a synthetic route. Further research is required to elucidate the specific reaction conditions, yields, and biological activity of this particular compound.
References
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide [mdpi.com]
- 4. mtieat.org [mtieat.org]
Temodox: An Analysis of Available Physicochemical Data
An in-depth technical guide on the physical and chemical properties of Temodox is not currently feasible due to the limited publicly available experimental data. While computational data provides a basic profile, crucial experimental values for properties such as melting point, boiling point, and solubility remain largely unreported in accessible scientific literature. This report summarizes the existing information and highlights the significant gaps in the current knowledge base.
Chemical Identity and Computed Properties
This compound, also known by its synonym CP-22341, is a quinoxaline derivative with the chemical formula C₁₂H₁₂N₂O₅.[1] Its fundamental chemical identifiers and computed physicochemical properties are detailed in Table 1. These values are derived from computational models and provide a theoretical foundation for its chemical behavior.
| Property | Value | Source |
| IUPAC Name | 2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate | PubChem[1] |
| Molecular Formula | C₁₂H₁₂N₂O₅ | PubChem[1] |
| Molecular Weight | 264.23 g/mol | PubChem[1] |
| Canonical SMILES | CC1=C(--INVALID-LINK--C2=CC=CC=C2N1[O-])C(=O)OCCO | PubChem[1] |
| InChI Key | LCXUVCBDYBZRGC-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 34499-96-2 | PubChem[1] |
| XLogP3 | -0.2 | PubChem[1] |
| Polar Surface Area | 92.9 Ų | PubChem[1] |
Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound. These properties are computationally generated and provide a preliminary understanding of the molecule.
Experimental Data: A Notable Absence
A comprehensive search of scientific databases and chemical repositories reveals a significant lack of experimentally determined physical and chemical properties for this compound. Key experimental data points that are crucial for drug development and research, such as:
-
Melting Point: The temperature at which the substance transitions from a solid to a liquid state.
-
Boiling Point: The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.
-
Aqueous Solubility: The concentration of the compound in a saturated solution with water at a specific temperature.
-
pKa: The acid dissociation constant, which indicates the strength of an acid in solution.
-
Stability Data: Information on the compound's degradation profile under various conditions (e.g., pH, temperature, light).
-
Spectroscopic Data (NMR, IR, UV-Vis): Data that provides detailed information about the molecular structure and electronic properties.
Synthesis, Mechanism of Action, and Biological Activity
Similarly, detailed information regarding the synthesis of this compound, its specific mechanism of action, and comprehensive biological activity data is not extensively documented in accessible literature. While it is listed as having potential therapeutic uses, the underlying experimental protocols and signaling pathways associated with its biological effects are not described in a way that would allow for the creation of the requested in-depth guide and visualizations. The search results were predominantly populated with information regarding other drugs, such as Tamoxifen and Temozolomide, indicating a disparity in the research focus on these compounds compared to this compound.
Conclusion
The creation of an in-depth technical guide or whitepaper on the core physical and chemical properties of this compound, complete with experimental protocols and detailed visualizations, is not possible with the currently available information. The existing data is limited to computational predictions of its basic properties. To fulfill the requirements of such a guide, further experimental investigation into the physicochemical properties, synthesis, and biological activity of this compound is necessary. Without such research, a comprehensive understanding of this compound remains elusive to the scientific community.
References
Temodox CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Core Identifiers and Properties
Temodox is a recognized pharmaceutical substance with a unique set of identifiers. The following table summarizes its key chemical and physical properties based on publicly available data.
| Property | Value |
| CAS Number | 34499-96-2 |
| Molecular Formula | C₁₂H₁₂N₂O₅ |
| Molecular Weight | 264.23 g/mol |
| IUPAC Name | 2-hydroxyethyl 3-methyl-1,4-dioxido-1H-quinoxalin-2-carboxylate |
| InChI | InChI=1S/C12H12N2O5/c1-8-11(12(16)19-7-6-15)14(18)10-5-3-2-4-9(10)13(8)17/h2-5,15H,6-7H2,1H3 |
| InChIKey | LCXUVCBDYBZRGC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(=O)C2=CC=CC=C2N1[O-])C(=O)OCCO |
| Synonyms | This compound (USAN), this compound [INN], CP-22,341 |
Logical Relationship of Identifiers
The following diagram illustrates the hierarchical relationship between the fundamental identifiers of this compound.
Experimental Protocols
A comprehensive search of scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis, purification, or analysis of this compound under its recognized name. While the compound is listed in various chemical inventories, specific methodologies for its preparation and handling are not readily accessible in the public domain. Researchers interested in working with this compound may need to refer to related chemical structures or develop novel synthetic routes.
Signaling Pathways and Mechanism of Action
Detailed information regarding the biological activity, mechanism of action, and associated signaling pathways of this compound is not currently available in published literature. Unlike the similarly named but structurally distinct compound Tamoxifen, the biological targets and pharmacological effects of this compound have not been extensively characterized or documented. Further research is required to elucidate the bioactivity and potential therapeutic applications of this molecule.
Disclaimer: This document is intended for informational purposes only and is based on data available as of the date of publication. The absence of detailed experimental and biological information should be noted by any party intending to conduct research on this compound.
An In-depth Technical Guide to the Discovery and History of Temozolomide
Introduction to Temozolomide
Temozolomide (TMZ) is an oral alkylating agent that has become a cornerstone in the treatment of malignant brain tumors, particularly glioblastoma and anaplastic astrocytoma.[1] Its ability to cross the blood-brain barrier and its favorable toxicity profile have made it a significant advancement in neuro-oncology. This guide provides a detailed overview of the discovery, history, and mechanism of action of Temozolomide, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The journey of Temozolomide from a laboratory curiosity to a blockbuster drug is a testament to academic-led drug discovery and persistence. The story begins in the late 1970s at Aston University in Birmingham, England, within the research group of Professor Malcolm Stevens.[2][3] Funded by the Cancer Research Campaign (now Cancer Research UK), Professor Stevens' team was exploring novel nitrogen-rich heterocyclic compounds with potential anticancer activity.[4][5]
The initial breakthrough came with the synthesis of mitozolomide, a precursor to Temozolomide. While mitozolomide showed promise in early clinical testing, it was ultimately hampered by severe toxicity.[3] Undeterred, the team re-evaluated their chemical approach, leading to the synthesis of Temozolomide, then known as CCRG 81045, by PhD student Robert Stone in April 1980.[3] This new compound was more stable, safer, and demonstrated the crucial ability to cross the blood-brain barrier.[3]
Despite its promising preclinical activity, reported in 1987, the development of Temozolomide faced challenges.[1] Major pharmaceutical companies were initially hesitant to invest in a compound for what was considered a niche market.[5] However, the Cancer Research Campaign's phase 1 committee decided to fund the initial clinical trials.[5] The successful scale-up of Temozolomide synthesis for these trials was undertaken by the Cancer Research UK Formulation Unit at the University of Strathclyde.[2]
The turning point for Temozolomide came with larger clinical trials that demonstrated significant survival benefits for patients with glioblastoma.[2] This led to its approval for medical use in the European Union in January 1999 and in the United States in August 1999.[1] An intravenous formulation was later approved in the US in February 2009.[1] Today, Temozolomide, marketed as Temodar®, is the global standard of care for glioblastoma.[3][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Temozolomide is presented below.
| Property | Value |
| Molecular Formula | C6H6N6O2 |
| Molecular Weight | 194.154 g/mol [6] |
| CAS Number | 85622-93-1 |
| Melting Point | 212 °C (decomposes)[1] |
| Solubility | Slightly soluble in water and aqueous acids[1] |
| Appearance | White to light tan/light pink powder |
Mechanism of Action
Temozolomide is a prodrug that is stable at acidic pH but undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[1][7] MTIC further decomposes to a highly reactive methyldiazonium cation, which is the active alkylating species.[8][9]
The cytotoxic effect of Temozolomide is primarily due to the methylation of DNA, most commonly at the N-7 and O-6 positions of guanine residues and the N-3 position of adenine.[8] The methylation at the O-6 position of guanine (O6-MeG) is the most cytotoxic lesion.[8] This adduct mispairs with thymine during DNA replication, leading to a futile cycle of mismatch repair (MMR) that ultimately results in DNA double-strand breaks and apoptosis.[10]
Resistance Mechanisms
A key mechanism of resistance to Temozolomide is the DNA repair protein O6-alkylguanine DNA alkyltransferase (AGT), encoded by the O6-methylguanine-DNA methyltransferase (MGMT) gene.[1][6] AGT can remove the methyl group from the O-6 position of guanine, thereby repairing the DNA damage before it can trigger cell death.[6] Tumors with high levels of MGMT expression are often resistant to Temozolomide.[1] Conversely, epigenetic silencing of the MGMT gene via promoter methylation leads to decreased AGT expression and increased sensitivity to Temozolomide.[1] Other resistance mechanisms include defects in the MMR system and the involvement of the base excision repair (BER) pathway.[8][11]
Signaling Pathways
Temozolomide treatment can induce a variety of cellular signaling pathways, primarily in response to the DNA damage it causes. These pathways can influence cell fate, leading to either apoptosis or the development of resistance.
Experimental Protocols
Synthesis of Temozolomide
Several synthetic routes for Temozolomide have been reported. A common method involves the following key steps:[12][13][14]
-
Diazotization of 5-aminoimidazole-4-carboxamide: 5-aminoimidazole-4-carboxamide is treated with sodium nitrite in an acidic solution to form the corresponding diazonium salt. This intermediate is often unstable and used directly in the next step.[14]
-
Cyclization with Methyl Isocyanate: The diazonium salt is then reacted with methyl isocyanate. This reaction leads to the formation of the imidazotetrazine ring system of Temozolomide.[12]
Alternative, more scalable, and safer synthetic processes have been developed to avoid the use of hazardous reagents like methyl isocyanate.[13][15]
In Vitro Cell Viability Assay
To assess the cytotoxic effects of Temozolomide on glioblastoma cell lines, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.
-
Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with varying concentrations of Temozolomide (typically ranging from 1 µM to 1 mM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.[10]
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
Clinical Trials and Efficacy
Numerous clinical trials have established the efficacy of Temozolomide in the treatment of malignant gliomas. The landmark phase 3 trial by the European Organisation for Research and Treatment of Cancer (EORTC) and the National Cancer Institute of Canada (NCIC) demonstrated that adding Temozolomide to radiotherapy for newly diagnosed glioblastoma significantly improved median overall survival (14.6 months vs. 12.1 months with radiotherapy alone) and the 2-year survival rate (26.5% vs. 10.4%).[16]
Subsequent studies have explored different dosing schedules and combinations with other therapeutic agents.[17][18][19] A review of 21 clinical trials showed that while Temozolomide as a single agent had a modest effect on brain metastases from solid tumors, its combination with whole-brain radiotherapy or other anticancer drugs showed encouraging results.[17]
| Trial / Study | Patient Population | Treatment Arms | Key Findings |
| EORTC/NCIC Phase 3 [16] | Newly diagnosed glioblastoma | 1. Radiotherapy + concurrent and adjuvant TMZ2. Radiotherapy alone | Median OS: 14.6 vs 12.1 months2-year OS: 26.5% vs 10.4% |
| GEINO 14-01 [16] | Newly diagnosed glioblastoma | 1. Standard 6 cycles of adjuvant TMZ2. Extended 12 cycles of adjuvant TMZ | No significant improvement in 6-month PFS with extended TMZ; increased toxicity. |
| Perry J.R. et al. [16] | Elderly patients with glioblastoma | 1. Hypofractionated RT + TMZ2. Hypofractionated RT alone | Median OS: 9.3 vs 7.6 monthsMedian PFS: 5.3 vs 3.9 months |
| ECOG-ACRIN E3F05 [18] | Grade 2 glioma | 1. Radiotherapy + TMZ2. Radiotherapy alone | 10-year survival rate: 70% vs 47% |
Conclusion
The discovery and development of Temozolomide represent a significant achievement in oncology, transforming the treatment landscape for patients with malignant brain tumors. From its origins in curiosity-driven academic research to its current status as a standard-of-care chemotherapy, the story of Temozolomide underscores the importance of persistent scientific inquiry and collaboration. Ongoing research continues to explore ways to overcome resistance and enhance its efficacy, ensuring that the legacy of this remarkable compound will continue to evolve.
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 3. Temozolomide Discovery: From Aston research to life changing treatment | Aston University [aston.ac.uk]
- 4. rsc.org [rsc.org]
- 5. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 6. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient and practical radiosynthesis of [11C]temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considering the Experimental Use of Temozolomide in Glioblastoma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data [mdpi.com]
- 12. Temozolomide synthesis - chemicalbook [chemicalbook.com]
- 13. US6844434B2 - Synthesis of temozolomide and analogs - Google Patents [patents.google.com]
- 14. EP2151442A2 - Process for preparing temozolomide - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Temozolomide for treatment of brain metastases: A review of 21 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ecog-acrin.org [ecog-acrin.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Temozolomide
<_ Note: Initial research indicates that "Temodox" is not a recognized pharmaceutical agent. The information presented in this document pertains to Temozolomide (TMZ) , a well-established alkylating agent used in the treatment of glioblastoma, which is likely the intended subject of the query.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temozolomide (TMZ) is an oral alkylating agent that has become the standard-of-care chemotherapy for patients with glioblastoma multiforme (GBM), one of the most aggressive forms of brain cancer.[1][2] Its efficacy is rooted in its ability to cross the blood-brain barrier and induce cytotoxic DNA lesions in tumor cells.[3][4] This guide provides a detailed overview of the molecular mechanisms underpinning TMZ's action, primary resistance pathways, and common experimental protocols used in its study.
Pharmacokinetics and Activation
TMZ is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite under physiological conditions.[5][6] Following oral administration, TMZ is rapidly absorbed, with a bioavailability of nearly 100%.[4] It is a small, lipophilic molecule, which facilitates its passage across the blood-brain barrier.[3]
At physiological pH, TMZ undergoes spontaneous, non-enzymatic hydrolysis to its active compound, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[1][7] MTIC is unstable and further decomposes to a methyldiazonium cation, which is the ultimate alkylating species, and 5-aminoimidazole-4-carboxamide (AIC).[5]
Core Mechanism of Action: DNA Alkylation
The primary cytotoxic effect of TMZ is mediated by the transfer of a methyl group from the methyldiazonium cation to DNA bases.[5][8] This methylation can occur at several positions, but the key lesions responsible for its anticancer activity are:
-
O6-methylguanine (O6-MeG): Although representing a smaller fraction of the total methylation events (around 5-6%), this is the most critical cytotoxic lesion.[9][10] During DNA replication, O6-MeG mispairs with thymine (T) instead of cytosine (C).
-
N7-methylguanine (N7-MeG): This is the most abundant adduct, accounting for over 70% of methylation events.[9][11]
-
N3-methyladenine (N3-MeA): This adduct accounts for approximately 9% of the methylation events.[9]
The persistence of O6-MeG adducts triggers a futile cycle of DNA mismatch repair (MMR), leading to DNA double-strand breaks, cell cycle arrest at the G2/M phase, and ultimately, apoptosis (programmed cell death).[1][3][11] The N7-MeG and N3-MeA lesions are primarily repaired by the base excision repair (BER) pathway and contribute less significantly to the overall cytotoxicity when the O6-MeG repair mechanisms are functional.[8][9]
Mechanisms of Resistance
The clinical efficacy of TMZ is often limited by both intrinsic and acquired resistance. Several molecular pathways contribute to this resistance:
O6-Methylguanine-DNA Methyltransferase (MGMT)
The most significant mechanism of resistance is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1][10] MGMT directly removes the methyl group from the O6 position of guanine, transferring it to one of its own cysteine residues.[10] This action repairs the DNA lesion before it can trigger the MMR pathway and subsequent cell death.[8] The MGMT protein is inactivated in a stoichiometric, "suicide" reaction.[10]
Tumors with high levels of MGMT expression are generally more resistant to TMZ.[10][12] Conversely, tumors in which the MGMT gene promoter is silenced by epigenetic hypermethylation have low or no MGMT expression and are significantly more sensitive to TMZ.[5][10] Therefore, MGMT promoter methylation status is a critical predictive biomarker for TMZ response in glioblastoma patients.[10][13]
DNA Mismatch Repair (MMR) and Base Excision Repair (BER)
While a functional MMR system is required for the cytotoxicity of O6-MeG adducts, mutations in MMR pathway genes (e.g., MSH6) can lead to tolerance of these lesions and acquired resistance to TMZ.[8][11] The BER pathway, which repairs N7-MeG and N3-MeA adducts, can also contribute to resistance.[9][11] Overexpression of BER proteins, such as poly(ADP-ribose) polymerase-1 (PARP-1), can enhance the repair of these less cytotoxic but more numerous lesions, promoting cell survival.[8][11]
Other Contributing Factors
Other mechanisms implicated in TMZ resistance include:
-
Aberrant Signaling Pathways: Dysregulation of pathways like PI3K/Akt and MAPK/Erk can promote cell survival and chemoresistance.[11]
-
Cancer Stem Cells (CSCs): A subpopulation of glioma stem-like cells may possess enhanced DNA repair capabilities and contribute to tumor recurrence after therapy.[3][4]
-
Drug Efflux Pumps: Overexpression of proteins like P-glycoprotein can actively transport TMZ out of the cell, reducing its intracellular concentration.[12]
Quantitative Data Summary
The efficacy of Temozolomide, particularly in the context of MGMT status, has been quantified in numerous clinical trials.
| Parameter | Patient Group | Value | Reference |
| Median Overall Survival | Glioblastoma (RT + TMZ) | 14.6 months | [2][14] |
| Median Overall Survival | Glioblastoma (RT alone) | 12.1 months | [2][14] |
| 2-Year Survival Rate | Glioblastoma (RT + TMZ) | 26.5% | [2][14] |
| 2-Year Survival Rate | Glioblastoma (RT alone) | 10.4% | [14] |
| 2-Year Survival Rate | GBM with methylated MGMT promoter | 46% | [10] |
| 2-Year Survival Rate | GBM with unmethylated MGMT promoter | 14% | [10] |
| 6-Month Progression-Free Survival (PFS-6) | Recurrent GBM (TMZ) | 27.8% (Overall) | [14][15] |
| IC50 (in vitro) | MGMT-deficient cell lines (A172, LN229) | ~14 µM | [12] |
| IC50 (in vitro) | MGMT-proficient cell lines (SF268, SK-N-SH) | >140 µM | [12] |
Key Experimental Protocols
Studying the mechanism and efficacy of TMZ involves a variety of in vitro and in vivo techniques.
In Vitro Cell Viability/Cytotoxicity Assay
-
Objective: To determine the concentration-dependent cytotoxic effect of TMZ on cancer cell lines and to calculate the IC50 (half-maximal inhibitory concentration).
-
Methodology:
-
Cell Culture: Glioblastoma cell lines (e.g., U87MG, T98G, A172) are cultured in appropriate media and conditions.[16]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A range of TMZ concentrations (typically dissolved in DMSO) is added to the wells. Control wells receive the vehicle (DMSO) alone.[17] Clinically relevant concentrations are in the lower micromolar range.[18]
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue.[16] The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The results are normalized to the vehicle control, and a dose-response curve is generated to calculate the IC50 value.
-
MGMT Promoter Methylation Analysis
-
Objective: To determine the methylation status of the MGMT gene promoter, a key biomarker for TMZ sensitivity.
-
Methodology:
-
DNA Extraction: Genomic DNA is isolated from tumor tissue or cell lines.
-
Bisulfite Conversion: DNA is treated with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The promoter region of the MGMT gene is amplified using PCR with primers specific for either the methylated or unmethylated sequence.
-
Analysis: The PCR products are analyzed by gel electrophoresis or, more quantitatively, by methods like methylation-specific PCR (MSP), pyrosequencing, or methylation-sensitive high-resolution melting (MS-HRM).
-
Western Blot for DNA Damage and Apoptosis Markers
-
Objective: To detect and quantify proteins involved in the DNA damage response and apoptosis following TMZ treatment.
-
Methodology:
-
Cell Treatment and Lysis: Cells are treated with TMZ for various time points. After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using an assay like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., γ-H2AX for DNA double-strand breaks, cleaved Caspase-3 for apoptosis, MGMT) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temozolomide - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression | PLOS One [journals.plos.org]
- 13. Frontiers | A Novel DNA Methylation-Based Signature Can Predict the Responses of MGMT Promoter Unmethylated Glioblastomas to Temozolomide [frontiersin.org]
- 14. osvepharma.com [osvepharma.com]
- 15. The efficacy of temozolomide for recurrent glioblastoma multiforme - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Considering the Experimental Use of Temozolomide in Glioblastoma Research: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. Considering the Experimental Use of Temozolomide in Glioblastoma Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Stability of Temozolomide and Tamoxifen
Note to the Reader: The initial query focused on the in vitro stability of "Temodox." Extensive searches for a compound by this name did not yield relevant results in scientific literature. It is highly probable that this was a typographical error for either Temozolomide or Tamoxifen , both of which are critical anticancer agents with extensive research on their stability profiles. This guide provides a comprehensive overview of the in vitro stability for both of these drugs to address the likely intent of the query.
Part 1: In Vitro Stability of Temozolomide
Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain tumors. Its therapeutic activity is dependent on its chemical conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). This conversion is a critical aspect of its in vitro stability.
Chemical Degradation and Stability Profile
The stability of Temozolomide is highly pH-dependent. It is relatively stable in acidic conditions (pH < 5) but undergoes rapid hydrolysis at neutral or alkaline pH.
-
Acidic Hydrolysis: Under acidic conditions (e.g., 1 M HCl at 80°C for 60 minutes), Temozolomide shows some degradation.
-
Alkaline Hydrolysis: In alkaline solutions (e.g., 1 M NaOH at 80°C for 60 minutes), the drug degrades rapidly.[1]
-
Oxidative Degradation: Exposure to oxidative conditions, such as 3% hydrogen peroxide at 80°C for 60 minutes, also leads to degradation.[1]
-
Thermal Stress: Temozolomide in its bulk form is susceptible to degradation under dry heat (e.g., 100°C for 24 hours).[1]
The primary degradation pathway at physiological pH involves the hydrolysis of the tetrazinone ring to form MTIC, which is the active cytotoxic agent. MTIC then further decomposes to 5-aminoimidazole-4-carboxamide (AIC) and a methylating species.[1]
Quantitative Stability Data
The following table summarizes the key stability characteristics of Temozolomide under different conditions.
| Condition | pH | Temperature | Observations | Reference |
| Acidic Hydrolysis | < 5 | N/A | Relatively stable | [1] |
| Alkaline Hydrolysis | > 7 | N/A | Rapid degradation | [1] |
| Aqueous Solution | 7.4 | 37°C | Half-life of approximately 1.9 hours | |
| Forced Degradation (Acid) | 1 M HCl | 80°C | Significant degradation after 60 minutes | [1] |
| Forced Degradation (Base) | 1 M NaOH | 80°C | Significant degradation after 60 minutes | [1] |
| Forced Degradation (Oxidative) | 3% H₂O₂ | 80°C | Significant degradation after 60 minutes | [1] |
| Thermal Stress (Dry Heat) | N/A | 100°C | Degradation observed after 24 hours | [1] |
Experimental Protocols
Forced Degradation Studies for Temozolomide [1]
-
Objective: To evaluate the stability of Temozolomide under stress conditions and to develop a stability-indicating analytical method.
-
Methodology:
-
Preparation of Stock Solution: A stock solution of Temozolomide (e.g., 20 µg/mL) is prepared in a suitable solvent.
-
Acidic Hydrolysis: The drug solution is mixed with 1 M HCl and heated at 80°C for 60 minutes.
-
Alkaline Hydrolysis: The drug solution is mixed with 1 M NaOH and heated at 80°C for 60 minutes.
-
Oxidative Degradation: The drug solution is mixed with 3% H₂O₂ and heated at 80°C for 60 minutes.
-
Thermal Degradation: The bulk drug is subjected to dry heat at 100°C for 24 hours.
-
Analysis: The stressed samples are then analyzed by a stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.
-
HPLC Method for Stability Testing [1]
-
Mobile Phase: A mixture of acetate buffer (0.02 M, pH 4.5) and acetonitrile (90:10, v/v) is commonly used.
-
Column: A C18 column is typically employed.
-
Detection: UV detection at 260 nm.
-
Temperature: 30°C.
Diagrams and Workflows
Caption: Degradation pathway of Temozolomide to its active form, MTIC.
Caption: Workflow for forced degradation studies of Temozolomide.
Part 2: In Vitro Stability of Tamoxifen
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. Its stability is a key factor in its formulation and therapeutic efficacy.
Chemical Degradation and Stability Profile
Tamoxifen is susceptible to degradation under various conditions, particularly exposure to light.
-
Photodegradation: Tamoxifen is sensitive to light, which can induce isomerization and photocyclization reactions.[2][3] This leads to the formation of several photoproducts, including the E-isomer of Tamoxifen and phenanthrene derivatives.[2]
-
Metabolic Degradation (In Vitro): In in vitro systems containing metabolic enzymes (e.g., liver microsomes), Tamoxifen is extensively metabolized. The primary metabolic pathways are N-demethylation and 4-hydroxylation, catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[4][5] These processes lead to the formation of active metabolites like 4-hydroxytamoxifen and endoxifen, which have a higher affinity for the estrogen receptor than the parent drug.[6][7]
-
Formulation Stability: The stability of Tamoxifen is also dependent on its formulation. For instance, liposomal formulations have been shown to be relatively stable when stored at 2 to 8°C, with minimal drug loss over several weeks.[8] Microemulsions containing Tamoxifen have also demonstrated good physical and chemical stability at room temperature for at least a month.[9][10]
Quantitative Stability Data
The following table summarizes quantitative data on the stability of Tamoxifen.
| Condition | Medium/Formulation | Kinetic Constant (k) x 10⁻⁴ | t₀.₃₃ (min) | Observations | Reference |
| Photodegradation | Ethanol | 1.852 (with Ascorbic Acid) | 14.8 | Ascorbic acid slows the photodegradation kinetics. | [2] |
| Photodegradation | Oral Formulation | 2.595 (with Ascorbic Acid) | 11.3 | Ascorbic acid provides a stabilizing effect. | [2] |
| Photodegradation | Ethanol | 2.168 (with Quercetin) | 10.5 | Quercetin offers moderate stabilization. | [2] |
| Photodegradation | Oral Formulation | 8.139 (with Quercetin) | 6.2 | Quercetin is less effective as a stabilizer in the oral formulation. | [2] |
| Storage Stability (Liposomes) | Liposomal suspension | N/A | N/A | Only 5% drug loss over 5 weeks at 2-8°C. | [8] |
| Storage Stability (Microemulsion) | Microemulsion | N/A | N/A | Formulations showed 100 ± 2% of the initial content after one month. | [9] |
t₀.₃₃ = time required for 33% degradation of the initial drug concentration.
Experimental Protocols
Photostability Testing of Tamoxifen [2]
-
Objective: To investigate the photodegradation kinetics of Tamoxifen in different media and the effect of chemical stabilizers.
-
Methodology:
-
Sample Preparation: Solutions of Tamoxifen are prepared in the desired medium (e.g., ethanol, oral formulation). Stabilizers like ascorbic acid or quercetin may be added at various concentrations.
-
Light Exposure: The samples are exposed to a controlled light source (e.g., a xenon lamp) to simulate sunlight.
-
Spectrophotometric Analysis: UV-Vis spectra of the samples are recorded at different time intervals during light exposure.
-
Data Analysis: Multivariate analysis techniques (e.g., Hard-modeling and soft-modeling multivariate curve resolution-alternating least squares) are applied to the spectral data to determine the concentration profiles of Tamoxifen and its photoproducts over time and to calculate the degradation kinetics.
-
In Vitro Metabolism of Tamoxifen
-
Objective: To study the metabolic conversion of Tamoxifen to its active metabolites.
-
Methodology:
-
Incubation: Tamoxifen is incubated with human liver microsomes in the presence of an NADPH-generating system.
-
Sample Collection: Aliquots are taken at various time points and the reaction is quenched (e.g., with acetonitrile).
-
Analysis: The samples are analyzed by LC-MS/MS to identify and quantify Tamoxifen and its metabolites (e.g., N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen).[11]
-
Diagrams and Workflows
Caption: Major metabolic pathways of Tamoxifen.
Caption: Photodegradation pathways of Tamoxifen.
References
- 1. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tamoxifen in topical liposomes: development, characterization and in-vitro evaluation. [sites.ualberta.ca]
- 9. Development, Characterization, and In Vitro Evaluation of Tamoxifen Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical methods for determination of tamoxifen and its phase I metabolites: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Solubility of Temodox
A Note to the Reader: Comprehensive searches for quantitative solubility data for the compound "Temodox" (CAS RN: 34499-96-2) did not yield any publicly available experimental results. While chemical properties and identifiers for this compound are available, its solubility profile in various solvents is not documented in accessible scientific literature or databases.[1]
To fulfill the user's request for the structure and content of a technical guide on solubility, this document will use Tamoxifen as a representative example of a poorly water-soluble drug. Tamoxifen is a well-characterized compound, and its solubility data is available, making it a suitable analogue to demonstrate the required data presentation, experimental protocols, and visualizations.
Technical Whitepaper: Solubility Profile of Tamoxifen
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the solubility of Tamoxifen, a selective estrogen receptor modulator (SERM), in various common solvents. As a compound with low aqueous solubility, understanding its solubility characteristics is critical for formulation development, bioavailability enhancement, and preclinical research.
Core Concept: Drug Solubility
Solubility is defined as the maximum amount of a substance (solute) that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For pharmaceutical compounds, solubility is a critical physicochemical property that influences the drug's dissolution rate, absorption, and overall bioavailability. Poor aqueous solubility is a major challenge in drug development, often leading to low or variable oral bioavailability.
Quantitative Solubility Data for Tamoxifen
The solubility of Tamoxifen and its common salt form, Tamoxifen Citrate, has been characterized in numerous aqueous and organic solvents. The data is summarized in the tables below for easy comparison.
Table 1: Solubility of Tamoxifen Base
| Solvent | Solubility (mg/mL) | Temperature (°C) | pH (if applicable) |
| Ethanol | ~20[2], 37.15[3], 50 | Not Specified | N/A |
| DMSO | ~2[2], 7.43[3], 13.46 | Not Specified | N/A |
| Dimethyl Formamide (DMF) | ~20[2] | Not Specified | N/A |
| 1:2 Ethanol:PBS Solution | ~0.3[2] | Not Specified | 7.2 |
| Corn Oil | ≥ 1.39 | Not Specified | N/A |
| Water | 0.000167 | 25 | Not Specified |
Table 2: Solubility of Tamoxifen Citrate
| Solvent | Solubility (mg/mL) | Temperature (°C) | pH (if applicable) |
| Ethanol | ~10 | Not Specified | N/A |
| DMSO | ~2 | Not Specified | N/A |
| Dimethyl Formamide (DMF) | ~20 | Not Specified | N/A |
| 1:2 Ethanol:PBS Solution | ~0.3 | Not Specified | 7.2 |
| Water | 0.5 | 37 | Not Specified |
| 0.02 N HCl | 0.2 | 37 | ~1.7 |
| Water | 0.0003 (0.3 µg/mL) | 20 | 3.0-3.5 |
Experimental Protocols: Equilibrium Solubility Determination
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound. It is a robust and reliable method that measures the thermodynamic solubility, representing the true saturation point of the solution.
Methodology: Shake-Flask Protocol
-
Preparation of Saturated Solution: An excess amount of the solid compound (e.g., Tamoxifen Citrate) is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The addition of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The vial is sealed to prevent solvent evaporation and placed in a temperature-controlled shaker or rotator. The mixture is agitated for a defined period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Temperature control is critical as solubility is temperature-dependent.
-
Phase Separation: Following equilibration, the sample is removed from the shaker and allowed to stand, permitting the undissolved solids to sediment. To ensure complete removal of particulate matter, the sample is then centrifuged at high speed.
-
Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn. It is then filtered through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF or PTFE syringe filter) to remove any remaining micro-particulates. This step is critical to prevent artificially high concentration measurements.
-
Quantification: The clear, filtered solution is appropriately diluted with the solvent. The concentration of the dissolved drug is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Reporting: The experiment is conducted in triplicate, and the final solubility is reported as the mean concentration ± standard deviation (e.g., in mg/mL or µM).
Visualization of Methodologies
Diagram 1: Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps of the shake-flask solubility determination method described above.
Caption: Shake-Flask Method Workflow.
References
An In-depth Technical Guide to the Safe Handling of Tamoxifen (Often Referred to as Temodox)
This guide provides a comprehensive overview of the safety data and handling procedures for Tamoxifen, a non-steroidal antiestrogen agent. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Tamoxifen and its citrate salt is presented below. This information is crucial for understanding its behavior and potential hazards.
| Property | Tamoxifen | Tamoxifen Citrate | Reference(s) |
| Molecular Formula | C₂₆H₂₉NO | C₃₂H₃₇NO₈ | [1],[2] |
| Molecular Weight | 371.51 g/mol | 563.6 g/mol | [1],[3] |
| CAS Number | 10540-29-1 | 54965-24-1 | [2],[4] |
| Appearance | Solid, Crystalline Powder | White Tablets | [1],[5] |
| Melting Point | 97 - 98 °C | Not specified | [2],[6] |
| Solubility | Insoluble in water. Soluble in methanol, ethanol, propanol, propylene glycol, DMSO, and chloroform. | Information not readily available. | [7],[6] |
| LogP | 7.1 | Not specified | [1] |
Hazard Identification and Classification
Tamoxifen is classified as a hazardous substance with significant health risks. The following table summarizes its GHS hazard statements.
| Hazard Class | GHS Hazard Statement | Reference(s) |
| Carcinogenicity | H350: May cause cancer. | [2],[8] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child. | [2],[8] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure. | [8],[9] |
| Acute Oral Toxicity | H302: Harmful if swallowed. | [9],[10] |
| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life. | [2],[9] |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects. | [2],[8] |
Target Organs:
-
Acute Exposure (Industrial): Skin, eyes.[5]
-
Chronic Exposure (Therapeutic): Respiratory, digestive, nervous, urogenital, and musculoskeletal systems.[5]
-
Repeated Exposure: Eyes, Liver, Female and male reproductive organs.[8]
Experimental Protocols: Safe Handling and Personal Protective Equipment
Adherence to strict experimental protocols is mandatory to minimize exposure risks.
-
Weighing and Solution Preparation: All handling of solid Tamoxifen and preparation of its solutions must be conducted within a certified chemical fume hood or a ducted biosafety cabinet.[11] The work surface should be covered with a plastic-backed absorbent pad.[12]
-
Animal Dosing: Injection of animals with Tamoxifen should be performed in a designated area, such as a chemical fume hood, a Class II Type B biosafety cabinet, or a ventilated cage changing station.[11],[7]
The following PPE is required when handling Tamoxifen:
-
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Latex gloves are not suitable.[11],[7] Gloves should be changed frequently, especially when working with high concentrations or for prolonged periods.[11]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[7] A face shield should be worn when there is a risk of splashing.[7]
-
Lab Coat: A dedicated lab coat should be worn.[7]
-
Respiratory Protection: A respirator may be required when dust cannot be effectively contained by engineering controls.[7]
-
Additional PPE for Animal Handling: When handling animals dosed with Tamoxifen, a waterproof gown and shoe covers are also required.[12]
The following diagram illustrates the recommended PPE for handling Tamoxifen.
-
Work Surface Decontamination: After handling, decontaminate the work area by washing with soap and water.[11] For spills, a 1% bleach solution can be used, followed by cleaning with a detergent solution and then water.[13]
-
Glassware Decontamination: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[11]
-
Solid Waste: All disposable materials contaminated with Tamoxifen (e.g., gloves, absorbent pads, paper towels) must be disposed of as hazardous chemical waste.[12],[11]
-
Sharps: Used needles and syringes should be disposed of in a designated sharps container for incineration. Do not recap needles.[12],[11]
-
Liquid Waste: Unused Tamoxifen solutions should be collected for disposal as chemical waste. Do not pour down the drain.[12],[11]
-
Animal Waste: Bedding from animals treated with Tamoxifen is considered hazardous for at least 72 hours post-administration and must be handled and disposed of as cytotoxic waste.[13],[14]
The following diagram outlines the general workflow for handling and disposal of Tamoxifen.
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [2],[4] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician. | [2],[4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Consult a physician. | [4], |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [4], |
Medical Conditions Aggravated by Exposure: Pre-existing conditions of the liver, central nervous system, deep-vein thrombosis, pulmonary embolism, and eyes may be aggravated by exposure.[5]
Accidental Release Measures
-
Minor Spills: For small liquid spills, wear appropriate PPE, absorb the spill with absorbent pads, and clean the area with a detergent solution followed by water.[13] For small powder spills, carefully contain and collect the material.
-
Major Spills: For large spills, evacuate the area and restrict access. Contact the appropriate environmental health and safety office.[7] Do not allow the substance to enter drains.[2]
Toxicological Information
-
Acute Toxicity: The oral LD50 in rats is 4100 mg/kg.[9] It is harmful if swallowed.[9],[10]
-
Carcinogenicity: Tamoxifen is classified as a Group 1 carcinogen by IARC, meaning it is carcinogenic to humans.[7]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2],[8] May cause harm to breast-fed children.[9],[10]
-
Mechanism of Action and Toxicity: Tamoxifen is a selective estrogen receptor modulator (SERM).[6], Its therapeutic effects and some of its toxicities are related to its estrogenic and anti-estrogenic properties.[15],[16] It can also induce oxidative stress and has been shown to have off-target effects on various receptors.,[17]
Signaling Pathways
Tamoxifen's primary mechanism of action involves the modulation of estrogen receptor (ER) signaling. The following diagram provides a simplified representation of this pathway.
References
- 1. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. Tamoxifen Citrate | C32H37NO8 | CID 2733525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 6. Tamoxifen | 10540-29-1 [chemicalbook.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. astrazeneca.com.au [astrazeneca.com.au]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. unthsc.edu [unthsc.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 14. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 15. Toxicity and adverse effects of Tamoxifen and other anti-estrogen drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term toxicity of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tamoxifen in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamoxifen is a selective estrogen receptor modulator (SERM) widely utilized in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] In a laboratory setting, Tamoxifen is a crucial tool for studying the mechanisms of hormone-dependent cancer progression, drug resistance, and apoptosis.[4][5][6] These application notes provide detailed protocols for the use of Tamoxifen in cell culture experiments, along with a summary of its effects on cellular pathways and quantitative data on its cytotoxic effects.
Tamoxifen acts as an antagonist on the estrogen receptor in breast tissue, competitively binding to it and thereby blocking the proliferative effects of estradiol.[1][7][8][9] However, its activity is tissue-specific, and it can exhibit estrogenic (agonist) effects in other tissues such as the uterus and bone.[1][7][10] In cell culture, Tamoxifen's effects are primarily studied in the context of its anti-proliferative and pro-apoptotic properties in ER+ cancer cell lines.
Data Presentation
Table 1: Cytotoxicity of Tamoxifen on MCF-7 Cells
| Concentration (µM) | Treatment Time (hours) | Cell Viability (%) | Assay Method | Reference |
| 60 - 460 | 48 | Dose-dependent decrease | MTT | [4] |
| 250 | 48 | ~50 | MTT | [4] |
| 1 | 24 | Significant increase in early apoptosis | Flow Cytometry | [11] |
| >2.5 | - | Increased cell proliferation | - | [12][13] |
| 100 µg/mL | 24 | 33.19 | High Content Screening | [14] |
| 50 µg/mL | 24 | 23.8 | High Content Screening | [14] |
| 25 µg/mL | 24 | 26.46 | High Content Screening | [14] |
| 12.5 µg/mL | 24 | 18.76 | High Content Screening | [14] |
| 6.25 µg/mL | 24 | 16.11 | High Content Screening | [14] |
Table 2: IC50 Value of Tamoxifen
| Cell Line | IC50 Value | Assay Method | Reference |
| MCF-7 | 4.506 µg/mL | - | [14] |
Experimental Protocols
Protocol 1: Preparation of Tamoxifen Stock Solution
Materials:
-
Tamoxifen citrate powder (Sigma-Aldrich, #T5648 or equivalent)[15]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, pure[15]
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Dissolving Tamoxifen: Tamoxifen is soluble in DMSO and ethanol.[15] For a 10 mM stock solution in DMSO, dissolve the appropriate amount of Tamoxifen citrate powder in DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 5.636 mg of Tamoxifen citrate (Molar Mass: 563.6 g/mol ) in 1 ml of DMSO.
-
Sterilization: While not always necessary due to the solvent's properties, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if required for sensitive applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note: Tamoxifen solutions are sensitive to UV light and should be handled accordingly.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tamoxifen stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Tamoxifen Treatment:
-
Prepare serial dilutions of Tamoxifen from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Tamoxifen concentration).
-
Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of Tamoxifen or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µl of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
ER+ breast cancer cells (e.g., MCF-7)
-
Complete cell culture medium
-
Tamoxifen stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Tamoxifen and a vehicle control as described in Protocol 2.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the medium collected in the previous step.
-
-
Cell Staining:
-
Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Signaling Pathways and Visualizations
Tamoxifen treatment in ER+ breast cancer cells primarily impacts the estrogen receptor signaling pathway. However, it also influences other critical pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.[4][5]
Caption: Tamoxifen's mechanism of action.
References
- 1. swolverine.com [swolverine.com]
- 2. mdpi.com [mdpi.com]
- 3. Breast Cancer Prevention: Tamoxifen and Raloxifene | American Cancer Society [cancer.org]
- 4. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 7. droracle.ai [droracle.ai]
- 8. Tamoxifen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. breastcancer.org [breastcancer.org]
- 10. news-medical.net [news-medical.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Biochemical studies of apoptosis induced by tamoxifen in estrogen receptor positive and negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oaepublish.com [oaepublish.com]
- 15. Influence of Tamoxifen on Different Biological Pathways in Tumorigenesis and Transformation in Adipose-Derived Stem Cells, Mammary Cells and Mammary Carcinoma Cell Lines—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tamoxifen (Temodox) in Animal Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided herein pertains to Tamoxifen. "Temodox" may be a brand name for Tamoxifen; however, users should verify the active compound of their specific agent before applying these protocols.
Introduction
Tamoxifen is a well-characterized selective estrogen receptor modulator (SERM) that is extensively used in preclinical animal models to study its effects on hormone-dependent cancers and for the temporal control of gene expression in genetically engineered animals.[1][2] As a triphenylethylene derivative, Tamoxifen exhibits tissue-specific estrogen receptor (ER) antagonist or partial agonist activity.[3] In breast tissue, it acts as an antagonist, making it a cornerstone therapy for ER-positive breast cancer.[3] These application notes provide detailed protocols and critical data for the effective use of Tamoxifen in a research setting.
Mechanism of Action
Tamoxifen functions as a competitive inhibitor of estradiol at the estrogen receptor.[3] In ER-positive cancer cells, the binding of Tamoxifen to the ER prevents the conformational changes necessary for the recruitment of coactivators and the transcription of estrogen-responsive genes that drive cell proliferation.[4] This leads to a cytostatic effect, causing cells to accumulate in the G0 and G1 phases of the cell cycle. Beyond its canonical ER-blocking effects, Tamoxifen can also modulate other signaling pathways, including the PI3K/AKT/mTOR cascade, and may have ER-independent effects.[4][5]
Signaling Pathway of Tamoxifen Action
Caption: Tamoxifen competitively binds to the estrogen receptor, blocking estrogen-driven gene transcription and cell proliferation.
Pharmacokinetics in Rodent Models
The metabolism and clearance of Tamoxifen and its active metabolites, 4-hydroxytamoxifen and endoxifen, vary between species.[6][7] Understanding these differences is crucial for designing experiments and interpreting results. Rats are often considered a more suitable model for pharmacokinetic studies of Tamoxifen as their metabolism more closely resembles that of humans compared to mice.[7]
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Tamoxifen and its Metabolites in Female Rats and Mice after a Single Oral Dose (200 mg/kg) [6]
| Species | Compound | AUC (µg·h/mL) | Half-life (t½) (h) |
| Rat | Tamoxifen | 57.5 | 10.3 |
| N-desmethyltamoxifen | 111 | 12.1 | |
| 4-hydroxytamoxifen | 8.9 | 17.2 | |
| Mouse | Tamoxifen | 15.9 | 11.9 |
| N-desmethyltamoxifen | 26.3 | 9.6 | |
| 4-hydroxytamoxifen | 13.9 | 6.0 |
Table 2: Comparison of Tamoxifen Administration Routes in Female Mice [8]
| Dose (mg/kg) | Route | Key Observation |
| 4, 10, 20 | Subcutaneous (s.c.) | Low concentrations of active metabolites (4-hydroxytamoxifen and endoxifen). |
| 4, 10, 20 | Oral | Significantly higher concentrations of 4-hydroxytamoxifen compared to s.c. administration. |
Experimental Protocols
Preparation of Tamoxifen for Administration
Tamoxifen is poorly soluble in water. The most common vehicle for administration in animal studies is corn or peanut oil.
Materials:
-
Tamoxifen powder (e.g., Sigma-Aldrich T5648)
-
Sterile corn oil or peanut oil
-
50 mL conical tube
-
Syringes and needles (21-gauge for injection, 22-gauge feeding needle for oral gavage)[9]
Protocol:
-
In a chemical fume hood, weigh the required amount of Tamoxifen powder.[10][11]
-
Add the powder to a 50 mL conical tube.
-
Add the appropriate volume of oil to achieve the desired concentration (e.g., 10 mg/mL).[9]
-
Vortex vigorously and/or sonicate to suspend the Tamoxifen. It will not fully dissolve.
-
Store the suspension at -20°C in aliquots.[9]
-
Before each use, thaw the aliquot and warm it to room temperature or body temperature to ensure a uniform suspension.[9]
In Vivo Efficacy Study in an MCF-7 Xenograft Model
The MCF-7 human breast cancer cell line is ER-positive and requires estrogen for tumor growth, making it a standard model for testing anti-estrogen therapies.[12][13]
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NSG)
-
MCF-7 cells
-
Matrigel
-
17β-Estradiol pellets (slow-release)
-
Tamoxifen suspension
-
Vehicle control (corn oil)
-
Calipers
Protocol:
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet in each mouse to support tumor growth.[12]
-
Cell Preparation and Implantation:
-
Tumor Monitoring and Treatment Initiation:
-
Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length × Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
-
Drug Administration:
-
Administer Tamoxifen (e.g., 10-20 mg/kg) or vehicle control daily via intraperitoneal (IP) injection or oral gavage.[9]
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Tumor tissue can be used for further analysis (e.g., histology, Western blot, PCR).
-
Experimental Workflow for a Xenograft Study
Caption: Workflow for an in vivo efficacy study of Tamoxifen in an MCF-7 xenograft model.
Safety and Handling Precautions
Tamoxifen is classified as a Group 1 human carcinogen, mutagen, and teratogen.[10][14] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All weighing and preparation of Tamoxifen solutions must be conducted in a certified chemical fume hood.[1][10] Animal injections and cage changes should be performed in a biological safety cabinet (BSC).[2]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and double nitrile gloves when handling Tamoxifen or animals treated with the compound.[2][11]
-
Animal Housing and Waste: Animals administered Tamoxifen should be housed in microisolator cages.[1] Bedding is considered contaminated for at least 72 hours to 7 days after the final administration and must be disposed of as hazardous waste.[1][2]
-
Exposure: In case of skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[10][14] Pregnant women should not handle Tamoxifen or Tamoxifen-treated animals.[10][14]
References
- 1. Tamoxifen Treatment in Animals | Office of Research [bu.edu]
- 2. uwo.ca [uwo.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 11. unthsc.edu [unthsc.edu]
- 12. researchgate.net [researchgate.net]
- 13. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Application Notes and Protocols for Tamoxifen Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the dosage and administration of Tamoxifen, a selective estrogen receptor modulator (SERM), in mice. Tamoxifen is widely utilized in preclinical research to induce tissue-specific gene expression in genetically engineered mouse models (Cre-ERT2 systems).
Mechanism of Action
Tamoxifen acts as both an estrogen receptor (ER) antagonist and a partial agonist, with its effects being tissue-dependent.[1][2][3] In the context of Cre-ERT2 mouse models, Tamoxifen or its active metabolite, 4-hydroxytamoxifen (4-OHT), binds to the mutated ligand-binding domain of the Cre-recombinase fused to the estrogen receptor (Cre-ERT2). This binding event induces a conformational change in the Cre-ERT2 protein, allowing its translocation into the nucleus. Once in the nucleus, Cre-recombinase excises DNA sequences flanked by loxP sites, leading to gene activation or inactivation in a spatially and temporally controlled manner.[4]
Signaling Pathway of Tamoxifen-Induced Cre-LoxP Recombination
Caption: Tamoxifen-induced Cre-LoxP recombination pathway.
Dosage and Administration
The optimal dosage and administration route of Tamoxifen can vary depending on the mouse strain, age, the target tissue, and the specific Cre-ERT2 line.[5] It is often necessary to perform pilot studies to determine the most effective regimen for a particular experimental setup.
Summary of Common Dosages and Administration Routes
| Administration Route | Vehicle | Typical Dosage | Frequency | Notes |
| Oral Gavage | Corn oil or sunflower oil | 75 - 200 mg/kg | Daily for 5-10 consecutive days | Allows for precise dosing. May induce stress.[6] |
| Intraperitoneal (IP) Injection | Corn oil or sunflower oil (with ethanol for solubility) | 50 - 100 mg/kg | Daily for 5-10 consecutive days | Can cause peritonitis and adhesions.[7] |
| Subcutaneous (SC) Injection | Oil-based vehicle | 1 - 2 mg/mouse | Single injection or repeated doses | Provides a depot effect for sustained release.[7] |
| Diet | Commercially available medicated chow | 40 - 80 mg/kg of body weight per day | Ad libitum for 1-2 weeks or longer | Reduces handling stress but offers less control over exact dosage.[5][7] |
| Drinking Water | Ethanol and water | 0.5 - 1 mg/mL | Ad libitum | Dosage is dependent on water consumption, which can be variable.[4] |
| Palatable Formulations | Sweetened milk or syrup-based emulsions | 20 - 120 mg/kg | Daily for 5 or more days | A refined, voluntary consumption method that reduces stress.[8] |
Experimental Protocols
Preparation of Tamoxifen for Injection (Oral Gavage or IP)
Materials:
-
Tamoxifen (e.g., Sigma-Aldrich, Cat# T5648)
-
Corn oil or sunflower oil
-
100% Ethanol (for IP injections)
-
Sterile microcentrifuge tubes or vials
-
Rotating wheel or shaker
-
Heating block or water bath (optional)
-
Syringes and appropriate gauge needles (e.g., 22-gauge feeding needle for gavage, 21-gauge for IP)
Protocol:
-
Preparation of Tamoxifen Solution:
-
For a 20 mg/mL solution, weigh 20 mg of Tamoxifen powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of corn oil (or sunflower oil).
-
For IP injections, a common practice is to first dissolve Tamoxifen in a small amount of ethanol before adding the oil to improve solubility. For example, dissolve 100 mg of Tamoxifen in 1 mL of ethanol, then dilute this solution 1:10 in the oil carrier.
-
-
Dissolution:
-
Securely cap the tube and place it on a rotating wheel or shaker overnight at room temperature or 37°C to facilitate dissolution.[7] The solution should be protected from light.
-
Visually inspect the solution to ensure that the Tamoxifen is fully dissolved. Gentle warming may be required.
-
-
Storage:
-
Store the prepared solution at 4°C for up to one week or at -20°C for longer-term storage, protected from light.[7]
-
Before administration, warm the solution to room temperature or body temperature to reduce viscosity.
-
Experimental Workflow for Tamoxifen Administration
Caption: A generalized experimental workflow for Tamoxifen administration in mice.
Administration Procedures
Oral Gavage:
-
Restrain the mouse securely.
-
Gently insert a flexible feeding needle into the mouth, passing it over the tongue towards the esophagus.
-
Slowly administer the prepared Tamoxifen solution.
-
Carefully remove the needle and return the mouse to its cage.
Intraperitoneal Injection:
-
Restrain the mouse to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, being careful to avoid the internal organs.
-
Aspirate to ensure no fluid is drawn into the syringe.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
Subcutaneous Injection:
-
Gently lift the loose skin over the back or flank to create a tent.
-
Insert the needle into the base of the skin tent.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution to form a small bolus under the skin.
-
Withdraw the needle and return the mouse to its cage.
Important Considerations
-
Toxicity: Tamoxifen can have adverse effects, including weight loss and reproductive toxicity.[7] It is crucial to monitor the health of the animals closely during and after the treatment period.
-
Metabolism: Tamoxifen is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into its active forms, 4-hydroxytamoxifen and endoxifen.[3][9]
-
Light Sensitivity: Tamoxifen is light-sensitive and should be stored and handled accordingly.[7]
-
Animal Welfare: Whenever possible, consider refined administration methods such as palatable formulations to reduce animal stress.[8][10]
Troubleshooting
-
Low Recombination Efficiency:
-
Increase the dose or duration of Tamoxifen treatment.
-
Ensure proper preparation and administration of the Tamoxifen solution.
-
Consider using 4-hydroxytamoxifen (4-OHT), the active metabolite, which does not require metabolic activation.
-
-
Adverse Effects:
-
Reduce the dose or frequency of administration.
-
Provide supportive care, such as supplemental food and hydration.
-
Switch to a less stressful administration route, such as medicated diet or palatable formulations.
-
References
- 1. swolverine.com [swolverine.com]
- 2. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 6. researchgate.net [researchgate.net]
- 7. queensu.ca [queensu.ca]
- 8. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Note: Preparation of Temodox (Temozolomide) Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Temozolomide (TMZ), often referred to by the brand name Temodar, is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma and anaplastic astrocytoma.[1] It is a prodrug that, under physiological conditions, undergoes non-enzymatic conversion to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2][3] MTIC then acts as a DNA methylating agent, transferring a methyl group primarily to the O-6 and N-7 positions of guanine residues in DNA.[1][4] This DNA damage triggers cell cycle arrest and apoptosis, leading to the death of tumor cells.[4][5] The efficacy of Temozolomide is significantly influenced by the cellular DNA repair protein O6-alkylguanine DNA alkyltransferase (AGT), encoded by the O-6-methylguanine-DNA methyltransferase (MGMT) gene, which can reverse the DNA methylation, thus conferring resistance.[4][6]
Due to its chemical properties, careful preparation and handling of Temozolomide solutions are critical for obtaining reproducible and reliable results in in vitro assays. This document provides detailed protocols for the preparation, storage, and use of Temozolomide stock solutions.
Properties and Solubility of Temozolomide
Temozolomide is a white to light tan crystalline solid.[7] It is stable at acidic pH but hydrolyzes rapidly at neutral or alkaline pH to its active metabolite, MTIC.[2][8] The half-life at physiological pH (7.4) is approximately 1.8 hours.[1][8] Proper solvent selection is crucial for preparing stable, concentrated stock solutions.
Table 1: Physicochemical Properties of Temozolomide
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₆O₂ | [3] |
| Molecular Weight | 194.15 g/mol | [3][9] |
| Appearance | Crystalline solid / powder | [3][7] |
| Melting Point | 212 °C (decomposes) | [1][2] |
| Storage (Solid) | -20°C, protect from light | [3][9] |
Table 2: Solubility Data for Temozolomide
| Solvent | Solubility | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL (~103 mM) to 39 mg/mL (~200 mM) | Recommended solvent for high-concentration stock solutions. | [9][10][11] |
| Water | ~2.86 - 5.09 mg/mL (~14.7 - 26.2 mM) | Slightly soluble; ultrasonic assistance may be needed. | [2][9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.33 mg/mL (~1.7 mM) | Very low solubility. Aqueous solutions should not be stored. | [3][10] |
Experimental Protocols
Safety Precautions: Temozolomide is a hazardous antineoplastic agent and a suspected carcinogen.[12] Always handle the solid powder and concentrated solutions inside a certified chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and impermeable gloves.
Protocol 1: Preparation of a High-Concentration Temozolomide Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution, which is suitable for long-term storage and subsequent dilution for various assays.
Materials:
-
Temozolomide (Temodox) powder (MW: 194.15 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the required mass of Temozolomide. To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 194.15 g/mol * 1000 mg/g = 19.42 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out the calculated amount of Temozolomide powder and place it into a sterile tube.
-
Solubilization: Add the required volume of DMSO to the tube containing the Temozolomide powder. For example, add 1 mL of DMSO to 19.42 mg of TMZ.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If necessary, use a sonicator bath for short intervals to ensure the solid is completely dissolved.[9] The solution should be clear and free of particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the stock solution aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[9] Always protect the solution from light.[9]
Caption: Workflow for preparing a concentrated Temozolomide stock solution.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details how to dilute the high-concentration DMSO stock for treating cells in culture. The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤0.5%, and ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[5][10]
Materials:
-
100 mM Temozolomide stock solution in DMSO
-
Sterile complete cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw Stock: Remove one aliquot of the 100 mM Temozolomide stock from the -80°C freezer and thaw it at room temperature. Keep it on ice once thawed.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution to improve pipetting accuracy. For example, prepare a 10 mM solution by diluting the 100 mM stock 1:10 in sterile cell culture medium or PBS.
-
Example: Add 5 µL of 100 mM stock to 45 µL of medium to get 50 µL of a 10 mM solution.
-
-
Final Dilution: Dilute the stock or intermediate solution directly into the final volume of cell culture medium that will be added to the cells. Prepare this solution fresh immediately before use, as Temozolomide degrades in aqueous media at physiological pH.[8]
-
Example Calculation for a 100 µM final concentration in a 96-well plate (100 µL final volume):
-
Direct Dilution (from 100 mM stock): A 1:1000 dilution is needed. Add 0.1 µL of 100 mM stock to 100 µL of medium. (Note: Pipetting 0.1 µL is inaccurate. Serial dilution is preferred).
-
Serial Dilution:
-
Prepare a 1 mM intermediate stock (1:100 dilution): 1 µL of 100 mM stock + 99 µL of medium.
-
Add 10 µL of the 1 mM intermediate stock to 90 µL of medium in the well to achieve a final concentration of 100 µM. The final DMSO concentration will be 0.1%.
-
-
-
Control Wells: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the drug.
Table 3: Example Dilution Scheme for a 96-Well Plate Assay (Starting from a 10 mM intermediate stock in medium)
| Desired Final TMZ Conc. (µM) | Volume of 10 mM Stock (µL) | Volume of Medium (µL) | Final Volume (µL) | Final DMSO Conc. |
| 1000 | 10 | 90 | 100 | 1.0% |
| 250 | 2.5 | 97.5 | 100 | 0.25% |
| 100 | 1 | 99 | 100 | 0.1% |
| 50 | 0.5 | 99.5 | 100 | 0.05% |
| 10 | 0.1 | 99.9 | 100 | 0.01% |
Mechanism of Action Overview
Temozolomide exerts its cytotoxic effects through a well-defined pathway. After spontaneous conversion to MTIC, it methylates DNA. While N7-methylguanine is the most frequent lesion, the O6-methylguanine (O6-meG) adduct is the primary cytotoxic lesion.[1][13] If not repaired by the MGMT protein, this O6-meG lesion pairs with thymine during DNA replication. The DNA mismatch repair (MMR) system recognizes this mismatch but futilely attempts to repair it, leading to DNA double-strand breaks, G2/M cell cycle arrest, and ultimately, apoptosis.[4][14]
Caption: Simplified signaling pathway of Temozolomide action and resistance.
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. Temozolomide | C6H6N6O2 | CID 5394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. ehs.utoronto.ca [ehs.utoronto.ca]
- 13. mdpi.com [mdpi.com]
- 14. Revealing Temozolomide Resistance Mechanisms via Genome-Wide CRISPR Libraries | MDPI [mdpi.com]
Analytical Methods for the Detection of Temodox (Temozolomide)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Temodox, a brand name for the active pharmaceutical ingredient Temozolomide (TMZ), is an oral alkylating agent used in the treatment of certain types of brain cancer, most notably glioblastoma multiforme.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of Temozolomide in pharmaceutical formulations, for quality control, stability studies, and pharmacokinetic analysis.
This document provides detailed application notes and protocols for the detection and quantification of Temozolomide using High-Performance Liquid Chromatography (HPLC), a widely used and robust analytical technique.
High-Performance Liquid Chromatography (HPLC) Method for Temozolomide
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For Temozolomide analysis, reversed-phase HPLC with UV detection is a common and effective approach.
Quantitative Data Summary
The following table summarizes the key performance parameters of a validated stability-indicating HPLC method for the determination of Temozolomide.[1][2]
| Parameter | Value |
| Linearity Range | 5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Accuracy (Recovery) | 98.8 - 100.3% |
| Retention Time | ~3.5 min |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Temozolomide in a pharmaceutical formulation using HPLC.
Caption: General workflow for HPLC analysis of Temozolomide.
Detailed Experimental Protocol: Stability-Indicating HPLC Method
This protocol is based on a validated method for the determination of Temozolomide in pharmaceutical forms and for stability studies.[1][2]
Materials and Reagents
-
Temozolomide reference standard
-
Acetonitrile (HPLC grade)
-
Acetic acid (analytical grade)
-
Sodium acetate (analytical grade)
-
Double-distilled water
-
Pharmaceutical formulation containing Temozolomide (e.g., Temodal®)
Instrumentation
-
HPLC system equipped with a solvent delivery system, autosampler, and a diode-array detector (DAD).
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions
-
Mobile Phase: Aqueous acetate buffer (0.02 M) and Acetonitrile in a ratio of 90:10 (v/v), adjusted to pH 4.5.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 30 µL.
-
Detection Wavelength: As determined by the DAD for optimal absorbance of Temozolomide.
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare a 0.02 M aqueous acetate buffer.
-
Mix the acetate buffer and acetonitrile in a 90:10 (v/v) ratio.
-
Adjust the pH to 4.5 using acetic acid.
-
Degas the mobile phase before use.
-
-
Standard Stock Solution (200 µg/mL):
-
Accurately weigh 20.0 mg of Temozolomide reference standard.
-
Dissolve in the mobile phase in a 100 mL volumetric flask.
-
Make up to the mark with the mobile phase.
-
-
Working Standard Solutions (5 - 100 µg/mL):
-
Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain concentrations in the range of 5.0 - 100.0 µg/mL.
-
-
Sample Solution:
-
Take a quantity of the powdered pharmaceutical formulation equivalent to 5 mg of Temozolomide.
-
Dissolve in the mobile phase in a suitable volumetric flask to achieve a theoretical concentration within the linear range.
-
Filter the solution through a 0.45 µm filter before injection.
-
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solution.
-
Record the chromatograms and measure the peak areas corresponding to Temozolomide.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of Temozolomide in the sample solution using the calibration curve.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies can be performed. This involves subjecting a solution of Temozolomide to various stress conditions to induce degradation. The analytical method should be able to separate the intact drug from its degradation products.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies of Temozolomide.
Protocol for Forced Degradation
-
Acidic Hydrolysis: Dilute the Temozolomide stock solution with HCl to a final concentration of 20 µg/mL and incubate for a specified period (e.g., 1 hour).
-
Alkaline Hydrolysis: Dilute the Temozolomide stock solution with NaOH to a final concentration of 20 µg/mL and incubate. Temozolomide is known to be unstable in basic conditions.[1]
-
Oxidative Degradation: Dilute the Temozolomide stock solution with H₂O₂ to a final concentration of 20 µg/mL and incubate.
-
Thermal Degradation: Expose the solid drug to dry heat for a specified time and temperature.
-
Analyze the stressed samples using the developed HPLC method to assess the separation of the main peak from any degradation product peaks.
These protocols provide a robust framework for the accurate and reliable quantification of this compound (Temozolomide) in pharmaceutical formulations, contributing to the quality assurance and development of this important anticancer drug.
References
Application Notes and Protocols for Tamoxifen in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tamoxifen in high-throughput screening (HTS) assays. As a well-characterized selective estrogen receptor modulator (SERM), Tamoxifen serves as an essential reference compound in drug discovery campaigns aimed at identifying novel modulators of the estrogen receptor (ER) signaling pathway.
Introduction
Tamoxifen is a first-line endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1] Its primary mechanism of action involves competitive binding to the estrogen receptor, which can lead to either antagonistic or partial agonist effects depending on the target tissue.[2][3] In breast tissue, Tamoxifen acts as an antagonist, inhibiting estrogen-dependent tumor growth.[4] In the context of high-throughput screening, Tamoxifen is an invaluable tool for assay validation, as a positive control for ER antagonism, and as a benchmark for comparing the potency and efficacy of novel compounds.
Mechanism of Action: Estrogen Receptor Signaling
Tamoxifen and its active metabolites, such as 4-hydroxytamoxifen, compete with endogenous estradiol (E2) for binding to the ligand-binding domain of the estrogen receptor. This binding event induces a conformational change in the receptor, which then dimerizes and translocates to the nucleus. The Tamoxifen-ER complex recruits co-repressor proteins to the estrogen response elements (EREs) on DNA, leading to the inhibition of transcription of estrogen-dependent genes that are critical for cell proliferation.[2]
References
- 1. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput ectopic expression screen for tamoxifen resistance identifies an atypical kinase that blocks autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput ectopic expression screen for tamoxifen resistance identifies an atypical kinase that blocks autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation [frontiersin.org]
Application Notes and Protocols: A Cell-Based Assay for Evaluating Temodox Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temodox is a promising chemotherapeutic agent that acts as a prodrug for temozolomide (TMZ), a well-established DNA alkylating agent used in the treatment of various cancers, most notably glioblastoma multiforme.[1][2] Upon administration, this compound is converted to its active metabolite, which then methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[2] This action induces DNA damage, leading to the activation of cellular DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[1][3]
These application notes provide a comprehensive framework for developing a robust cell-based assay to characterize the in vitro activity of this compound. The described protocols will enable researchers to quantify the cytotoxic and mechanistic effects of this compound on cancer cell lines. The suite of assays includes the assessment of cell viability, induction of apoptosis, cell cycle perturbation, and the direct measurement of DNA damage.
Mechanism of Action of this compound
This compound, as a prodrug of temozolomide, undergoes spontaneous chemical conversion under physiological conditions to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][4] MTIC is an unstable intermediate that further decomposes to a methyldiazonium cation, the ultimate alkylating species. This cation readily transfers a methyl group to DNA, forming various methylated bases. The most cytotoxic of these lesions, O6-methylguanine, can lead to DNA double-strand breaks during subsequent rounds of DNA replication if not repaired, triggering cell death pathways.[1][3]
Experimental Protocols
This section details the protocols for a panel of assays to comprehensively evaluate the cellular effects of this compound. It is recommended to use a relevant cancer cell line (e.g., U87 MG glioblastoma cells) and include appropriate positive and negative controls in all experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8][9] The assay provides a proluminescent substrate that is cleaved by active caspase-3/7, generating a luminescent signal proportional to the amount of caspase activity.[8]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (steps 1-3).
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.[9]
-
Measure the luminescence of each well using a luminometer.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[10] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[10][13]
-
70% ice-cold ethanol[10]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[10]
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[14]
-
Incubate the cells on ice for at least 30 minutes.[12]
-
Centrifuge the fixed cells and wash twice with PBS.[10]
-
Resuspend the cell pellet in 500 µL of PI staining solution.[10]
-
Incubate at room temperature for 15-30 minutes in the dark.[14]
-
Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.[12]
DNA Damage Assay (γH2AX Immunofluorescence)
Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks.[15][16] Immunocytochemical detection of γH2AX foci serves as a sensitive biomarker for DNA damage.[17]
Materials:
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound for various time points (e.g., 1, 6, 24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize and quantify the γH2AX foci per nucleus using a fluorescence microscope or a high-content imaging system.
Experimental Workflow and Data Presentation
A logical workflow is essential for efficiently assessing this compound activity. The following diagram illustrates a typical experimental pipeline.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 95 ± 4.5 | 85 ± 5.1 | 70 ± 5.5 |
| 10 | 80 ± 6.1 | 60 ± 4.9 | 40 ± 4.2 |
| 50 | 55 ± 5.8 | 30 ± 3.7 | 15 ± 2.9 |
| 100 | 30 ± 4.2 | 10 ± 2.5 | 5 ± 1.8 |
| IC50 (µM) | ~60 | ~25 | ~15 |
Data are presented as mean ± standard deviation.
Table 2: Apoptosis Induction (Caspase-3/7 Activity)
| This compound Conc. (µM) | Relative Luminescence Units (RLU) (24h) | Fold Change vs. Vehicle (24h) |
| 0 (Vehicle) | 5,000 ± 350 | 1.0 |
| 25 (IC50) | 25,000 ± 1,500 | 5.0 |
| 50 (2x IC50) | 40,000 ± 2,100 | 8.0 |
| Staurosporine (Positive Control) | 55,000 ± 3,200 | 11.0 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 65 ± 3.1 | 20 ± 2.5 | 15 ± 2.1 |
| This compound (25 µM, 24h) | 30 ± 2.8 | 15 ± 1.9 | 55 ± 3.5 |
| This compound (25 µM, 48h) | 25 ± 2.5 | 10 ± 1.5 | 65 ± 4.1 |
Data are presented as mean ± standard deviation.
Table 4: DNA Damage Quantification
| Treatment | Average γH2AX Foci per Nucleus |
| Vehicle (6h) | 1.5 ± 0.5 |
| This compound (25 µM, 1h) | 8.2 ± 2.1 |
| This compound (25 µM, 6h) | 25.6 ± 4.5 |
| This compound (25 µM, 24h) | 15.3 ± 3.8 |
| Etoposide (Positive Control, 6h) | 30.1 ± 5.2 |
Data are presented as mean ± standard deviation.
DNA Damage Response Signaling Pathway
This compound-induced DNA alkylation and subsequent double-strand breaks activate a complex signaling cascade known as the DNA Damage Response (DDR). Key players in this pathway include the sensor kinases ATM and ATR, which phosphorylate a multitude of downstream targets, including the histone variant H2AX and the tumor suppressor p53. This cascade orchestrates cell cycle arrest to allow time for DNA repair, and if the damage is too severe, initiates apoptosis.
References
- 1. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 9. promega.com [promega.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. The γH2AX DNA damage assay from a drop of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 17. γH2AX Double Strand DNA Damage Response Assay | Cyprotex | Evotec [evotec.com]
Application Notes: Monitoring Temozolomide Efficacy in Preclinical Models with In Vivo Imaging
Note on Terminology: The compound "Temodox" is not found in the scientific literature. It is presumed to be a typographical error for Temozolomide (TMZ) , the standard-of-care oral alkylating agent for treating glioblastoma (GBM).[1][2] These application notes will focus exclusively on Temozolomide.
Introduction
Temozolomide (TMZ) is a small lipophilic molecule that can effectively cross the blood-brain barrier, making it a cornerstone of chemotherapy for malignant gliomas.[3] In preclinical drug development, evaluating the efficacy of TMZ and novel combination therapies requires robust, longitudinal monitoring of tumor response in living subjects. Non-invasive in vivo imaging techniques are essential tools for this purpose, allowing researchers to track tumor growth, regression, and recurrence over time in the same animal, thereby reducing animal numbers and providing richer datasets.
Common modalities for assessing TMZ efficacy include:
-
Bioluminescence Imaging (BLI): A highly sensitive method for tracking the burden of viable tumor cells that have been engineered to express luciferase.[4] It is ideal for longitudinal studies of intracranial tumor growth and response to therapy.[4]
-
Fluorescence Imaging (FMI): Provides high-resolution visualization and can be used to track fluorescently-labeled cells or molecular probes that report on biological processes like apoptosis.[5][6]
-
Magnetic Resonance Imaging (MRI): Offers excellent anatomical detail of tumor size and location, and advanced techniques like Diffusion-Weighted Imaging (DWI) can provide insights into tumor cellularity and treatment response.[7]
These notes provide an overview of the mechanism of TMZ action and detailed protocols for using in vivo imaging to assess its anti-tumor activity.
Mechanism of Action of Temozolomide
Temozolomide is a prodrug that is stable under acidic conditions but undergoes rapid, non-enzymatic conversion at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[8] MTIC is a DNA methylating agent that exerts its cytotoxic effects by adding methyl groups to purine bases in DNA, primarily at the N7-guanine and O6-guanine positions.[8][9]
The primary cytotoxic lesion responsible for TMZ's anti-tumor activity is O6-methylguanine (O6-MeG).[1] The cellular response to this lesion is dictated by the status of two key DNA repair pathways:
-
O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair enzyme directly removes the methyl group from the O6 position of guanine, repairing the damage in a single-step, "suicide" reaction.[10] High expression of MGMT in tumor cells is a primary mechanism of resistance to TMZ.[9][11] Conversely, epigenetic silencing of the MGMT gene via promoter hypermethylation leads to decreased protein expression and sensitizes tumors to TMZ.[12]
-
Mismatch Repair (MMR) System: In cells with low or no MGMT activity, the O6-MeG lesion persists. During DNA replication, DNA polymerase incorrectly pairs thymine (T) with the O6-MeG. The MMR system (involving proteins like MSH2, MSH6, and MLH1) recognizes this mismatch.[13] However, instead of repairing the lesion, the MMR system's attempt to remove the mismatched thymine leads to a futile cycle of repair, resulting in persistent DNA strand breaks and ultimately triggering apoptosis.[12][14] Therefore, an intact MMR system is required for TMZ-induced cytotoxicity in MGMT-deficient tumors.[12][13] A deficient MMR system can be a secondary mechanism of TMZ resistance.[13]
Experimental Protocols
Protocol 1: Workflow for Evaluating TMZ Efficacy in an Orthotopic Glioblastoma Model using Bioluminescence Imaging (BLI)
This protocol outlines the major steps for a typical preclinical efficacy study, from tumor cell implantation to data analysis.
Detailed Methodology
1. Animal Model and Tumor Implantation
-
Cell Line: Use a human glioblastoma cell line stably expressing a luciferase reporter gene (e.g., U87MG-fLuc).[3] Culture cells under standard conditions.
-
Animals: Use immunodeficient mice (e.g., male BALB/c athymic nude mice, 4-5 weeks old) to prevent rejection of the human tumor xenograft.[3]
-
Procedure:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a sterile dental drill, create a small burr hole at the desired stereotactic coordinates for the striatum.
-
Slowly inject a suspension of tumor cells (e.g., 1 x 10^5 to 1 x 10^7 cells in 2-5 µL of sterile PBS) into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring.
-
2. Temozolomide Preparation and Administration
-
Vehicle: TMZ can be dissolved in dimethyl sulfoxide (DMSO) and then diluted in sterile saline or prepared as a suspension in a vehicle like Ora-Plus.[3][15] A common final vehicle is 10% DMSO in sterile PBS.[15]
-
Preparation (Prepare Fresh Daily):
-
Calculate the required amount of TMZ based on the desired dose (e.g., 60-120 mg/kg) and the average weight of the mice in a treatment group.[4][7]
-
In a sterile tube, dissolve the calculated TMZ powder in the required volume of DMSO. Vortex to ensure complete dissolution.[15]
-
Add the required volume of sterile saline or PBS to the DMSO-TMZ solution to achieve the final desired concentration and vehicle composition. Vortex again.[15]
-
-
Administration:
3. In Vivo Bioluminescence Imaging (BLI)
-
Procedure:
-
Anesthetize the mice (e.g., with isoflurane).
-
Administer the luciferase substrate, D-Luciferin, via IP injection (e.g., 150 mg/kg).
-
Wait 10-15 minutes for the substrate to distribute throughout the body.
-
Place the mouse in the imaging chamber of a BLI system (e.g., IVIS).
-
Acquire images. Typical exposure times range from 1 second to 5 minutes, depending on signal intensity.
-
-
Data Analysis:
-
Using the system's analysis software, draw a region of interest (ROI) over the head of the mouse to encompass the tumor signal.
-
Quantify the light emission as Total Flux (photons/second) within the ROI.
-
Repeat imaging at regular intervals (e.g., weekly) to track changes in tumor burden for each group.[4]
-
Data Presentation
Quantitative data from imaging studies should be summarized to compare the efficacy of different treatment regimens.
Table 1: Representative Bioluminescence Data from an Orthotopic Glioblastoma Model
| Day Post-Implantation | Mean Total Flux (photons/s) ± SEM (Vehicle Control) | Mean Total Flux (photons/s) ± SEM (TMZ 60 mg/kg) |
|---|---|---|
| Day 7 (Baseline) | 5.5 x 10^5 ± 1.2 x 10^5 | 5.3 x 10^5 ± 1.1 x 10^5 |
| Day 14 | 4.8 x 10^6 ± 0.9 x 10^6 | 1.1 x 10^6 ± 0.4 x 10^6 |
| Day 21 | 3.7 x 10^7 ± 0.8 x 10^7 | 2.5 x 10^6 ± 0.7 x 10^6 |
| Day 28 | 1.9 x 10^8 ± 0.5 x 10^8 | 9.8 x 10^6 ± 2.1 x 10^6 |
Table 2: Summary of Efficacy Endpoints
| Group | Median Survival (Days) | Tumor Growth Inhibition at Day 28 (%) | Notes |
|---|---|---|---|
| Vehicle Control | 30 | 0% | Progressive tumor growth observed. |
| TMZ (60 mg/kg) | 52 | 94.8% | Significant survival benefit and tumor regression. |
| TMZ (120 mg/kg) | 65 | 98.1% | Dose-dependent increase in efficacy.[4] |
Table 3: Common Dosing Regimens for TMZ in Rodent Models
| Dose (mg/kg) | Route of Administration | Dosing Schedule | Animal Model | Reference |
|---|---|---|---|---|
| 40-60 mg/kg | Oral Gavage | 5 consecutive days | Rat Glioma | [7] |
| 100 mg/kg | Intraperitoneal (IP) | 5 consecutive days | Mouse Glioma | [6] |
| 120 mg/kg | Intraperitoneal (IP) | Single dose or repeat dose | Mouse Glioma |[4] |
References
- 1. Histone Methylation by Temozolomide; A Classic DNA Methylating Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of the anti-glioma therapeutic effects of temozolomide through in vivo molecular imaging of MMP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Subcellular real-time imaging of the efficacy of temozolomide on cancer cells in the brain of live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Temozolomide Treatment for Glioblastoma Using Amide Proton Transfer Imaging and Diffusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. mbb.yale.edu [mbb.yale.edu]
- 11. A New Epigenetic Mechanism of Temozolomide Action in Glioma Cells | PLOS One [journals.plos.org]
- 12. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression | PLOS One [journals.plos.org]
- 14. Mismatch repair deficiency: a temozolomide resistance factor in medulloblastoma cell lines that is uncommon in primary medulloblastoma tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Standard Operating Procedure for Tamoxifen Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the standard operating procedures for conducting experiments with Tamoxifen, a selective estrogen receptor modulator (SERM). Tamoxifen is widely used in research and clinical settings, particularly in the context of estrogen receptor-positive (ER+) breast cancer.[1] It acts as an antagonist in breast tissue, competitively binding to the estrogen receptor (ER) to inhibit estrogen-driven cell proliferation.[2][3] Conversely, it can exhibit agonist effects in other tissues, such as bone and the uterus.[2][4]
Due to the initial user query for "Temodox," for which no substantial scientific information is available, this document focuses on Tamoxifen, as it is highly probable that "this compound" was a typographical error.
Mechanism of Action
Tamoxifen is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, into its active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen.[3] These metabolites have a significantly higher affinity for the estrogen receptor than Tamoxifen itself.[3]
The primary mechanism of action involves the competitive inhibition of estradiol binding to the estrogen receptor.[2] This binding of Tamoxifen or its active metabolites to the ER leads to a conformational change in the receptor. This altered complex then recruits corepressor proteins to the DNA, which in turn inhibits the transcription of estrogen-responsive genes that are crucial for cell growth and proliferation.[5]
Data Presentation
In Vitro Efficacy of Tamoxifen
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tamoxifen in the ER-positive human breast cancer cell line, MCF-7.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Reference |
| MCF-7 | Tamoxifen | 12 | 5 | [6] |
| MCF-7 | Tamoxifen | 48 | 10 | [7] |
| MCF-7 | Tamoxifen | Not Specified | 40.78 | [8] |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay method.
In Vivo Pharmacokinetics of Tamoxifen in Mice
This table presents pharmacokinetic parameters of Tamoxifen and its active metabolite, 4-hydroxytamoxifen (4-OHT), in mice following a single oral administration.
| Compound | Dose (mg/kg) | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak Concentration (Tmax) (hours) | Reference |
| Tamoxifen | 1 | 2.8 | 2 | [9] |
| 4-OHT | 1 | 0.8 | 2 | [9] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic and cytostatic effects of Tamoxifen on ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tamoxifen (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of Tamoxifen in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[5]
-
Replace the existing medium with the medium containing various concentrations of Tamoxifen. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
Following incubation, add MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Protein Expression
Objective: To assess the effect of Tamoxifen on the expression levels of key signaling proteins (e.g., ERα, p-ERK, p-p38).
Materials:
-
MCF-7 cells
-
Tamoxifen
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-phospho-ERK, anti-phospho-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture MCF-7 cells and treat with desired concentrations of Tamoxifen for a specified time.
-
Lyse the cells using RIPA buffer and quantify the protein concentration.[10][11]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11][12]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein of interest to a loading control like β-actin.
In Vivo Breast Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Tamoxifen in a mouse model.
Materials:
-
Athymic nude mice (female, ovariectomized)
-
MCF-7 cells
-
Matrigel
-
17β-Estradiol pellets
-
Tamoxifen (prepared for in vivo administration, e.g., in corn oil)
-
Calipers for tumor measurement
Protocol:
-
Implant a 17β-Estradiol pellet subcutaneously in each mouse to support initial tumor growth.
-
One week later, subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the mammary fat pad.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer Tamoxifen (e.g., by oral gavage or intraperitoneal injection) daily or as per the experimental design.[13][14] The control group should receive the vehicle.
-
Measure tumor volume and mouse body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[15]
Mandatory Visualizations
Caption: Tamoxifen's competitive inhibition of the estrogen receptor signaling pathway.
References
- 1. breastcancer.org [breastcancer.org]
- 2. swolverine.com [swolverine.com]
- 3. news-medical.net [news-medical.net]
- 4. Tamoxifen - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP36 promotes tumorigenesis and tamoxifen resistance in breast cancer by deubiquitinating and stabilizing ERα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TARBP2-Enhanced Resistance during Tamoxifen Treatment in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mcgill.ca [mcgill.ca]
- 15. Combination of methylselenocysteine with tamoxifen inhibits MCF-7 breast cancer xenografts in nude mice through elevated apoptosis and reduced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tamoxifen in Biological Samples
A Note on "Temodox": Initial searches for "this compound" did not yield information on a registered pharmaceutical agent for which quantification methods in biological matrices are established. The information provided herein pertains to Tamoxifen , a widely used selective estrogen receptor modulator (SERM) for which a significant body of literature on its bioanalysis exists. It is presumed that the user's query intended to refer to Tamoxifen.
These application notes provide comprehensive protocols for the quantification of Tamoxifen and its active metabolites, such as Endoxifen and 4-hydroxytamoxifen, in biological samples. The methodologies detailed are essential for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic studies, and clinical research in oncology.
Introduction
Tamoxifen is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It is a prodrug metabolized by cytochrome P450 enzymes into active metabolites, including 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4-hydroxytamoxifen (endoxifen).[3] Monitoring the plasma concentrations of Tamoxifen and its metabolites is crucial due to significant inter-individual variability in drug metabolism, which can impact therapeutic efficacy.[1][4] This document outlines validated methods for their quantification, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[5][6]
Analytical Methodologies
Several analytical techniques are employed for the quantification of Tamoxifen and its metabolites in biological matrices like plasma, serum, and tissue. High-performance liquid chromatography (HPLC) with UV or fluorescence detection and, more prominently, LC-MS/MS are the methods of choice.[5][6][7] LC-MS/MS offers superior sensitivity and selectivity, allowing for the simultaneous measurement of the parent drug and multiple metabolites.[5]
Data Presentation: Comparison of Analytical Methods
| Method | Analyte(s) | Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| UPLC-MS/MS | Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, Endoxifen | Human Plasma | Protein Precipitation | TAM/NDTAM: 1-500, ENDO: 0.2-100, 4-OHT: 0.1-50 | TAM/NDTAM: 0.5, ENDO: 0.2, 4-OHT: 0.1[1] |
| LC-ESI-MS/MS | Tamoxifen, 4-hydroxytamoxifen | Rat Plasma | Protein Precipitation | 0.78-200 | Not Specified |
| HPLC with Fluorescence Detection | Tamoxifen, Endoxifen, 4-hydroxytamoxifen | Human Plasma | Protein Precipitation | Not Specified | Not Specified |
| RP-HPLC | Tamoxifen | Plasma | Protein Precipitation | 2-10 µg/mL | Not Specified |
| LC-MS/MS | Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, Endoxifen | Human Plasma | Liquid-Liquid Extraction | TAM/NDTAM: 5.00 nM, 4-OHT/ENDO: 0.500 nM | TAM: 1.86, NDTAM: 1.78, 4-OHT: 0.194, ENDO: 0.187[8] |
Experimental Protocols
Below are detailed protocols for sample preparation and analysis using UPLC-MS/MS, a commonly employed and robust method.
3.1. Protocol 1: Quantification of Tamoxifen and its Metabolites in Human Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and Endoxifen in human plasma.[1]
3.1.1. Materials and Reagents
-
Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, Endoxifen analytical standards
-
Deuterated internal standards (e.g., tamoxifen-d5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free) for calibration standards and quality controls
3.1.2. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 100 µL of water:formic acid (100:1, v/v).
-
Vortex vigorously for 30 seconds.
-
Add 100 µL of methanol and agitate for 10 minutes at room temperature.
-
Add 400 µL of the internal standard solution (in acetonitrile:formic acid 0.1%).
-
Vortex again and then centrifuge at 18,000 x g for 10 minutes at 4°C.[1]
-
Transfer 300 µL of the supernatant to a new vial.
-
Add 300 µL of water:formic acid (100:0.2, v/v) with 2 mM ammonium formate.[1]
3.1.3. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC H-Class
-
Mass Spectrometer: Waters Xevo TQD Tandem Mass Spectrometer
-
Column: C18 analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Elution: Gradient elution over a total run time of 4.5 minutes.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
3.1.4. Data Analysis
Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard versus the nominal concentration of the calibration standards.
3.2. Protocol 2: Extraction of Tamoxifen and its Metabolites from Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol outlines a method for extracting Tamoxifen and its metabolites from FFPE tissue samples for subsequent LC-MS/MS analysis.
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a solid-phase extraction (SPE) column with 3 mL of methanol and acetonitrile.
-
Wash the column with 2 mL of 10% methanol.
-
Load the prepared tissue sample onto the SPE column.
-
Dry the SPE cartridge for 2 minutes.
-
Elute the analytes with 2 mL of 5% 50 mM ammonium acetate in methanol.[9]
-
Evaporate the eluate to dryness under a stream of nitrogen at 55°C.
-
Reconstitute the dry extract in 100 µL of acetonitrile/0.2% formic acid (50:50).[9]
Experimental Workflow for UPLC-MS/MS Quantification of Tamoxifen in Plasma
Caption: Workflow for plasma sample preparation and UPLC-MS/MS analysis.
Signaling Pathways of Tamoxifen
Tamoxifen's primary mechanism of action is the competitive inhibition of the estrogen receptor (ER).[2] However, its effects on cellular signaling are complex and can involve both ER-dependent and ER-independent pathways. Understanding these pathways is crucial for comprehending its therapeutic effects and the development of resistance.
4.1. ER-Dependent Signaling
In ER-positive breast cancer cells, estrogen binds to ERα, leading to its dimerization, nuclear translocation, and the activation of estrogen-responsive genes that promote cell proliferation.[4] Tamoxifen, as a selective estrogen receptor modulator (SERM), competitively binds to ERα.[2] This binding induces a conformational change in the receptor that prevents the recruitment of co-activators and instead recruits co-repressors, thereby inhibiting the transcription of estrogen-dependent genes and halting cell growth.[2][10]
4.2. ER-Independent Signaling and Resistance Pathways
Tamoxifen resistance can emerge through the activation of alternative signaling pathways that bypass the ER blockade. These can include:
-
Growth Factor Receptor Pathways: Overexpression or activation of growth factor receptors like EGFR and HER2 can lead to the activation of downstream signaling cascades, such as the PI3K/AKT/mTOR and MAPK pathways.[11] These pathways can promote cell survival and proliferation independently of ER signaling.
-
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its activation is a known mechanism of Tamoxifen resistance.[7][11]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway can also be activated in Tamoxifen-resistant cells, contributing to continued cell proliferation.[11]
Tamoxifen's Mechanism of Action and Resistance Pathways
Caption: Tamoxifen's mechanism of action and the development of resistance.
References
- 1. swolverine.com [swolverine.com]
- 2. droracle.ai [droracle.ai]
- 3. news-medical.net [news-medical.net]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 11. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
troubleshooting Temodox insolubility issues
Welcome to the Technical Support Center for Temodox. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common insolubility issues that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my aqueous solution. What should I do?
A1: Precipitate formation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are a few immediate steps you can take to attempt redissolving the compound:
-
Gentle Warming: Carefully warm the solution to 37°C. Increased temperature can sometimes enhance solubility. However, be cautious, as prolonged exposure to heat may degrade the compound.
-
Sonication: Use a bath sonicator to apply ultrasonic energy. This can help break down agglomerated particles and facilitate their redissolution.[1]
-
Review Dilution Method: Ensure you are adding the concentrated organic stock solution to the aqueous buffer, not the other way around. This should be done dropwise while vortexing or stirring vigorously to promote rapid dispersion.[1]
If these steps do not resolve the issue, you may need to reconsider your solvent system or formulation strategy.
Q2: What is the best way to prepare a high-concentration stock solution of this compound?
A2: For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for many research compounds due to its strong solubilizing power.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (264.23 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you may use brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (up to 37°C).[1]
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How can I prevent this compound from precipitating when I dilute my DMSO stock into an aqueous buffer (e.g., cell culture medium)?
A3: This is a critical step where precipitation often occurs. The key is to avoid localized high concentrations of the compound in the aqueous medium.
Recommended Dilution Protocol:
-
Prepare Intermediate Dilutions: If making a large dilution, first prepare intermediate concentrations in pure DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.
-
Pre-warm Aqueous Buffer: If compatible with your experiment, warm your aqueous buffer (e.g., PBS, cell culture medium) to 37°C.
-
Add DMSO Stock to Buffer: This is the most critical step. Add the DMSO stock solution dropwise and slowly into the vortexing or rapidly stirring aqueous buffer. Never add the aqueous buffer to the DMSO stock. [1]
-
Rapid Mixing: Continue to vortex or stir the final solution for another minute to ensure it is homogenous. The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.[2][3]
Q4: I'm still observing insolubility in my in vitro assay. What are some alternative solvents or formulation strategies I can try?
A4: If direct dilution from DMSO fails, several formulation strategies can enhance aqueous solubility for in vitro applications. The choice depends on the specific requirements of your assay.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility. Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[1][4][5]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[6][7] However, it is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system.
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[6] Non-ionic surfactants like Tween® 80 or Solutol® HS-15 are often used.[6]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble molecules, thereby increasing their solubility in water.[4][5][6][8]
Q5: What formulation strategies can be used for in vivo studies with a poorly soluble compound like this compound?
A5: In vivo formulations require careful consideration of biocompatibility and administration route. Strategies often focus on enhancing both solubility and bioavailability.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly improve oral absorption.[6][9] These can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS).[10]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[6][11] Techniques include micronization and nanosuspension.[5][6][7][9]
-
Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can prevent crystallization and maintain a supersaturated state upon dissolution, thereby enhancing absorption.[12]
Troubleshooting and Formulation Data
The tables below summarize common issues and provide a comparative overview of various solvents and excipients that can be employed to overcome the solubility challenges of this compound.
Table 1: Troubleshooting Summary for this compound Insolubility
| Problem | Possible Cause | Suggested Solution |
| Compound won't dissolve in initial organic solvent (e.g., DMSO). | Insufficient solvent volume or mixing energy. | Increase solvent volume, vortex for a longer duration, gently warm the solution (37°C), or use a bath sonicator.[1] |
| Precipitate forms immediately upon dilution into aqueous buffer. | Poor dilution technique; localized supersaturation. | Add the organic stock solution slowly to the vigorously stirring aqueous buffer. Prepare intermediate dilutions in the organic solvent first.[1] |
| Solution is cloudy or contains visible particles after dilution. | Compound has exceeded its thermodynamic solubility limit in the final medium. | Lower the final concentration. If a higher concentration is necessary, employ a formulation strategy such as using co-solvents, pH adjustment, surfactants, or cyclodextrins.[4][6] |
| Results are inconsistent between experiments. | Compound may be precipitating over the course of the experiment. | Visually inspect solutions before and after the experiment. Consider using a formulation that provides better kinetic solubility, such as an amorphous solid dispersion or a cyclodextrin complex.[4][12] |
Table 2: Common Solvents and Formulation Excipients for Preclinical Research
| Agent | Primary Use | Advantages | Considerations/Disadvantages |
| DMSO | In vitro stock solutions | Excellent solubilizing power for a wide range of compounds. | Can be toxic to cells at concentrations >0.5-1%.[2][3] May interfere with some assays.[13] |
| Ethanol | Co-solvent for in vitro and in vivo formulations | Biocompatible at low concentrations; volatile. | Can cause protein precipitation at high concentrations. Potential for cellular toxicity. |
| PEG 400 | Co-solvent, vehicle for in vivo studies | Low toxicity; commonly used in oral and parenteral formulations. | High viscosity. May not be suitable for all in vitro applications.[1] |
| Surfactants (e.g., Tween® 80) | Solubilizer for in vitro and in vivo use | Forms micelles to increase apparent solubility; improves wettability. | Can cause cell lysis at high concentrations. Potential for hypersensitivity reactions in vivo.[6] |
| Cyclodextrins (e.g., HP-β-CD) | Solubilizer for in vitro and in vivo use | Forms inclusion complexes to enhance solubility; generally low toxicity. | Can interact with cell membranes and extract cholesterol.[3] Potential for nephrotoxicity with some derivatives at high doses.[4] |
| Lipids (e.g., Corn Oil, SEDDS) | In vivo oral formulations | Enhances oral bioavailability of lipophilic compounds. | Not suitable for in vitro aqueous systems or parenteral routes (unless as an emulsion). Requires specialized formulation development.[6] |
Experimental Protocols
Protocol: Kinetic Solubility Assessment of this compound
This protocol provides a general method to determine the kinetic solubility of this compound in a specific aqueous buffer, which is crucial for designing experiments.
1. Materials:
-
This compound powder
-
High-purity DMSO
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
96-well plates (UV-transparent)
-
Plate reader capable of measuring absorbance
-
Multichannel pipette
2. Methodology:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as previously described.
-
Create Serial Dilutions in DMSO: In a 96-well plate, create a serial dilution of the this compound stock solution in DMSO.
-
Transfer to Aqueous Buffer: Using a multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from the DMSO dilution plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of the target aqueous buffer in each well. Mix immediately and thoroughly. This creates a 1:100 dilution.
-
Incubation and Precipitation: Seal the plate and let it incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow any precipitation to equilibrate.
-
Measure Turbidity: After incubation, measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 650 nm) to assess turbidity due to precipitated compound.[14]
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit under these conditions.
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility issues.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temozolomide (Temodox) Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Temozolomide (Temodox).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Temozolomide (TMZ)?
Temozolomide is an oral alkylating agent that functions as a prodrug.[1][2] At physiological pH, it undergoes spontaneous non-enzymatic conversion to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2][3] MTIC then acts as a DNA methylating agent, transferring methyl groups to DNA bases, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[1][4] The primary cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct, which mispairs with thymine during DNA replication.[3] This mismatch triggers the DNA mismatch repair (MMR) system, leading to futile repair cycles, DNA double-strand breaks, and ultimately, apoptotic cell death.[5][6]
Q2: How does O6-methylguanine-DNA methyltransferase (MGMT) affect TMZ resistance?
The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is a primary mechanism of resistance to TMZ.[5][7][8] MGMT directly removes the methyl group from the O6 position of guanine, repairing the DNA damage before it can trigger cell death.[7] Tumor cells with high levels of MGMT expression are generally more resistant to TMZ, while cells with a methylated (silenced) MGMT promoter have lower MGMT expression and are more sensitive to the drug.[1][7][9]
Q3: What are the typical in vitro concentration ranges for TMZ experiments?
The effective concentration of TMZ in vitro can vary significantly depending on the cell line, MGMT expression status, and the duration of the experiment. Generally, concentrations can range from low micromolar (µM) to several hundred micromolar. For instance, the IC50 (half-maximal inhibitory concentration) for the U87 glioblastoma cell line has been reported to be around 124 µM at 24 hours and 230 µM at 72 hours.[10] For TMZ-sensitive cell lines, IC50 values can be as low as 14.5 µM, while resistant lines may require concentrations exceeding 500 µM.[11] It is crucial to determine the optimal concentration for each specific cell line and experimental setup.
Q4: How should I prepare and store Temozolomide stock solutions?
Temozolomide is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[12][13] The solubility in DMSO can range from 9.7 mg/mL (approximately 50 mM) to 39 mg/mL (approximately 200 mM).[12][14] It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility.[15] Stock solutions should be stored at -20°C or -80°C and protected from light.[16] For experiments, the stock solution is further diluted in cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1% to 0.5%.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed | 1. High MGMT expression in the cell line. 2. Suboptimal TMZ concentration. 3. Short drug exposure time. 4. Inactive TMZ due to improper storage or handling. | 1. Verify the MGMT status of your cell line. Consider using an MGMT inhibitor like O6-benzylguanine as a positive control.[5] 2. Perform a dose-response curve to determine the IC50 for your specific cell line. 3. Increase the duration of TMZ exposure (e.g., from 24h to 72h or longer).[17] 4. Prepare fresh TMZ stock solutions and ensure proper storage conditions. |
| High variability between experiments | 1. Inconsistent cell seeding density. 2. Variation in TMZ stock solution activity. 3. Differences in cell passage number or confluency. 4. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare a large batch of stock solution, aliquot, and store at -80°C to use across multiple experiments. 3. Use cells within a consistent passage number range and at a similar confluency level for each experiment. 4. Regularly calibrate and monitor incubator conditions. |
| Drug precipitation in culture medium | 1. TMZ concentration exceeds its solubility in the final medium. 2. High final concentration of DMSO affecting medium stability. | 1. Ensure the final concentration of TMZ is within its soluble range in the culture medium. 2. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).[13] If a high TMZ concentration is needed, consider preparing a more concentrated stock in DMSO to minimize the volume added to the medium. |
| Unexpected cellular responses | 1. Off-target effects of DMSO. 2. Activation of alternative signaling pathways leading to resistance. | 1. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[12] 2. Investigate the involvement of other DNA repair pathways (e.g., BER, MMR) or pro-survival signaling pathways (e.g., PI3K/Akt, Wnt/β-catenin).[3][18][19] |
Quantitative Data Summary
Table 1: Reported IC50 Values of Temozolomide in Glioblastoma Cell Lines
| Cell Line | MGMT Status | Exposure Time (hours) | Reported IC50 (µM) | Reference |
| U87 | Unmethylated (Expressing) | 24 | 123.9 | [10] |
| U87 | Unmethylated (Expressing) | 48 | 223.1 | [10] |
| U87 | Unmethylated (Expressing) | 72 | 230.0 | [10] |
| T98G | Unmethylated (Expressing) | 72 | 438.3 | [10] |
| A172 | Methylated (Low/No Expression) | 72 | 200 - 400 | [17] |
| LN229 | Methylated (Low/No Expression) | Not Specified | 14.5 | [11] |
| SF268 | Unmethylated (Expressing) | Not Specified | 234.6 | [11] |
Experimental Protocols
Protocol 1: Determination of Temozolomide IC50 using a Cell Viability Assay (e.g., MTT)
Objective: To determine the concentration of TMZ that inhibits cell growth by 50% in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Temozolomide (TMZ)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
TMZ Preparation and Treatment:
-
Prepare a 100 mM stock solution of TMZ in anhydrous DMSO.
-
Perform serial dilutions of the TMZ stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 50, 100, 200, 400, 800 µM).
-
Include a vehicle control group treated with the highest concentration of DMSO used in the TMZ dilutions.
-
Remove the medium from the cells and add 100 µL of the medium containing the different TMZ concentrations to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the TMZ concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of Temozolomide (TMZ).
Caption: MGMT-mediated resistance to Temozolomide.
Caption: Workflow for optimizing TMZ concentration.
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of MGMT expression is associated with temozolomide resistance in glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Frontiers | MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas [frontiersin.org]
- 10. medrxiv.org [medrxiv.org]
- 11. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression | PLOS One [journals.plos.org]
- 12. Considering the Experimental Use of Temozolomide in Glioblastoma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Temozolomide (Temodox) Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Temozolomide (Temodox) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of Temozolomide under various conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Temozolomide in solution?
A1: Temozolomide is a prodrug that undergoes chemical conversion to the active cytotoxic compound, 5-(3-methyltriazen-1-yl)-imidazo-4-carboxamide (MTIC), at physiological pH. This conversion is a key part of its mechanism of action but also represents its primary degradation pathway in solution. The antitumor effect of Temozolomide is dependent on its ability to methylate DNA, which is mediated by MTIC.
Q2: What are the main factors that influence the stability of Temozolomide in solution?
A2: The stability of Temozolomide in solution is primarily affected by pH, temperature, and light. It is particularly susceptible to degradation under basic (alkaline), oxidative, and high-temperature conditions.
Q3: How can I minimize the degradation of my Temozolomide stock solution?
A3: To minimize degradation, it is recommended to prepare stock solutions in an appropriate solvent and store them under controlled conditions. For instance, dissolving Temozolomide in a mobile phase with a slightly acidic pH (e.g., pH 4.5) can enhance its stability. Solutions should be protected from light and stored at low temperatures (e.g., 4°C) for short-term storage. For long-term storage, aliquoting and freezing at -20°C or below is advisable.
Q4: What are the visual signs of Temozolomide degradation?
A4: While visual inspection is not a definitive method for assessing degradation, a change in the color or clarity of the solution may indicate chemical changes. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q5: Can I use a degraded Temozolomide solution for my experiments?
A5: It is strongly advised not to use a degraded Temozolomide solution for experiments. Degradation leads to a decrease in the concentration of the active compound, which will result in inaccurate and unreliable experimental outcomes. The presence of degradation products could also lead to unforeseen off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of Temozolomide stock or working solutions. | Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -20°C or below and protect them from light. Verify the concentration and purity of the solution using a stability-indicating HPLC method. |
| Precipitate formation in the solution | Poor solubility or degradation product precipitation. | Ensure the solvent is appropriate for the desired concentration. Gentle warming and vortexing may help in dissolving the compound. If a precipitate forms after storage, it is a sign of instability, and the solution should be discarded. |
| Loss of drug activity | Significant degradation of Temozolomide. | Review the solution preparation and storage procedures. Ensure the pH of the solution is not in the alkaline range. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Temozolomide Stock Solution
Materials:
-
Temozolomide (this compound) powder
-
Dimethyl sulfoxide (DMSO) or an appropriate buffer (e.g., aqueous acetate buffer, 0.02 M, pH 4.5)
-
Sterile, light-blocking microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the desired amount of Temozolomide powder using a calibrated analytical balance.
-
In a sterile, light-blocking tube, dissolve the Temozolomide powder in the chosen solvent to the desired final concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
For immediate use, proceed with the experiment. For storage, aliquot the stock solution into smaller, single-use volumes in light-blocking tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Stability Assessment of Temozolomide using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify Temozolomide from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Aqueous acetate buffer (0.02 M) and acetonitrile in a 90:10 (v/v) ratio, with the pH adjusted to 4.5.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of Temozolomide of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time of the intact drug.
-
Inject the Temozolomide solution that has been subjected to stability testing (e.g., after storage or forced degradation).
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
Quantify the amount of remaining Temozolomide by comparing its peak area to that of the standard.
Quantitative Data on Temozolomide Degradation
The following table summarizes the degradation of Temozolomide under forced degradation conditions as reported in the literature. These studies are performed to demonstrate the specificity of analytical methods in separating the drug from its degradation products.
| Condition | Reagent/Temperature | Duration | Observation |
| Acidic Hydrolysis | 1 M HCl | 60 min at 80°C | Stable |
| Alkaline Hydrolysis | 1 M NaOH | 60 min at 80°C | Clearly degraded |
| Oxidative Condition | 3% H₂O₂ | 60 min at 80°C | Clearly degraded |
| Thermal Degradation | Dry heat | Not specified | Degraded |
Visualizations
Temozolomide Mechanism of Action
Caption: Mechanism of action of Temozolomide.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Logical Relationship of Stability Factors
Caption: Factors influencing Temozolomide stability.
Technical Support Center: Temodox-Based Assays
Disclaimer: Information regarding "Temodox" (CAS 34499-96-2) in publicly accessible scientific literature is limited. "this compound" is a distinct chemical entity and should not be confused with "Tamoxifen," a well-documented anti-cancer drug. This compound belongs to the quinoxaline 1,4-dioxide class of compounds, which are known for their potential as antibacterial and anti-tumor agents, particularly under hypoxic conditions.
This technical support center provides guidance based on the general principles of assays involving quinoxaline 1,4-dioxides and common cell-based assays. The information provided is intended as a general framework for researchers and should be adapted based on specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong? A1: this compound is a chemical compound with the molecular formula C12H12N2O5.[1][2] It is classified as a quinoxaline 1,4-dioxide.[1][3] Compounds in this class are recognized for their biological activities, including antibacterial and selective cytotoxicity against hypoxic tumor cells.[4]
Q2: What is the likely mechanism of action for this compound in a biological assay? A2: While specific studies on this compound's mechanism of action are not widely available, quinoxaline 1,4-dioxides are generally considered bioreductive prodrugs. In low-oxygen (hypoxic) environments, such as those found in solid tumors or bacterial biofilms, the N-oxide groups can be reduced by cellular reductases. This process can generate reactive oxygen species (ROS) and other radicals that induce cellular damage, leading to cytotoxicity or antibacterial effects.
Q3: What types of assays would this compound likely be used in? A3: Based on the properties of quinoxaline 1,4-dioxides, this compound would most likely be evaluated in antibacterial susceptibility assays (e.g., determining Minimum Inhibitory Concentration - MIC) or in vitro cytotoxicity assays against cancer cell lines, particularly under hypoxic conditions to assess its selective activity.
Q4: I am observing high variability in my assay results with a quinoxaline dioxide compound. What are the common causes? A4: High variability in cell-based assays can stem from several factors. For compounds like this compound, which are sensitive to oxygen levels, inconsistent hypoxic conditions can be a major contributor. Other common causes include inconsistent cell seeding density, variability in reagent preparation, and edge effects in multi-well plates.
Q5: How can I be sure my hypoxic assay conditions are optimal and consistent? A5: To ensure optimal and consistent hypoxic conditions, it is crucial to use a well-calibrated hypoxic chamber or incubator. The use of hypoxia indicator dyes or probes can help validate the oxygen levels within your experimental setup. It is also important to minimize the exposure of cells to normoxic conditions during experimental manipulations.
Troubleshooting Guide for Quinoxaline Dioxide-Based Assays
The following table outlines common problems encountered in assays involving compounds like this compound, along with potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Compound Activity | 1. Inappropriate Assay Conditions: Quinoxaline dioxides often require hypoxic conditions for activation. | - Ensure your assay is performed under validated hypoxic conditions (e.g., <1% O2).- Optimize the incubation time to allow for compound metabolism and action. |
| 2. Compound Degradation: The compound may be unstable in the assay medium or sensitive to light. | - Prepare fresh stock solutions for each experiment.- Protect the compound from light during storage and handling. | |
| 3. Incorrect Cell Line: The chosen cell line may lack the necessary reductases to activate the compound. | - Use cell lines known to have high reductase activity or screen multiple cell lines. | |
| High Background Signal | 1. Contamination: Bacterial or mycoplasma contamination in cell cultures. | - Regularly test cell lines for contamination.- Use aseptic techniques and appropriate antibiotics if necessary. |
| 2. Assay Reagent Interference: The compound may react with the assay reagents (e.g., MTT, resazurin). | - Run a cell-free control with the compound and assay reagents to check for interference. | |
| Inconsistent IC50/MIC Values | 1. Inconsistent Cell Seeding: Variation in the number of cells per well. | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette for cell seeding. |
| 2. Edge Effects: Evaporation from the outer wells of the plate. | - Do not use the outer wells for experimental data points.- Fill the outer wells with sterile medium or PBS to maintain humidity. | |
| 3. Fluctuation in Hypoxic Conditions: Inconsistent oxygen levels across experiments. | - Calibrate and monitor the hypoxic chamber regularly.- Minimize the time plates are outside the chamber. |
Visualizing Experimental Processes and Pathways
Hypothetical Signaling Pathway for this compound Action
Caption: Hypothetical pathway of this compound activation under hypoxic conditions.
General Experimental Workflow for a Cytotoxicity Assay
Caption: A generalized workflow for assessing this compound cytotoxicity in vitro.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound assays.
References
Technical Support Center: Improving the Efficacy of Temozolomide (Temodox) In Vitro
Welcome to the technical support center for Temozolomide (Temodox). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments and troubleshooting common issues to enhance the efficacy of Temozolomide.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Temozolomide resistance observed in vitro?
A1: The primary mechanisms of in vitro resistance to Temozolomide (TMZ) are:
-
O6-methylguanine-DNA methyltransferase (MGMT) Expression: MGMT is a DNA repair enzyme that removes the cytotoxic O6-methylguanine adducts induced by TMZ.[1][2] High levels of MGMT expression are strongly correlated with TMZ resistance.[2][3]
-
Mismatch Repair (MMR) Deficiency: A deficient MMR system can lead to tolerance of TMZ-induced DNA damage, preventing the activation of cell death pathways.[1][2][4]
-
Base Excision Repair (BER) Pathway: The BER pathway, which involves enzymes like poly (ADP-ribose) polymerase (PARP), repairs other TMZ-induced DNA lesions (N7-methylguanine and N3-methyladenine), contributing to cell survival.[1][2]
-
Translesion Synthesis (TLS): Specialized DNA polymerases, such as Polκ, can bypass TMZ-induced DNA lesions, allowing cancer cells to tolerate the damage and continue proliferating.[5][6]
Q2: How can I enhance the cytotoxic effects of Temozolomide in my cell line?
A2: Several combination strategies can potentiate the effects of TMZ in vitro:
-
PARP Inhibitors (e.g., Olaparib, Veliparib): These agents block the BER pathway, leading to the accumulation of DNA damage and increasing TMZ's cytotoxicity.[7][8][9] This combination is effective regardless of MGMT promoter methylation status.[8][10]
-
PI3K/mTOR Inhibitors (e.g., LY294002, ZSTK474): The PI3K/Akt/mTOR pathway is a key survival pathway often upregulated in cancer. Its inhibition can sensitize glioma cells to TMZ-induced apoptosis.[11][12][13]
-
Autophagy Inhibitors (e.g., Chloroquine, LY294002): TMZ can induce autophagy as a pro-survival mechanism. Inhibiting autophagy can enhance TMZ-induced cell death.[14][15][16]
-
ATR Inhibitors: For MGMT-deficient cells, combining TMZ with ATR inhibitors can be a selective and effective approach to enhance cell killing.[17]
Q3: What are typical IC50 values for Temozolomide in glioblastoma cell lines?
A3: IC50 values for TMZ can vary significantly between cell lines and even between different studies using the same cell line due to differing experimental conditions.[18] For the commonly used U87 cell line, the median IC50 at 72 hours of exposure is reported to be around 230.0 µM.[18] However, TMZ-resistant cell lines can have IC50 values that are 15 to 100-fold higher.[19] It is crucial to determine the IC50 for your specific cell line and experimental setup.
Q4: Is there an optimal treatment schedule for Temozolomide in vitro?
A4: While many studies use a single high-dose treatment, research suggests that the dosing schedule can significantly impact the outcome.[20][21] Some studies indicate that schedules with increased time between doses may reduce the development of resistance.[22][23] For example, a 7-days-on/7-days-off schedule has shown better activity in some resistant cell lines compared to other schedules.[21] The optimal schedule will likely depend on the specific characteristics of the cell line being studied.
Troubleshooting Guide
Problem 1: My cells are not responding to Temozolomide treatment, even at high concentrations.
-
Possible Cause 1: High MGMT Expression. The cell line may have high endogenous levels of the MGMT protein, which actively repairs TMZ-induced DNA damage.
-
Troubleshooting Step: Determine the MGMT status of your cell line using Western blot or by assessing the methylation status of the MGMT promoter. If MGMT is highly expressed, consider using MGMT-depleted cell lines or co-treatment with an MGMT inhibitor. Alternatively, combination therapies with PARP inhibitors may be effective.[7][24]
-
-
Possible Cause 2: Deficient Mismatch Repair (MMR) System. A non-functional MMR system can prevent the recognition of TMZ-induced DNA damage and subsequent apoptosis.
-
Troubleshooting Step: Assess the expression of key MMR proteins (e.g., MSH2, MSH6) via Western blot. In MMR-deficient cells, PARP inhibitors have been shown to restore sensitivity to TMZ.[25]
-
-
Possible Cause 3: Use of non-physiologically relevant TMZ concentrations. Many in vitro studies use TMZ concentrations that are far higher than what is achievable in patients.[20]
Problem 2: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Inconsistent Experimental Conditions. Minor variations in cell density, serum concentration, passage number, and TMZ preparation can lead to variability.
-
Troubleshooting Step: Standardize all experimental parameters. Prepare fresh TMZ solutions for each experiment, as it is unstable in aqueous solutions. A systematic review highlighted that many studies do not report all experimental conditions, leading to a lack of reproducibility.[18]
-
-
Possible Cause 2: Cell Line Heterogeneity. Cancer cell lines can be heterogeneous, and different subclones may have varying sensitivity to TMZ.
-
Troubleshooting Step: Use low-passage number cells and perform regular cell line authentication.
-
Problem 3: The combination therapy is not showing a synergistic effect.
-
Possible Cause 1: Suboptimal Dosing or Scheduling. The concentrations of TMZ and the second agent, as well as the timing of their administration (simultaneous, sequential), can greatly influence the outcome.
-
Troubleshooting Step: Perform a dose-response matrix experiment to identify synergistic concentration ranges for both drugs. Test different administration schedules (e.g., pre-treatment with one agent before adding the other).
-
-
Possible Cause 2: Cross-resistance or Antagonistic Interactions. The chosen combination may not be suitable for the specific resistance mechanism of the cell line.
-
Troubleshooting Step: Investigate the underlying resistance mechanisms of your cell line. For example, if resistance is not primarily driven by the pathway targeted by the second agent, a synergistic effect is unlikely.
-
Data Presentation
Table 1: Effect of Combination Therapies on Glioblastoma Cell Viability In Vitro
| Combination Agent | Cell Line(s) | Effect on TMZ Efficacy | Reference(s) |
| PARP Inhibitors | |||
| Olaparib | U87MG, U251MG, T98G | Enhanced TMZ-induced cytotoxicity regardless of MGMT status. | [8][10] |
| Veliparib | MSH6-deficient GBM cells | Restored TMZ sensitivity. | [25] |
| PI3K/mTOR Inhibitors | |||
| XL765 | GBM6, GBM8, GBM12, GBM39 | Statistically significant improvement in cytotoxicity in 4 out of 5 xenografts. | [27] |
| LY294002 | Mel Z, Mel IL | Improved the cytotoxic effect of TMZ. | [14] |
| ZSTK474 | Human GBM cells | Synergistic anticancer effects with TMZ. | [13] |
| Autophagy Inhibitors | |||
| Chloroquine | Mel Z, Mel IL | Synergistically enhanced TMZ-induced growth arrest. | [14] |
| LY294002 | Mel Z, Mel IL | Improved the cytotoxic effect of TMZ. | [14] |
| Other Agents | |||
| Doxorubicin | U87, GBM43, GBM6 | Synergistic inhibition of brain cancer cells. | [28] |
| Cold Atmospheric Plasma | A172, U87-MG, T98G | Significantly inhibited cell viability compared to TMZ alone. | [29] |
Table 2: Reported IC50 Values for Temozolomide in Glioblastoma Cell Lines (72h exposure)
| Cell Line | MGMT Status | Reported IC50 (µM) | Reference(s) |
| U87 | Methylated (Low Expression) | ~230 (Median) | [18] |
| T98G | Unmethylated (High Expression) | Resistant | [3][29] |
| A172 | Methylated (Low Expression) | Sensitive | [29] |
| LN18 | Unmethylated (High Expression) | No therapeutic enhancement | [30] |
| Patient-Derived Lines | Variable | 220 (Median) | [18] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from studies evaluating the cytotoxicity of TMZ and combination therapies.[14][31]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Temozolomide and/or the combination agent in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot dose-response curves to determine IC50 values.
Protocol 2: Analysis of DNA Double-Strand Breaks by γH2AX Immunofluorescence
This protocol is based on the methodology used to quantify TMZ-induced DNA damage.[26][30]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with Temozolomide at the desired concentrations and for the specified duration.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (phospho-Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Mandatory Visualizations
Caption: Mechanism of Temozolomide action and key resistance pathways.
Caption: General experimental workflow for assessing TMZ efficacy in vitro.
Caption: Signaling pathways targeted by common TMZ combination therapies.
References
- 1. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGMT Expression Contributes to Temozolomide Resistance in H3K27M-Mutant Diffuse Midline Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct molecular mechanisms of acquired resistance to temozolomide in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Temozolomide resistance mechanisms: unveiling the role of translesion DNA polymerase kappa in glioblastoma spheroids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. ZSTK474 Sensitizes Glioblastoma to Temozolomide by Blocking Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting autophagy to sensitive glioma to temozolomide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Temozolomide sensitizes MGMT-deficient tumor cells to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Efficacy of clinically relevant temozolomide dosing schemes in glioblastoma cancer stem cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. On optimal temozolomide scheduling for slowly growing glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. On optimal temozolomide scheduling for slowly growing glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. academic.oup.com [academic.oup.com]
- 28. mdpi.com [mdpi.com]
- 29. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. meridian.allenpress.com [meridian.allenpress.com]
- 31. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temodox (Temozolomide)
Disclaimer: The drug name "Temodox" is not found in publicly available scientific literature or drug databases. This technical support guide assumes the query refers to Temozolomide (TMZ) , a widely used alkylating chemotherapeutic agent, particularly for glioblastoma. The following information is based on published research for Temozolomide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Temozolomide (TMZ)?
A1: Temozolomide is a prodrug that, under physiological pH, spontaneously converts to the active compound, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC is an alkylating agent that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[1][2][3][4] The most cytotoxic lesion is O6-methylguanine (O6-MeG), which, if not repaired, leads to DNA double-strand breaks during subsequent replication cycles, triggering cell cycle arrest and apoptosis.[5][6]
Q2: What are the common off-target effects or toxicities observed with TMZ in preclinical experiments?
A2: Since TMZ's mechanism targets DNA in all dividing cells, its effects are not tumor-specific.[4][6] Common off-target toxicities affect rapidly proliferating healthy cells, leading to:
-
Hematological Toxicity: Myelosuppression, manifesting as neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells), is the most common dose-limiting toxicity.[5][7]
-
Gastrointestinal Issues: Nausea and vomiting are frequently observed.[5]
-
Hepatotoxicity: Changes in liver enzymes can occur, though typically mild.[6][8]
-
Cellular Stress Responses: In a laboratory setting, TMZ can induce off-target effects like endoplasmic reticulum (ER) stress, which can paradoxically promote either cell survival or cell death depending on the context.[9][10]
Q3: How can we reduce TMZ-induced cytotoxicity in our non-cancerous control cell lines?
A3: Reducing off-target cytotoxicity is a key experimental challenge. Consider these strategies:
-
Use Targeted Delivery Systems: Encapsulating TMZ in nanoparticles (e.g., liposomes, PLGA) can shield healthy cells from high concentrations of the free drug.[11][12] If the nanoparticles are functionalized with ligands that target receptors overexpressed on your cancer cells, you can achieve even greater specificity.[13][14]
-
Dose-Response Optimization: Perform a careful dose-response study to find the therapeutic window where TMZ is effective against cancer cells but has minimal impact on your control cells. IC50 values can vary dramatically based on the cell line.[5][15]
-
Combination Therapy: Investigate combining a lower dose of TMZ with a non-toxic agent that selectively sensitizes the cancer cells to TMZ. For example, inhibitors of the DNA repair enzyme PARP can increase TMZ's potency, potentially allowing for a dose reduction.[2][5]
Q4: What is MGMT, and how does it relate to TMZ's off-target effects and efficacy?
A4: MGMT (O6-methylguanine-DNA methyltransferase) is a crucial DNA repair protein. It directly removes the cytotoxic O6-MeG lesion created by TMZ, thereby conferring resistance to the drug.[1][16] High MGMT expression in tumor cells makes them resistant to TMZ, while low expression makes them sensitive.[1][17] Conversely, MGMT activity in healthy tissues, such as bone marrow, protects them from TMZ-induced damage. Therefore, strategies to inhibit MGMT should be targeted specifically to the tumor to avoid increasing systemic toxicity.[16]
Troubleshooting Guides
Guide 1: High Variability in Experimental Replicates
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for TMZ across identical experiments. | TMZ Instability: TMZ is unstable in aqueous solutions at physiological pH and hydrolyzes to its active form, MTIC, which has a short half-life (~2 hours).[2][12] | 1. Prepare Fresh Solutions: Always prepare TMZ solutions immediately before use. Dissolve in DMSO first, then dilute in media to the final concentration right before adding to cells. 2. Control pH: Ensure the pH of your culture media is stable and consistent, as TMZ degradation is pH-dependent. 3. Standardize Incubation Time: Use a consistent, well-defined treatment duration for all experiments. |
| High standard deviation in cell viability assays (e.g., MTT, CellTiter-Glo). | Inconsistent Cell Health/Density: Variations in cell seeding density or the metabolic state of cells can significantly alter their response to chemotherapy. | 1. Standardize Seeding: Use a cell counter to ensure precise and consistent cell numbers are seeded for each experiment. 2. Monitor Cell Passage: Use cells within a narrow passage number range, as high-passage cells can have altered phenotypes and drug sensitivity. 3. Allow Adherence: Ensure cells have fully adhered and resumed normal growth before adding TMZ (typically 12-24 hours post-seeding). |
Guide 2: Unexpected Cytotoxicity in a TMZ-Resistant Cell Line
| Symptom | Potential Cause | Troubleshooting Steps |
| A cell line known to be MGMT-positive (and thus TMZ-resistant) shows significant cell death. | Overwhelming DNA Damage: At very high concentrations, TMZ creates N7-methylguanine and N3-methyladenine lesions in addition to O6-MeG.[1][3] These are repaired by the Base Excision Repair (BER) pathway. If the damage overwhelms both MGMT and BER pathways, even resistant cells can die.[2][17] | 1. Verify Concentration: Double-check your stock solution concentration and dilution calculations. An error may have resulted in a much higher dose than intended. 2. Test BER Pathway: Consider using a PARP inhibitor. If the PARP inhibitor significantly increases cytotoxicity, it suggests the BER pathway is critical for survival in this cell line, and the high TMZ dose is creating BER-dependent lesions.[2][5] |
| Off-Target Cellular Stress: The vehicle (e.g., DMSO) or the drug itself might be inducing other toxic effects unrelated to its primary mechanism, such as severe ER stress.[9] | 1. Run Vehicle Control: Always include a control group treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. 2. Lower Concentration Range: Test a broader, lower range of TMZ concentrations to see if the effect is dose-dependent and aligns with expected IC50 values from the literature. |
Data Presentation: Efficacy of TMZ Formulations
The following tables summarize quantitative data on the efficacy of standard TMZ versus strategies designed to reduce off-target effects by improving specificity.
Table 1: Comparative IC50 Values of Free TMZ vs. Targeted Nanoparticle-Encapsulated TMZ
| Cell Line | TMZ Formulation | Reported IC50 | Fold Improvement | Reference |
| Glioblastoma (GBM) Cells | Free TMZ | >100 µM (Resistant) | - | [5] |
| Glioblastoma (GBM) Cells | NP-TMZ-CTX (Targeted Nanoparticle) | 50-90% reduction vs. non-targeted NP | N/A | [13] |
| Pediatric Cancer Cell Lines | Free TMZ | Median: 380 µM (Range: 1 to >1000 µM) | - | [15] |
| Doxylamine (Repurposed Drug) | Free Drug | ~750 µM | 1.67x more potent | [18] |
| Gemfibrozil (Repurposed Drug) | Free Drug | ~300 µM | 4.17x more potent | [18] |
| Glioblastoma (GBM) Cells | TMZ (Sensitive) | 1-5 µM | - | [5] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.[19]
Table 2: Impact of Delivery Systems on TMZ Stability and Toxicity
| Parameter | Free TMZ | Nanoparticle-Encapsulated TMZ | Benefit of Encapsulation | Reference(s) |
| Half-life (Physiological pH) | ~2 hours | Increased up to 7-fold | Protects from rapid degradation, allowing more drug to reach the target. | [12][13] |
| Systemic Toxicity (in vivo) | Dose-limiting hematological and gastrointestinal toxicity. | Reduced toxicity to organs like the heart and kidney. | Allows for potentially higher effective doses at the tumor site with fewer side effects. | [12][14][20] |
| Brain Accumulation (in vivo) | 10-47% of plasma levels. | Enhanced brain accumulation. | Improves delivery across the blood-brain barrier for brain tumor models. | [5][12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for determining the IC50 of TMZ in an adherent cell line.
Materials:
-
Adherent cells of interest (e.g., U87 Glioblastoma and a non-cancerous control like astrocytes)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Temozolomide (TMZ) powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01M HCl, or pure DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
TMZ Preparation and Treatment:
-
Crucially, prepare TMZ solution immediately before use.
-
Prepare a 100 mM stock solution of TMZ in anhydrous DMSO.
-
Perform serial dilutions of the TMZ stock in complete culture medium to achieve 2x the final desired concentrations (e.g., ranging from 1 µM to 2000 µM).
-
Remove the old medium from the cells and add 100 µL of the diluted TMZ solutions to the respective wells. Include "vehicle control" wells (medium + equivalent DMSO concentration) and "untreated control" wells (medium only).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[19]
-
Carefully remove the medium.
-
Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells: (% Viability) = (Absorbance_sample / Absorbance_control) * 100.
-
Plot the % Viability against the logarithm of the TMZ concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[19]
-
Mandatory Visualizations
Signaling & Mechanistic Pathways
Caption: Mechanism of Temozolomide (TMZ) action, resistance, and off-target toxicity.
Experimental Workflow
Caption: Workflow for comparing free TMZ vs. nanoparticle-formulated TMZ.
Troubleshooting Logic
Caption: Troubleshooting unexpected toxicity in non-cancerous control cell lines.
References
- 1. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Review of Approaches to Potentiate the Activity of Temozolomide against Glioblastoma to Overcome Resistance [mdpi.com]
- 6. Considering the Experimental Use of Temozolomide in Glioblastoma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Targeting off-target effects: endoplasmic reticulum stress and autophagy as effective strategies to enhance temozolomide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting off-target effects: endoplasmic reticulum stress and autophagy as effective strategies to enhance temozolomide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Current advances in temozolomide encapsulation for the enhancement of glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Initial Testing (Stage 1) of Temozolomide by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data | MDPI [mdpi.com]
- 17. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Accurately Controlled Delivery of Temozolomide by Biocompatible UiO-66-NH2 Through Ultrasound to Enhance the Antitumor Efficacy and Attenuate the Toxicity for Treatment of Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tamoxifen (Temodox)
Disclaimer: The information provided in this technical support center is for research and informational purposes only. "Temodox" is understood to be a likely reference to "Tamoxifen," a widely researched selective estrogen receptor modulator (SERM). All subsequent information pertains to Tamoxifen.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of Tamoxifen?
A1: The oral bioavailability of Tamoxifen is primarily limited by three main factors:
-
Poor Aqueous Solubility: Tamoxifen is a lipophilic molecule with low solubility in the aqueous environment of the gastrointestinal (GI) tract, which can lead to a low dissolution rate.[1]
-
First-Pass Metabolism: After absorption, Tamoxifen undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes such as CYP3A4 and CYP2D6.[2][3] This metabolic process converts a significant portion of the parent drug into metabolites before it can reach systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Tamoxifen is a substrate for the P-glycoprotein efflux transporter found in the intestines.[2] This transporter actively pumps the absorbed drug back into the intestinal lumen, thereby reducing its net absorption.
Q2: What are the main formulation strategies to enhance Tamoxifen's bioavailability?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These can be broadly categorized as:
-
Lipid-Based Drug Delivery Systems (LBDDS): These systems, including Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Liquid Crystalline Nanoparticles (LCNPs), can enhance the solubility and absorption of lipophilic drugs like Tamoxifen.[4][5][6]
-
Nanotechnology-Based Approaches: Reducing the particle size to the nanometer range increases the surface area for dissolution.[1][7] This includes nanocrystals, polymeric nanoparticles, and micelles.[4][8]
-
Amorphous Solid Dispersions: Dispersing Tamoxifen in a hydrophilic polymer matrix can prevent its crystallization and improve its dissolution rate and solubility.[7]
-
Complexation:
Q3: Can co-administration of other agents improve Tamoxifen's bioavailability?
A3: Yes, co-administering Tamoxifen with inhibitors of metabolic enzymes and efflux transporters can significantly increase its bioavailability. For instance, quercetin, a flavonoid that inhibits both CYP3A4 and P-gp, has been shown to increase the oral bioavailability of Tamoxifen in rats by promoting intestinal absorption and reducing first-pass metabolism.[2][10]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data during in-vivo animal studies.
| Potential Cause | Troubleshooting Step |
| Genetic Polymorphism in Metabolic Enzymes: | Rodent strains can have different expression levels of cytochrome P450 enzymes. Ensure you are using a consistent and well-characterized animal strain. For clinical research, be aware that human populations have significant genetic polymorphisms in CYP2D6 and CYP3A4, which affects Tamoxifen metabolism.[3][11] |
| Food Effects: | The presence of food, especially high-fat meals, can alter the absorption of lipophilic drugs.[1] Standardize the feeding schedule of your animals (e.g., fasted or fed state) across all experimental groups. |
| Formulation Instability: | The physical or chemical stability of your formulation can impact drug release. Characterize your formulation for stability under relevant storage and administration conditions. |
| Inconsistent Dosing: | Ensure accurate and consistent oral gavage technique to minimize variability in the administered dose. |
Issue 2: Low drug loading or encapsulation efficiency in nanoparticle formulations.
| Potential Cause | Troubleshooting Step |
| Poor Drug-Lipid/Polymer Miscibility: | The affinity between Tamoxifen and the carrier material is crucial. Screen different lipids or polymers to find one with better solubilizing capacity for Tamoxifen. Incorporating excipients like oleic acid can enhance drug loading in lipid-based nanoparticles.[5] |
| Suboptimal Formulation Process Parameters: | Factors like homogenization speed, sonication time, temperature, and solvent evaporation rate can significantly impact encapsulation. Systematically optimize these parameters using a Design of Experiments (DoE) approach. |
| Drug Precipitation during Formulation: | Rapid solvent removal can cause the drug to precipitate before it can be encapsulated. Try a slower solvent evaporation rate or use a co-solvent to maintain drug solubility during the process. |
Data Presentation: Bioavailability Enhancement Strategies
The following tables summarize quantitative data from studies aimed at improving Tamoxifen's bioavailability.
Table 1: Pharmacokinetic Parameters of Tamoxifen with Co-administration of Quercetin in Rats [2]
| Parameter | Tamoxifen Alone (10 mg/kg) | Tamoxifen + Quercetin (2.5 mg/kg) | Tamoxifen + Quercetin (7.5 mg/kg) |
| Cmax (ng/mL) | 351.4 ± 61.2 | 489.6 ± 73.5 | 521.7 ± 88.4 |
| AUC₀-∞ (ng·h/mL) | 4850.7 ± 867.2 | 5821.5 ± 954.1 | 7798.2 ± 1021.3 |
| Absolute Bioavailability (%) | 15.0 | 18.0 | 24.1 |
| Relative Bioavailability (%) | 100 | 120 | 161 |
*p < 0.05 compared to the control group (Tamoxifen alone).
Table 2: Comparison of Bioavailability Enhancement with Different Nanoparticle Formulations in Rats
| Formulation | Key Components | Fold Increase in Oral Bioavailability (Compared to Free Drug) | Reference |
| Tamoxifen-Phospholipid Complex (TMX-PLC) | Tamoxifen, Phospholipid | 2.12 | [9] |
| Carboxymethyl Chitosan-TS Micelles | Carboxymethyl Chitosan, α-tocopherol succinate | 1.9 | [8] |
| Glyceryl Monooleate-based LCNPs (TMX-GLCNPs) | Glyceryl monooleate, Oleic acid | ~7.0 | [5] |
| Phytantriol-based LCNPs (TMX-PLCNPs) | Phytantriol, Oleic acid | ~5.0 | [5] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Study
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: Prepare 900 mL of a relevant dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid, or phosphate buffer pH 6.8 to simulate intestinal fluid).
-
Procedure: a. Place the Tamoxifen formulation (e.g., tablet, capsule, or a specific amount of nanoparticles) in the dissolution vessel. b. Set the paddle speed to 50-100 RPM and maintain the temperature at 37 ± 0.5°C. c. Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). d. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium. e. Filter the samples through a 0.45 µm syringe filter.
-
Analysis: Analyze the concentration of Tamoxifen in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity (typically >250 Ω·cm²).
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the Tamoxifen formulation (dissolved in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with 5% CO₂. e. Collect samples from the basolateral chamber at specified time intervals.
-
Analysis: Determine the concentration of Tamoxifen in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.
Visualizations: Pathways and Workflows
Caption: Factors limiting Tamoxifen bioavailability.
Caption: Workflow for developing high-bioavailability formulations.
Caption: Tamoxifen's mechanism of action in breast cancer cells.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhanced bioavailability of tamoxifen after oral administration of tamoxifen with quercetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors Influencing Pharmacokinetics of Tamoxifen in Breast Cancer Patients: A Systematic Review of Population Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Oral Bioavailability, Therapeutic Efficacy, and Reduced Toxicity of Tamoxifen-Loaded Liquid Crystalline Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel Tamoxifen Nanoformulations for Improving Breast Cancer Treatment: Old Wine in New Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of tamoxifen-phospholipid complex: novel approach for improving solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Temodox (Temozolomide) Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with Temodox (temozolomide, TMZ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a prodrug that, under physiological conditions, converts to the active compound 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is an alkylating agent that methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[1][2] The most cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct, which mispairs with thymine during DNA replication. This mismatch triggers a futile cycle of mismatch repair (MMR), leading to DNA double-strand breaks, cell cycle arrest at G2/M, and ultimately, apoptosis.[1][3]
Q2: Why is there significant variability in cellular response to this compound?
The primary driver of variability and resistance to this compound is the cellular DNA repair machinery, specifically the enzyme O6-methylguanine-DNA methyltransferase (MGMT).[2][4] MGMT directly removes the methyl group from the O6 position of guanine, thus repairing the DNA damage before it can lead to cell death.[5] Other contributing factors include the status of the Mismatch Repair (MMR) and Base Excision Repair (BER) pathways, as well as the activation of pro-survival signaling pathways.[1][2][3]
Q3: How does the MGMT status of my cells affect experimental outcomes?
Cells with high MGMT expression are often resistant to this compound, while cells with low or no MGMT expression are typically sensitive.[4][6] The expression of MGMT is often silenced by promoter methylation.[6] Therefore, cell lines with a methylated MGMT promoter have low MGMT protein expression and are more sensitive to this compound. Conversely, unmethylated MGMT promoters lead to high protein expression and resistance. This binary status of MGMT is a major determinant of the IC50 value you will observe.
Q4: What are the optimal preparation and storage conditions for this compound?
This compound is unstable at neutral or alkaline pH, where it rapidly hydrolyzes to its active metabolite, MTIC.[4] It is more stable in acidic conditions (pH < 5).[7][8] For in vitro experiments, it is crucial to prepare this compound solutions fresh for each use.[4] It is typically dissolved in DMSO to create a stock solution, which is then further diluted in cell culture medium immediately before adding to the cells.[9]
Q5: What are common sources of experimental variability in cell culture experiments with this compound?
Several factors can contribute to variability:
-
Cell Line Integrity: Ensure cell lines are regularly authenticated and tested for mycoplasma contamination.
-
Cell Culture Conditions: Factors like cell density, passage number, and serum concentration can influence drug response.
-
Drug Preparation: Inconsistent preparation of this compound can lead to variable effective concentrations. Always prepare fresh.[4]
-
Assay Method: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) and the incubation time can affect results.[10]
-
Solvent Effects: High concentrations of DMSO, the solvent for this compound, can be toxic to cells.[11] It's important to include a vehicle control in your experiments.
Troubleshooting Guide
Problem 1: My cells are showing high resistance to this compound (High IC50 values).
| Possible Cause | Troubleshooting Step |
| High MGMT Expression | 1. Check the literature for the known MGMT status of your cell line. 2. Experimentally verify MGMT expression levels via Western blot or qPCR, or assess promoter methylation status. 3. Consider using a cell line with known low MGMT expression as a positive control for sensitivity. 4. If MGMT expression is confirmed, you can co-treat with an MGMT inhibitor like O6-benzylguanine (O6-BG) to sensitize the cells to this compound.[5] |
| Defective Mismatch Repair (MMR) Pathway | A deficient MMR system can lead to tolerance of O6-MeG adducts, preventing the futile repair cycles that lead to cell death.[1][3] Assess the expression of key MMR proteins (e.g., MSH2, MSH6, MLH1, PMS2). |
| Upregulated Pro-Survival Signaling | Activation of pathways like PI3K/Akt or Wnt/β-catenin can promote resistance.[3] Consider investigating the activation status of these pathways. |
| Acquired Resistance | If you are using a cell line that has been previously exposed to this compound, it may have developed acquired resistance.[6] This can involve upregulation of MGMT or alterations in other resistance pathways. |
Problem 2: I am observing high variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Preparation | 1. Always prepare this compound stock solutions fresh.[4] 2. Ensure complete dissolution of the drug in DMSO before diluting in media. 3. Use a consistent, low percentage of DMSO across all treatments and controls. |
| Variations in Cell Seeding Density | Ensure a consistent number of cells are seeded in each well, as cell density can affect drug sensitivity. Use a cell counter for accuracy. |
| Inconsistent Incubation Times | The cytotoxic effects of this compound are cell-cycle dependent and can take time to manifest. Use a consistent and sufficiently long drug exposure time (e.g., 72 hours or longer is common).[10] |
| Edge Effects in Multi-well Plates | Wells on the perimeter of a plate can be subject to evaporation, leading to increased drug concentration. Avoid using the outer wells or ensure proper humidification of the incubator. |
| Assay Performance | Ensure the chosen cell viability assay is within its linear range for your cell densities. |
Data Presentation: this compound IC50 Values in Glioblastoma Cell Lines
The following table summarizes representative IC50 values for this compound in various glioblastoma cell lines, highlighting the impact of MGMT expression.
| Cell Line | MGMT Expression | MGMT Promoter Methylation | Approximate IC50 (72h) | Reference |
| A172 | Negative | Methylated | ~14 µM | [6] |
| LN229 | Negative | Methylated | ~15 µM | [6] |
| U87-MG | Low/Variable | Methylated | ~200-400 µM | [12] |
| T98G | High | Unmethylated | > 400 µM | [10][12] |
| SF268 | High | Unmethylated | ~147 µM | [6] |
| SK-N-SH | High | Unmethylated | ~235 µM | [6] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell culture media, passage number, and the specific viability assay used.[10]
Experimental Protocols
Key Experiment: In Vitro Cell Viability (MTT) Assay
This protocol outlines a standard procedure for determining the IC50 of this compound in a cancer cell line.
Materials:
-
This compound (Temozolomide) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.[12]
-
-
This compound Preparation and Treatment:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1000 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[12]
-
-
MTT Assay:
-
After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound and the central role of the MGMT repair enzyme.
Caption: A logical workflow for troubleshooting common sources of this compound experimental variability.
Caption: Key molecular pathways contributing to cellular resistance to this compound.
References
- 1. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data [mdpi.com]
- 3. Potential Strategies Overcoming the Temozolomide Resistance for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MGMT-INDEPENDENT TEMOZOLOMIDE RESISTANCE IN PAEDIATRIC GLIOBLASTOMA CELLS ASSOCIATED WITH A PI3-KINASE-MEDIATED HOX / STEM CELL GENE SIGNATURE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sefh.es [sefh.es]
- 8. koontzoncology.com [koontzoncology.com]
- 9. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Temozolomide (TMZ) Treatment Protocols
Disclaimer: As "Temodox" is not a recognized pharmaceutical agent, this technical support guide has been developed for its likely real-world counterpart, Temozolomide (TMZ) . The information provided is intended for research and drug development professionals and is based on publicly available scientific literature regarding Temozolomide.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing their in vitro and in vivo studies with Temozolomide.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Temozolomide?
A1: Temozolomide is an oral alkylating agent that functions as a prodrug.[1][2][3] At physiological pH, it spontaneously converts to the active compound, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC).[2][4] MTIC then methylates DNA, primarily at the N-7 and O-6 positions of guanine residues and the N-3 position of adenine.[1][3] The most cytotoxic lesion is O6-methylguanine (O6-MeG), which, if unrepaired, leads to DNA mismatches during replication, triggering futile DNA mismatch repair (MMR) cycles, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][5][6]
Q2: Why is MGMT status crucial for TMZ sensitivity?
A2: O6-methylguanine-DNA methyltransferase (MGMT) is a DNA repair enzyme that directly removes the methyl group from the O6 position of guanine, reversing TMZ's primary cytotoxic lesion.[1][2][3][7] Tumors with high MGMT expression can efficiently repair TMZ-induced damage, leading to resistance.[8][9] Conversely, tumors where the MGMT gene promoter is methylated (silenced) have low or no MGMT expression and are therefore more sensitive to TMZ treatment.[2][9][10][11] This makes MGMT promoter methylation a critical predictive biomarker for TMZ efficacy.[10][12]
Q3: Besides MGMT, what are other key mechanisms of TMZ resistance?
A3: Several other pathways contribute to TMZ resistance:
-
DNA Mismatch Repair (MMR) Deficiency: While a functional MMR system is required to recognize O6-MeG:T mismatches and trigger cell death, cells that acquire MMR defects can tolerate the DNA damage and continue to proliferate, conferring resistance.[1][3][13]
-
Base Excision Repair (BER) Pathway: The BER pathway repairs the more frequent but less cytotoxic N7-methylguanine and N3-methyladenine lesions.[1][7][14] Upregulation of BER can enhance overall DNA repair capacity, contributing to resistance.[14] Inhibition of key BER proteins like PARP-1 can increase TMZ cytotoxicity.[1][3]
-
Altered Signaling Pathways: Pathways like PI3K/Akt/mTOR, Wnt/β-catenin, and TGF-β can promote cell survival, inhibit apoptosis, and contribute to chemoresistance.[8][13][14]
-
Autophagy: Autophagy can play a dual role. It can be a pro-survival mechanism that helps tumor cells withstand the stress of chemotherapy (cytoprotective autophagy), but it can also contribute to cell death under certain conditions.[15][16][17][18]
Q4: I'm having trouble dissolving TMZ for my experiments. What is the recommended procedure?
A4: TMZ has limited aqueous solubility. For in vitro experiments, it is routinely dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[19][20] For in vivo studies, TMZ can be dissolved in DMSO first and then diluted with a vehicle like Phosphate-Buffered Saline (PBS) for administration via oral gavage or intraperitoneal (i.p.) injection.[21][22] It is critical to prepare TMZ solutions fresh before each use as it hydrolyzes to its active form (MTIC) at physiological pH.[2][4]
II. Troubleshooting Experimental Protocols
This section addresses common issues encountered during in vitro and in vivo experiments with Temozolomide.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in IC50 values between experiments | 1. Inconsistent TMZ Activity: TMZ degrades in aqueous solution.[2] 2. Cell Culture Conditions: Variations in cell density, passage number, or media components. 3. Assay Method: Differences in incubation time or viability assay used (e.g., MTT, CellTiter-Glo).[23] | 1. Prepare Fresh Solutions: Always prepare TMZ stock solutions in DMSO fresh before each experiment and dilute into media immediately before adding to cells.[21] 2. Standardize Culture: Use cells within a consistent, low passage number range. Seed cells at a consistent density. Ensure media and serum batches are consistent. 3. Standardize Assay: Use a consistent incubation time (e.g., 72 hours is common).[23] Validate the chosen viability assay for your specific cell lines. |
| TMZ-sensitive cell line (low MGMT) shows unexpected resistance | 1. Acquired Resistance: Prolonged or repeated exposure to TMZ can select for resistant clones, often through MMR deficiency.[5] 2. High BER Activity: Overactive Base Excision Repair (BER) pathway.[14] 3. Cell Line Misidentification/Contamination: The cell line may not be what it is labeled as. | 1. Verify MGMT/MMR Status: Periodically check MGMT promoter methylation and protein expression. Sequence key MMR genes (e.g., MSH6) in resistant clones. 2. Test Combination Therapy: Combine TMZ with a PARP inhibitor to block the BER pathway and potentially re-sensitize cells.[3] 3. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. |
| Lack of efficacy in an in vivo mouse model | 1. Insufficient Dose/Bioavailability: Oral bioavailability can be affected by food intake.[2][4] The dose may be too low for the specific tumor model. 2. High MGMT Expression in Xenograft: The tumor model may have high intrinsic MGMT levels.[24] 3. Rapid Tumor Growth: The tumor may be growing too aggressively for the TMZ dosing schedule to be effective. | 1. Optimize Dosing: Ensure consistent administration (e.g., i.p. injection to bypass absorption variability).[21] Perform a dose-escalation study to find the maximum tolerated dose (MTD) for your specific mouse strain. Common doses range from 10 to 66 mg/kg.[22][25] 2. Characterize the Model: Before starting the efficacy study, confirm the MGMT status of the tumor cells used for implantation. 3. Adjust Schedule: For aggressive tumors, consider a more frequent or protracted dosing schedule, though this may be limited in MGMT-unmethylated models.[22][24] |
| Excessive toxicity in in vivo mouse model (e.g., >20% weight loss) | 1. Dose Too High: The administered dose exceeds the MTD. Mouse strain can influence sensitivity. 2. Vehicle Toxicity: High concentrations of DMSO can be toxic. 3. Cumulative Myelosuppression: TMZ can cause neutropenia and thrombocytopenia.[21] | 1. Reduce Dose: Lower the mg/kg dose. Doses as low as 10 mg/kg have been used.[22][25] 2. Optimize Vehicle: Keep the final DMSO concentration in the injection volume as low as possible (typically <10%). 3. Monitor Hematology: Perform complete blood counts (CBCs) on satellite groups to monitor for hematological toxicity and adjust dosing schedules if necessary. |
III. Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) of TMZ varies significantly based on the cell line's MGMT status and the experimental conditions, such as the duration of drug exposure.
Table 1: In Vitro Temozolomide IC50 Values in Glioblastoma Cell Lines
| Cell Line | MGMT Status | Exposure Duration | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| A172 | Methylated (Sensitive) | 72 hours | 14.1 | [26] |
| 5 days | ~125 | [20][27] | ||
| LN229 | Methylated (Sensitive) | 72 hours | 14.5 | [26] |
| U87-MG | Methylated (Sensitive) | 72 hours | 230.0 (Median) | [23] |
| 5 days | ~105 | [20][27] | ||
| U251-MG | Methylated (Sensitive) | 48 hours | 240.0 (Median) | [23] |
| 72 hours | 176.5 (Median) | [23] | ||
| T98G | Unmethylated (Resistant) | 72 hours | 438.3 (Median) | [23] |
| 5 days | ~247 | [20][27] | ||
| SF268 | Unmethylated (Resistant) | 72 hours | 147.2 | [26] |
| SK-N-SH | Unmethylated (Resistant) | 72 hours | 234.6 |[26] |
Note: IC50 values are highly dependent on the specific assay and lab conditions and should be determined empirically.
IV. Key Experimental Protocols
Protocol 1: In Vitro Cell Viability (IC50 Determination)
-
Cell Seeding: Plate glioma cells in a 96-well plate at a predetermined optimal density (e.g., 1.5 x 10⁴ cells/well) and allow them to adhere for 24 hours.[28]
-
TMZ Preparation: Prepare a 100 mM stock solution of TMZ in 100% DMSO. Immediately before use, perform a serial dilution in complete cell culture medium to achieve final concentrations ranging from low to high micromolar (e.g., 1 µM to 2000 µM).[28] Also, prepare a vehicle control with the highest equivalent concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various TMZ concentrations or the vehicle control.
-
Incubation: Incubate the plate for a standard duration, typically 72 hours, at 37°C and 5% CO₂.[28]
-
Viability Assay: Assess cell viability using a standard method such as MTT or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the normalized viability against the logarithm of the TMZ concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: In Vivo Efficacy Study in an Orthotopic Mouse Model
-
Cell Preparation: Harvest cultured glioma cells (e.g., U87-MG) and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10⁸ cells/mL.
-
Intracranial Implantation: Under anesthesia, stereotactically implant the tumor cells into the brains of immunocompromised mice.
-
Tumor Establishment: Allow tumors to establish for a set period (e.g., 7-10 days), which can be monitored by bioluminescence imaging if using luciferase-expressing cells.
-
Randomization: Randomize mice into treatment and control groups (e.g., n=10 mice/group).
-
TMZ Preparation and Dosing: Prepare TMZ fresh daily. A common regimen is to dissolve TMZ in a vehicle for oral gavage or i.p. injection. A standard dosing schedule might be 10 mg/kg administered daily for 5 consecutive days, followed by a rest period, mimicking clinical protocols.[22][25] The control group receives the vehicle only.
-
Monitoring: Monitor mice daily for clinical signs of distress and measure body weight 2-3 times per week as an indicator of toxicity. Monitor tumor growth via imaging if applicable.
-
Endpoint: The primary endpoint is typically overall survival. Mice are euthanized when they reach pre-defined humane endpoints (e.g., significant weight loss, neurological symptoms).
-
Analysis: Analyze survival data using Kaplan-Meier curves and compare groups using the log-rank test.
V. Visualizations: Signaling and Logic Diagrams
References
- 1. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide - Wikipedia [en.wikipedia.org]
- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Human Glioma Cells Acquire Temozolomide Resistance After Repeated Drug Exposure Via DNA Mismatch Repair Dysfunction | Anticancer Research [ar.iiarjournals.org]
- 6. For Families Battling Brain Cancer, New Treatment Brings Hope | Yale School of Medicine [medicine.yale.edu]
- 7. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glioblastoma - Wikipedia [en.wikipedia.org]
- 10. Extent of MGMT promoter methylation modifies the effect of temozolomide on overall survival in patients with glioblastoma: a regional cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MGMT promoter methylation correlates with survival benefit and sensitivity to temozolomide in pediatric glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MGMT promoter methylation testing to predict overall survival in people with glioblastoma treated with temozolomide: a comprehensive meta-analysis based on a Cochrane Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revealing Temozolomide Resistance Mechanisms via Genome-Wide CRISPR Libraries [mdpi.com]
- 14. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Importance of Autophagy Regulation in Glioblastoma with Temozolomide Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Is Autophagy Inhibition in Combination with Temozolomide a Therapeutically Viable Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Tumor Suppressing Subtransferable Candidate 4 Expression Prevents Autophagy-Induced Cell Death Following Temozolomide Treatment in Glioblastoma Cells [frontiersin.org]
- 18. Deciphering the Role of Autophagy in Treatment of Resistance Mechanisms in Glioblastoma [mdpi.com]
- 19. Considering the Experimental Use of Temozolomide in Glioblastoma Research | MDPI [mdpi.com]
- 20. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. On optimal temozolomide scheduling for slowly growing glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy of protracted temozolomide dosing is limited in MGMT unmethylated GBM xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Temozolomide (TMZ) Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving temozolomide (TMZ) resistance in various cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows high resistance to Temozolomide. What are the primary mechanisms of resistance I should investigate?
A1: Resistance to Temozolomide is a multifaceted issue. The most common mechanisms include:
-
O6-methylguanine-DNA methyltransferase (MGMT) Expression: This DNA repair protein removes the methyl group added by TMZ to the O6 position of guanine, thereby neutralizing the drug's cytotoxic effect. High MGMT expression is a primary cause of intrinsic and acquired resistance.[1][2][3]
-
Mismatch Repair (MMR) Deficiency: A deficient MMR system can lead to tolerance of TMZ-induced DNA damage. Instead of triggering cell death in response to DNA lesions, the cell cycle continues, promoting survival.[2][3]
-
Base Excision Repair (BER) Pathway Activation: The BER pathway repairs DNA damage caused by TMZ, specifically at the N7-methylguanine and N3-methyladenine sites.[1][3]
-
Activation of Pro-Survival Signaling Pathways: Pathways like PI3K/Akt/mTOR are often hyperactivated in resistant cells, promoting cell survival and inhibiting apoptosis.[4]
-
Presence of Glioblastoma Stem Cells (GSCs): A subpopulation of cancer stem-like cells can be inherently resistant to TMZ and contribute to tumor recurrence.[3]
-
Induction of Autophagy: TMZ treatment can induce a protective autophagic response in cancer cells, allowing them to survive the therapeutic stress.
Q2: How can I determine if MGMT is responsible for the observed TMZ resistance in my cell line?
A2: You can assess the role of MGMT through two primary methods:
-
MGMT Promoter Methylation Analysis: The expression of MGMT is often silenced by methylation of its promoter region. Cells with a methylated MGMT promoter will have low or no MGMT expression and are generally sensitive to TMZ. Conversely, an unmethylated promoter leads to high MGMT expression and resistance. You can use techniques like methylation-specific PCR (MSP) or pyrosequencing to determine the methylation status.[5][6][7][8][9]
-
Western Blot Analysis of MGMT Protein Expression: Directly measure the levels of MGMT protein in your cell lysates. A high level of MGMT protein strongly suggests its involvement in TMZ resistance.[10][11]
Q3: My cells have low MGMT expression but are still resistant to TMZ. What other mechanisms could be at play?
A3: In MGMT-deficient cells, other resistance mechanisms can be dominant. You should investigate:
-
Mismatch Repair (MMR) Status: A deficient MMR system is a known mechanism of TMZ resistance in cells lacking MGMT.[1]
-
PI3K/Akt Pathway Activation: Check for the phosphorylation status of Akt (p-Akt) and other downstream effectors of this pathway. Hyperactivation of this pathway can confer resistance independently of MGMT.
-
Base Excision Repair (BER) Pathway: While considered a less dominant mechanism, an overactive BER pathway can contribute to resistance.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Temozolomide in my cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell numbers are seeded across all wells. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Drug Potency | Prepare fresh dilutions of TMZ for each experiment from a stock solution. TMZ is unstable in aqueous solutions, so prolonged storage of diluted drug can lead to degradation. |
| Assay Incubation Time | The cytotoxic effects of TMZ can be delayed. Standardize the incubation time for your cell viability assay (e.g., 72 hours) and maintain this consistency across experiments. |
| Cell Line Passage Number | High passage numbers can lead to phenotypic drift and altered drug sensitivity. Use cells within a defined low passage number range for all experiments. |
Problem 2: I am not seeing a significant increase in apoptosis after treating my resistant cells with a combination of TMZ and a PI3K inhibitor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ineffective PI3K Inhibition | Confirm that your PI3K inhibitor is active at the concentration used. Perform a western blot to check for a decrease in phosphorylated Akt (p-Akt) levels after treatment with the inhibitor. |
| Dominant Resistance Mechanism | If PI3K inhibition does not sensitize the cells to TMZ, another resistance mechanism, such as MMR deficiency, might be dominant. Assess the MMR status of your cells. |
| Autophagy Induction | Inhibition of the PI3K/Akt pathway can sometimes induce autophagy, which can be a pro-survival mechanism. Check for markers of autophagy (e.g., LC3-II conversion) by western blot. If autophagy is induced, consider a triple combination with an autophagy inhibitor. |
Quantitative Data Summary
The following tables summarize quantitative data on TMZ resistance from various studies.
Table 1: Temozolomide IC50 Values in Glioblastoma Cell Lines
| Cell Line | MGMT Promoter Status | MGMT Expression | TMZ IC50 (µM) | Reference |
| U87MG | Methylated | Low/Negative | 45 - 232.43 | [11][12] |
| T98G | Unmethylated | High | >500 - 1351.44 | [11][12] |
| A172 | Methylated | Low/Negative | 14.1 | [13] |
| LN229 | Methylated | Low/Negative | 14.5 | [13] |
| SF268 | Unmethylated | High | 147.2 | [13] |
| U373 (Parental) | - | - | 483.5 | [14] |
| U373 (TMZ-Resistant) | - | - | 2529.3 | [14] |
| U87 (Parental) | - | - | 702.4 | [14] |
| U87 (TMZ-Resistant) | - | - | 3657.2 | [14] |
Table 2: Changes in Protein Expression in TMZ-Resistant Cells
| Cell Line | Protein | Change in Expression | Method | Reference |
| U87 (TMZ-Resistant) | MGMT | Upregulation | Western Blot | [11] |
| U87 (TMZ-Resistant) | p-STAT3 | Upregulation (Activation) | Western Blot | [11] |
| Primary GSCs (TMZ-Resistant) | CA2 | Upregulation | Western Blot, qPCR | [15] |
| D54 (TMZ-Resistant) | Vimentin | Upregulation | Proteomics, Western Blot | [16] |
| D54 (TMZ-Resistant) | Cathepsin D | Upregulation | Proteomics, Western Blot | [16] |
| SNB19 (TMZ-Resistant) | MGMT | Decreased with combination treatment (TMZ + MLN4924) | Western Blot | [17] |
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of Temozolomide on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Temozolomide (TMZ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[18]
-
Prepare serial dilutions of TMZ in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of TMZ. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[18]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18][19]
-
Carefully remove the medium containing MTT.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.[18][19]
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for MGMT and Phospho-Akt (p-Akt)
This protocol outlines the steps for detecting the expression of MGMT and the activation of the Akt pathway.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-MGMT, anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 30-50 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[20]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[21]
-
Washing: Repeat the washing step.
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[21]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
MGMT Promoter Methylation Analysis by Methylation-Specific PCR (MSP)
This protocol provides a method to determine the methylation status of the MGMT promoter.
Materials:
-
Genomic DNA extracted from cell lines
-
Bisulfite conversion kit
-
MSP primers (for both methylated and unmethylated sequences)
-
HotStart Taq polymerase
-
Agarose gel
-
DNA loading dye
-
UV transilluminator
Procedure:
-
Bisulfite Conversion: Treat 200-400 ng of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[6]
-
PCR Amplification: Perform two separate PCR reactions for each sample using primers specific for either the methylated or the unmethylated MGMT promoter sequence.[6] A typical PCR program is: 95°C for 15 min, followed by 35 cycles of 95°C for 45 s, 53°C for 40 s, and 72°C for 1 min, with a final extension at 72°C for 10 min.[6]
-
Gel Electrophoresis: Run the PCR products on a 3% agarose gel.[6]
-
Visualization and Interpretation: Visualize the DNA bands under UV light. The presence of a band in the reaction with methylated-specific primers indicates a methylated promoter. The presence of a band in the reaction with unmethylated-specific primers indicates an unmethylated promoter.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize key concepts in TMZ resistance.
Caption: Overview of Temozolomide action and major resistance mechanisms.
Caption: The PI3K/Akt signaling pathway's role in promoting TMZ resistance.
Caption: A typical experimental workflow for investigating and overcoming TMZ resistance.
References
- 1. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 2. Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Strategies Overcoming the Temozolomide Resistance for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of the MGMT Methylation Status of Glioblastomas in Light of the 2021 WHO Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast routine assessment of MGMT promoter methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing MGMT methylation status and its current impact on treatment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MGMT Gene Promoter Methylation Status – Assessment of Two Pyrosequencing Kits and Three Methylation-specific PCR Methods for their Predictive Capacity in Glioblastomas | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. A Novel Squalenoylated Temozolomide Nanoparticle with Long Circulating Properties Reverses Drug Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Transcriptomic Analysis of Temozolomide Resistant Primary GBM Stem-Like Cells and Recurrent GBM Identifies Up-Regulation of the Carbonic Anhydrase CA2 Gene as Resistance Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein alterations associated with temozolomide resistance in subclones of human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. bosterbio.com [bosterbio.com]
Validation & Comparative
Validating the Biological Activity of Tamoxifen: A Comparative Guide
For researchers and professionals in drug development, understanding the biological activity of a compound is paramount. This guide provides a comprehensive comparison of Tamoxifen, a selective estrogen receptor modulator (SERM), with its primary alternatives, supported by experimental data and detailed protocols. Tamoxifen is a widely used therapy for hormone receptor-positive breast cancer.[1][2] Its efficacy stems from its dual action as both an antagonist and agonist of the estrogen receptor (ER) in different tissues.[1][3][4]
Comparative Analysis of Tamoxifen and Alternatives
The primary alternatives to Tamoxifen in the treatment of hormone receptor-positive breast cancer include other SERMs and aromatase inhibitors. Aromatase inhibitors, such as Anastrozole, Letrozole, and Exemestane, work by blocking the production of estrogen.[2] Other SERMs include Raloxifene. The choice between these therapies often depends on the patient's menopausal status and risk profile.[2][5]
| Compound Class | Drug Examples | Mechanism of Action | Key Efficacy Data | Common Side Effects |
| Selective Estrogen Receptor Modulators (SERMs) | Tamoxifen, Raloxifene (Evista), Toremifene (Fareston) | Competitively binds to estrogen receptors, exhibiting both estrogenic and anti-estrogenic effects depending on the tissue.[3][4][6][7] | Reduces risk of breast cancer recurrence by about 50% in ER-positive patients. | Hot flashes, vaginal discharge, increased risk of uterine cancer and blood clots.[2][8] |
| Aromatase Inhibitors (AIs) | Anastrozole (Arimidex), Letrozole (Femara), Exemestane (Aromasin) | Inhibit the enzyme aromatase, which is responsible for the final step in estrogen synthesis.[2] | Showed a slight edge over tamoxifen in disease-free and long-term survival in postmenopausal women.[5] | Muscle and joint pain, bone loss (osteoporosis).[2] |
| Estrogen Receptor Antagonists | Fulvestrant (Faslodex) | Binds to and degrades estrogen receptors.[2] | Effective in cases where SERMs or AIs have failed.[2] | Injection site reactions, nausea, fatigue. |
Experimental Protocols for Biological Activity Validation
Validating the biological activity of compounds like Tamoxifen involves a series of in vitro and in vivo experiments to assess their efficacy and mechanism of action.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic and cytostatic effects of Tamoxifen and its alternatives on breast cancer cell lines.
Methodology:
-
Cell Culture: Plate ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Tamoxifen, Anastrozole, or other comparators for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Competitive Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of Tamoxifen and its metabolites to the estrogen receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source (e.g., rat uterus).
-
Competitive Binding: Incubate the receptor preparation with a fixed concentration of radiolabeled estradiol and varying concentrations of unlabeled Tamoxifen or its metabolites.
-
Separation: Separate the receptor-bound and unbound radiolabeled estradiol using a method like dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the relative binding affinity (RBA) of the test compounds compared to estradiol. Studies have shown that the metabolite 4-hydroxytamoxifen has a significantly higher binding affinity for the estrogen receptor than Tamoxifen itself.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Tamoxifen and a typical experimental workflow for its validation.
Caption: Mechanism of action of Tamoxifen in breast cancer cells.
Caption: Workflow for validating the biological activity of Tamoxifen.
Resistance Mechanisms
A significant challenge in Tamoxifen therapy is the development of resistance. Research has identified several signaling pathways that can contribute to this, including the Hedgehog (Hhg) and PI3K/AKT pathways.[9] Activation of these pathways can render Tamoxifen ineffective and allow for tumor progression.[9] Understanding these mechanisms is crucial for developing novel therapeutic strategies to overcome resistance.
Caption: Signaling pathways involved in Tamoxifen resistance.
References
- 1. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Top tamoxifen alternatives and how to switch your Rx [singlecare.com]
- 3. Tamoxifen - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. m.youtube.com [m.youtube.com]
- 6. swolverine.com [swolverine.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Possible therapy for tamoxifen resistant breast cancer identified - ecancer [ecancer.org]
Comparative Analysis of Temozolomide and Lomustine in Glioblastoma Cell Viability Assays
Disclaimer: The compound "Temodox" was not found in publicly available scientific literature. This guide has been generated by substituting "this compound" with Temozolomide (TMZ) , a widely used chemotherapeutic agent, and comparing it with a relevant competitor, Lomustine (CCNU) . This comparison is based on published data for these two compounds.
This guide provides a head-to-head comparison of the cytotoxic effects of Temozolomide (TMZ) and Lomustine (CCNU) on glioblastoma (GBM) cell lines. Both are alkylating agents used in the treatment of GBM.[1] Their primary mechanism of action involves inducing DNA damage, ultimately leading to programmed cell death (apoptosis).[1][2][3]
Mechanism of Action
Temozolomide is a prodrug that, under physiological pH, converts to its active metabolite, which then methylates DNA primarily at the O6 and N7 positions of guanine.[3][4] This methylation leads to DNA strand breaks and cell death.[3] Lomustine, a nitrosourea, also functions as a DNA alkylating agent. It alkylates the O6 position of guanine and can form DNA interstrand cross-links, which disrupt DNA replication and transcription, triggering apoptosis.[2][5]
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for Temozolomide and Lomustine in various glioblastoma cell lines after a 72-hour treatment period. The data is derived from a WST-8 cell viability assay. Lower IC50 values indicate higher potency.
| Cell Line | Temozolomide (TMZ) IC50 (µM) | Lomustine (CCNU) IC50 (µM) |
| U87MG | ~250 | ~55 |
| U251MG | ~200 | ~40 |
| U343MG | ~300 | ~60 |
| U87MG (TMZ-Resistant) | >1000 | ~86 |
| U251MG (TMZ-Resistant) | >1000 | ~50 |
| U343MG (TMZ-Resistant) | >1000 | ~70 |
| (Data compiled from multiple sources reporting on in vitro studies)[6][7] |
Experimental Protocols
Cell Viability (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of chemotherapeutic agents on cultured cancer cells.[8][9][10]
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, U251MG) are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Plates are incubated overnight at 37°C and 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Stock solutions of Temozolomide and Lomustine are prepared. Serial dilutions of each compound are made in culture medium and added to the wells to achieve a range of final concentrations. Control wells receive medium with the vehicle solvent only.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C and 5% CO₂.[1]
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.[8][10] Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][12]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[8] The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.[8] A reference wavelength of >650 nm may be used to reduce background noise.[9]
-
Data Analysis: The absorbance values are corrected by subtracting the background reading from the media-only wells. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 values are then calculated using non-linear regression analysis of the dose-response curves.
Visualizations
Below are diagrams illustrating the experimental workflow for the cell viability assay and the general signaling pathway activated by Temozolomide and Lomustine.
Caption: Workflow for determining IC50 values using an MTT assay.
Caption: DNA damage response leading to apoptosis.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Lomustine - Wikipedia [en.wikipedia.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Lomustine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tamoxifen for Researchers and Drug Development Professionals
An Objective Analysis of Tamoxifen's Performance Against Alternative Therapies, Supported by Experimental Data.
This guide provides a comprehensive comparison of Tamoxifen's experimental results with other prominent therapies for hormone receptor-positive breast cancer. The information is tailored for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of its therapeutic profile.
Quantitative Performance Analysis
The following tables summarize the efficacy and adverse event profiles of Tamoxifen in comparison to other endocrine therapies, based on data from clinical trials.
Table 1: Comparative Efficacy of Tamoxifen and Aromatase Inhibitors
| Endpoint | Tamoxifen | Aromatase Inhibitors (Anastrozole, Letrozole, Exemestane) | Source |
| Recurrence-Free Survival (RFS) | Reduced recurrence by half in the first 5 years and by one-third in the next 5 years in ER-positive breast cancer patients.[1] | Generally show a better RFS in the first few years after treatment compared to Tamoxifen.[1] | [1] |
| Overall Survival (OS) | Reduced the yearly rate of breast cancer deaths by about one-third over a 15-year period in ER-positive patients.[1] | Long-term head-to-head comparisons on overall survival are still maturing. | [1] |
| Patient Population | Effective in both premenopausal and postmenopausal women.[1] | Primarily used in postmenopausal women.[2] | [1][2] |
Table 2: Comparative Efficacy of Tamoxifen and Toremifene
| Endpoint | Tamoxifen (5 years) | Toremifene (5 years) | Source |
| Disease-Free Survival (DFS) Rate | 69% | 72% | [3] |
| Overall Survival (OS) Rate | 81% | 85% | [3] |
| Risk Ratio (DFS) | - | 0.95 (95% CI = 0.76-1.18) | [3] |
| Risk Ratio (OS) | - | 1.03 (95% CI = 0.78-1.36) | [3] |
Table 3: Adverse Events Profile
| Adverse Event | Tamoxifen | Aromatase Inhibitors | Toremifene | Source |
| Uterine Cancer | Increased risk, particularly in women over 54.[1] | Lower risk compared to Tamoxifen. | 6 cases reported in one study (compared to 3 with Tamoxifen).[3] | [1][3] |
| Thromboembolic Events | Increased risk of pulmonary embolus.[1] | Lower risk compared to Tamoxifen. | Similar toxicity profile to Tamoxifen, with <1% experiencing severe events.[3] | [1][3] |
| Osteoporosis | Can have a protective effect on bone density in postmenopausal women.[4][5] | Can lead to bone loss. | Not specified in the provided results. | [4][5] |
| Gynecomastia | Can be used to block estrogen activity in breast tissue.[6] | Not a primary indication. | Not specified in the provided results. | [6] |
Mechanism of Action and Signaling Pathways
Tamoxifen is a selective estrogen receptor modulator (SERM) that exhibits both estrogenic and anti-estrogenic effects depending on the target tissue.[4][5][6] Its primary mechanism in breast cancer is the competitive binding to estrogen receptors (ERα and ERβ), which blocks the proliferative effects of estrogen on mammary epithelium.[5][7]
Upon binding to the estrogen receptor, Tamoxifen induces a conformational change that leads to the recruitment of co-repressors, inhibiting the transcription of estrogen-dependent genes.[7] This ultimately blocks the cell cycle in the G1 phase, inhibiting tumor proliferation.[8]
However, resistance to Tamoxifen can develop through various mechanisms, including the downregulation of ERα and the activation of alternative signaling pathways like the PI3K/AKT/mTOR pathway.[8]
Caption: Competitive binding of Tamoxifen to the Estrogen Receptor.
Experimental Protocols
The following outlines a generalized experimental workflow for a clinical trial evaluating Tamoxifen, based on descriptions of completed and ongoing studies.[9][10]
Phase II/III Clinical Trial Workflow for Tamoxifen
-
Patient Selection:
-
Inclusion criteria typically include patients with hormone receptor-positive (ER-positive) breast cancer.[1][2]
-
For specific studies, this may be narrowed to post-menopausal women with early-stage, low molecular risk breast cancer.[2]
-
Exclusion criteria often include conditions that would put the patient at undue risk, such as a history of hypercoagulable states.[2]
-
-
Treatment Regimen:
-
Patients are randomized to receive either the experimental arm (e.g., low-dose Tamoxifen) or the standard-of-care arm (e.g., standard-dose Tamoxifen or an aromatase inhibitor).[2][9]
-
Treatment is typically administered orally on a daily or every-other-day schedule for a predefined period, often up to 5 years, in the absence of disease progression or unacceptable toxicity.[9][10]
-
-
Data Collection and Monitoring:
-
Baseline and periodic assessments include physical examinations, mammograms or MRIs, and blood sample collection for biomarker analysis (e.g., CYP2D6 genotype, endoxifen concentration).[9][10]
-
Bone mineral density is monitored, especially in premenopausal women.[4]
-
Patient-reported outcomes are collected to assess symptoms and quality of life.[9]
-
-
Endpoint Evaluation:
-
Follow-up:
-
After completion of the study treatment, patients are typically followed for an extended period (e.g., 10 years) to monitor for long-term outcomes.[9]
-
Caption: Generalized workflow for a Tamoxifen clinical trial.
References
- 1. Long-Term Data from 20 Trials Confirm Tamoxifen's Long-Lasting Benefit - NCI [cancer.gov]
- 2. LoTam: A Randomized, Phase III Clinical Trial of Low-Dose Tamoxifen for Selected Patients With Molecular Low-Risk Early-Stage Breast Cancer | Clinical Trials | Yale Medicine [yalemedicine.org]
- 3. Toremifene and tamoxifen are equally effective for early-stage breast cancer: first results of International Breast Cancer Study Group Trials 12-93 and 14-93 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. swolverine.com [swolverine.com]
- 7. droracle.ai [droracle.ai]
- 8. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Independent Verification of Osimertinib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a standard of care in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] Developed to overcome resistance to earlier-generation TKIs, its mechanism of action is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[1][2] This guide provides an objective comparison of Osimertinib's performance against alternative EGFR inhibitors, supported by key experimental data and detailed methodologies for verification.
Mechanism of Action: Selective and Irreversible Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane receptor that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][3] In certain cancers like NSCLC, mutations in the EGFR gene lead to its constitutive activation, triggering downstream signaling cascades that drive tumor growth.[1] The two primary signaling pathways activated by EGFR are the RAS/RAF/MEK/ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K/AKT/mTOR pathway, a key mediator of cell survival.[1][4][5]
Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[4][6] This irreversible binding blocks ATP, thereby inhibiting EGFR autophosphorylation and preventing the activation of the downstream MAPK and PI3K/AKT pathways.[4][7] Its key advantage is its high potency against the T790M mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs, and its selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to its favorable safety profile.[4][6][8]
Comparative Efficacy: Osimertinib vs. Alternative EGFR-TKIs
Independent verification of Osimertinib's efficacy has been established through large-scale clinical trials. The FLAURA trial is a landmark Phase III study that compared Osimertinib with first-generation EGFR-TKIs (gefitinib or erlotinib) as a first-line treatment for patients with advanced EGFR-mutated NSCLC.
Table 1: Comparison of Efficacy in First-Line Treatment of EGFR-Mutant NSCLC (FLAURA Trial)
| Endpoint | Osimertinib | Standard EGFR-TKI (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64 - 1.00) |
| Objective Response Rate (ORR) | 80% | 76% | - |
| Median Duration of Response | 17.2 months | 8.5 months | - |
Data sourced from the FLAURA trial.[9][10][11]
A multicenter, real-world cohort study in a Chinese population further corroborated these findings, demonstrating a significant improvement in both PFS and OS with first-line Osimertinib compared to first-generation TKIs.[12]
Table 2: Real-World Efficacy Data (Chinese Cohort Study)
| Endpoint | Osimertinib | First-Generation EGFR-TKIs | Hazard Ratio (95% CI) |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 19.4 months | 10.9 months | 0.47 (0.38 - 0.59) |
| Median Overall Survival (OS) | 40.5 months | 34.3 months | 0.76 (0.58 - 1.00) |
Data from a Chinese, multicenter, real-world cohort study.[12]
Mechanisms of Acquired Resistance
Despite the significant efficacy of Osimertinib, acquired resistance eventually develops. Understanding these mechanisms is critical for developing subsequent lines of therapy. Resistance can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.
-
EGFR-Dependent Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of Osimertinib.[2][8]
-
EGFR-Independent Resistance: These "off-target" mechanisms involve the activation of alternative signaling pathways to bypass the EGFR blockade. The most frequent bypass pathway activation is MET gene amplification.[2][13] Other mechanisms include activation of the RAS-MAPK pathway through mutations in BRAF or KRAS, and histologic transformation.[2][13]
Experimental Protocols for Mechanism Verification
Verifying the mechanism of action of EGFR inhibitors like Osimertinib involves a series of in vitro assays. Below are detailed protocols for key experiments.
Western Blot for EGFR Phosphorylation
This assay assesses the ability of an inhibitor to block ligand-induced EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed EGFR-dependent cells (e.g., A431 or NSCLC cell lines with EGFR mutations) in 6-well plates.[14]
-
Once confluent, serum-starve the cells for 16-24 hours to reduce basal EGFR activation.[15]
-
Pre-treat cells with serial dilutions of Osimertinib (e.g., 0, 1, 10, 100, 500 nM) for 2 hours.[15]
-
Stimulate the cells with epidermal growth factor (EGF) (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce EGFR phosphorylation.[15]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068).[14][15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[15]
-
To ensure equal protein loading, strip the membrane and re-probe for total EGFR and a loading control like β-actin.[15]
-
Quantify band intensities using image analysis software and normalize the phospho-EGFR signal to the total EGFR signal. This allows for the calculation of the IC50 value.[15]
-
Cell-Based ELISA for EGFR Phosphorylation
This method offers a higher-throughput alternative to Western blotting for quantifying EGFR phosphorylation directly in microplates.
Methodology:
-
Cell Seeding and Treatment:
-
Seed 10,000–30,000 cells per well in a 96-well tissue culture plate and incubate overnight.
-
Remove media and treat cells with various concentrations of Osimertinib and/or activators (e.g., EGF) as per the experimental design.
-
-
Fixation and Permeabilization:
-
Following treatment, fix the cells by adding a fixing solution.
-
Wash the wells and add a permeabilization buffer to allow antibodies to enter the cells.
-
-
Immunodetection:
-
Block the wells to prevent non-specific antibody binding.
-
Add the primary antibody specific for phospho-EGFR and incubate.
-
Wash the wells and add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance using a microplate reader. The signal intensity is proportional to the amount of phosphorylated EGFR.
-
Biochemical EGFR Kinase Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase, independent of cellular processes.
Methodology:
-
Assay Preparation:
-
Kinase Reaction:
-
Signal Detection (using ADP-Glo™ Assay as an example):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[16]
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.[16]
-
Record the luminescence, which is directly proportional to the kinase activity. Calculate IC50 values by plotting the signal against the inhibitor concentration.[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 8. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 10. Osimertinib Improves Progression-Free Survival vs Standard EGFR Inhibitors in EGFR-Mutant NSCLC - The ASCO Post [ascopost.com]
- 11. ajmc.com [ajmc.com]
- 12. Osimertinib versus comparator first-generation epidermal growth factor receptor tyrosine kinase inhibitors as first-line treatment in patients with advanced EGFR-mutated non-small cell lung cancer: a Chinese, multicenter, real-world cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. rsc.org [rsc.org]
A Comparative Analysis of Temozolomide and Its Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Temozolomide (TMZ), a key chemotherapeutic agent, and its emerging analogs. It is designed to offer an objective overview of their performance, supported by experimental data, to inform future research and drug development in oncology.
Introduction to Temozolomide
Temozolomide is an oral alkylating agent that has become a cornerstone in the treatment of glioblastoma multiforme (GBM), the most aggressive form of brain cancer. Its efficacy lies in its ability to methylate DNA, which, if unrepaired, leads to cytotoxic DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis. However, the therapeutic efficacy of TMZ is often limited by both intrinsic and acquired resistance, primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). This has spurred the development of novel TMZ analogs designed to overcome these resistance mechanisms and enhance antitumor activity.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for Temozolomide and one of its novel analogs, NEO212. The data is compiled from studies on various cancer cell lines, highlighting the comparative potency of these compounds.
| Compound | Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| Temozolomide | U87MG | Glioblastoma | 72 hours | ~230 | |
| U251MG | Glioblastoma | 72 hours | ~176.5 | ||
| T98G | Glioblastoma | 72 hours | ~438.3 | ||
| A172 | Glioblastoma | 72 hours | 200-400 | ||
| Patient-Derived | Glioblastoma | 72 hours | 476 - 1757 | ||
| TW1 | Nasopharyngeal Carcinoma | Not Specified | 85 | ||
| TW4 | Nasopharyngeal Carcinoma | Not Specified | >100 | ||
| NEO212 | TW1 | Nasopharyngeal Carcinoma | Not Specified | 32 | |
| TW4 | Nasopharyngeal Carcinoma | Not Specified | 37 |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of Temozolomide and its analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., U87MG, T98G) are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated overnight to allow for cell attachment.
-
Treatment: Cells are treated with a range of concentrations of Temozolomide or its analogs for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 540-570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment and Harvesting: Cells are treated with the compounds of interest. After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in an Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late-stage apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the desired compounds. Following treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol, typically overnight at 4°C.
-
Staining: The fixed cells are washed and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. The RNase A is included to ensure that only DNA is stained. The cells are incubated in the dark for at least 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Mechanism of Action and Resistance Pathways
The following diagrams illustrate the mechanism of action of Temozolomide, a typical experimental workflow for its evaluation, and the key signaling pathways involved in its efficacy and resistance.
Caption: Mechanism of Action of Temozolomide.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Temozolomide Resistance Pathways.
Temozolomide vs. Standard Radiotherapy in Newly Diagnosed Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Temozolomide (TMZ) in combination with radiotherapy versus radiotherapy alone for the treatment of newly diagnosed glioblastoma, the most common and aggressive primary brain tumor in adults. The information presented is based on pivotal clinical trial data and is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Executive Summary
The addition of Temozolomide to standard radiotherapy, known as the Stupp protocol, has become the cornerstone of treatment for newly diagnosed glioblastoma since its landmark publication in 2005.[1] This combination therapy has demonstrated a statistically significant and clinically meaningful improvement in overall survival and progression-free survival compared to radiotherapy alone.[2] While offering enhanced efficacy, the combination therapy is also associated with a higher incidence of manageable hematologic adverse events.[3]
Data Presentation: Efficacy and Safety
The following tables summarize the key quantitative data from the pivotal phase III trial that established the current standard of care for newly diagnosed glioblastoma.
Table 1: Efficacy of Temozolomide plus Radiotherapy vs. Radiotherapy Alone
| Endpoint | Radiotherapy + Temozolomide | Radiotherapy Alone | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 14.6 months | 12.1 months | 0.63 (0.52 - 0.75) | <0.001 |
| 2-Year Survival Rate | 26.5% | 10.4% | N/A | <0.001 |
| Median Progression-Free Survival | 6.9 months | 5.0 months | 0.54 (0.45 - 0.64) | <0.001 |
Data sourced from the landmark phase III trial by Stupp et al.[2][4]
Table 2: Grade 3 or 4 Adverse Events
| Adverse Event | Radiotherapy + Temozolomide (n=288) | Radiotherapy Alone (n=285) |
| Hematologic | ||
| Thrombocytopenia | 4% | 1% |
| Neutropenia | 3% | 1% |
| Anemia | 1% | 1% |
| Lymphopenia | 41.5% (during chemoradiation) | N/A |
| Leukopenia | 50.7% (during maintenance) | N/A |
| Non-Hematologic | ||
| Fatigue | 5% | 6% |
| Nausea | 44.3% (any grade) | N/A |
| Vomiting | 37.0% (any grade) | N/A |
Data on hematologic and non-hematologic toxicities are compiled from multiple sources analyzing adverse events associated with Temozolomide treatment.[3][5][6][7]
Experimental Protocols
The standard of care for newly diagnosed glioblastoma is based on the protocol established by the European Organisation for Research and Treatment of Cancer (EORTC) and the National Cancer Institute of Canada (NCIC) clinical trial, commonly referred to as the Stupp protocol .[1][8]
Stupp Protocol for Newly Diagnosed Glioblastoma:
-
Surgical Resection: Maximal safe surgical resection of the tumor is performed.
-
Concomitant Phase (Chemoradiotherapy):
-
Radiotherapy: Patients receive fractionated focal irradiation with a total dose of 60 Gy, administered in 30 daily fractions of 2 Gy each, five days a week for six weeks.[1][2]
-
Temozolomide: Concurrently, patients receive oral Temozolomide at a dose of 75 mg per square meter of body-surface area per day, seven days a week from the first to the last day of radiotherapy.[1][2]
-
-
Adjuvant Phase (Monotherapy):
Mandatory Visualizations
Mechanism of Action of Temozolomide
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. researchgate.net [researchgate.net]
- 3. EPID-07. HEMATOLOGICAL ADVERSE EVENTS IN GLIOBLASTOMA PATIENTS TREATED WITH TEMOZOLOMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiotherapy of Glioblastoma 15 Years after the Landmark Stupp’s Trial: More Controversies than Standards? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive understanding of the adverse effects associated with temozolomide: a disproportionate analysis based on the FAERS database [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Toxicity Profile of Temozolomide in the Treatment of 300 Malignant Glioma Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glioblastoma's Dismal Standard of Care: The Stupp Protocol | Depth-First [depth-first.com]
Obscure Compound "Temodox" Lacks Clinical Data for Comparison; Pivoting to Tamoxifen vs. Letrozole Head-to-Head Analysis
Initial investigations into the compound "Temodox" have revealed a significant lack of publicly available clinical and pharmacological data, rendering a head-to-head comparison with a known drug impossible at this time. "this compound," identified chemically as 2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate and also known by the synonym CP-22341, appears to be a bioactive chemical primarily available for research purposes and not an approved therapeutic agent for human or veterinary use. Searches for clinical trials, pharmacological profiles, and comparative studies for "this compound" have yielded no results.
Given the user's request for a detailed comparison guide, and the high likelihood that "this compound" may be a typographical error for a more common medication, this report will pivot to a head-to-head analysis of two well-established drugs in the same therapeutic area: Tamoxifen and Letrozole . Both are hormonal therapies used in the treatment of estrogen receptor-positive (ER-positive) breast cancer, a setting where they have been extensively studied and compared.
This guide will provide a comprehensive overview of Tamoxifen and Letrozole, including their mechanisms of action, clinical efficacy from head-to-head trials, and safety profiles, presented in a format accessible to researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Tamoxifen and Letrozole employ distinct strategies to disrupt estrogen signaling in breast cancer cells.
Tamoxifen , a selective estrogen receptor modulator (SERM), functions as a competitive antagonist of the estrogen receptor (ER) in breast tissue.[1][2] It binds to the ER, preventing estrogen from binding and thereby inhibiting the transcription of estrogen-responsive genes that promote tumor cell proliferation.[1][3] However, Tamoxifen can also exhibit estrogenic (agonist) effects in other tissues, such as the endometrium and bone.[2]
Letrozole , on the other hand, is an aromatase inhibitor. Aromatase is a key enzyme responsible for the peripheral conversion of androgens to estrogens. By inhibiting aromatase, Letrozole effectively reduces the overall level of circulating estrogen in postmenopausal women, thereby depriving ER-positive breast cancer cells of their primary growth stimulus.
Head-to-Head Clinical Efficacy: The BIG 1-98 Trial
One of the most significant head-to-head comparisons of Tamoxifen and Letrozole is the Breast International Group (BIG) 1-98 trial. This large, randomized, double-blind study enrolled postmenopausal women with hormone receptor-positive early breast cancer. The trial had a complex design that allowed for the comparison of 5 years of monotherapy with Letrozole, 5 years of monotherapy with Tamoxifen, and sequential treatment strategies. For the purpose of this direct comparison, we will focus on the monotherapy arms.
Experimental Protocol: BIG 1-98 Trial (Monotherapy Arms)
-
Objective: To compare the efficacy and safety of 5 years of adjuvant Letrozole versus 5 years of adjuvant Tamoxifen in postmenopausal women with hormone receptor-positive early breast cancer.
-
Study Design: A randomized, double-blind, multicenter clinical trial.
-
Participants: Postmenopausal women with histologically confirmed, hormone receptor-positive, operable invasive breast cancer who had completed primary surgery.
-
Intervention:
-
Letrozole arm: Letrozole 2.5 mg orally once daily for 5 years.
-
Tamoxifen arm: Tamoxifen 20 mg orally once daily for 5 years.
-
-
Primary Endpoint: Disease-free survival (DFS), defined as the time from randomization to the earliest occurrence of invasive recurrence in the breast, chest wall, or regional lymph nodes; distant recurrence; a new primary invasive cancer in the contralateral breast; or death from any cause without a prior cancer event.
-
Key Secondary Endpoints: Overall survival (OS), time to distant recurrence, and safety.
Data Summary: Efficacy Outcomes from the BIG 1-98 Trial
| Endpoint | Letrozole (n=2459) | Tamoxifen (n=2460) | Hazard Ratio (95% CI) | P-value |
| Disease-Free Survival (DFS) | ||||
| 5-Year Rate | 84.0% | 81.4% | 0.81 (0.70-0.93) | 0.003 |
| Overall Survival (OS) | ||||
| 5-Year Rate | 89.2% | 88.8% | 0.87 (0.75-1.02) | 0.08 |
| Time to Distant Recurrence | ||||
| 5-Year Rate | 92.2% | 90.3% | 0.73 (0.60-0.88) | 0.001 |
Data are based on the 2005 primary analysis of the monotherapy arms.
The results of the BIG 1-98 trial demonstrated a statistically significant improvement in disease-free survival for patients treated with Letrozole compared to Tamoxifen. Letrozole also significantly reduced the risk of distant recurrence. While there was a trend towards improved overall survival with Letrozole, this did not reach statistical significance in the initial analyses.
Safety and Tolerability Profile
The safety profiles of Letrozole and Tamoxifen differ, reflecting their distinct mechanisms of action.
| Adverse Event | Letrozole | Tamoxifen | Key Considerations |
| Hot Flashes | More frequent | Less frequent | A common side effect of both, but with a higher incidence in the Letrozole group. |
| Vaginal Bleeding/Discharge | Less frequent | More frequent | Tamoxifen's estrogenic effect on the endometrium increases the risk of these events. |
| Endometrial Cancer | Lower risk | Higher risk | A serious but uncommon side effect associated with Tamoxifen's agonist activity in the uterus.[4] |
| Thromboembolic Events | Lower risk | Higher risk | Tamoxifen is associated with an increased risk of deep vein thrombosis and pulmonary embolism.[4] |
| Musculoskeletal Events | More frequent | Less frequent | Arthralgia (joint pain) and myalgia (muscle pain) are more common with aromatase inhibitors due to estrogen deprivation. |
| Bone Fractures | Higher risk | Lower risk | Reduced estrogen levels with Letrozole can lead to decreased bone mineral density and an increased risk of fractures. Tamoxifen's estrogenic effect on bone can be protective. |
| Cardiovascular Events | Higher risk of some events | Lower risk of some events | Some studies have suggested a slightly higher risk of cardiac events with aromatase inhibitors compared to Tamoxifen. |
graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5, len=2.5];Tamoxifen [label="Tamoxifen", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; Letrozole [label="Letrozole", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,1.5!"];
node [fillcolor="#F1F3F4", color="#202124"]; HotFlashes [label="Hot Flashes", pos="2,2.5!"]; VaginalBleeding [label="Vaginal Bleeding", pos="0,0!"]; EndometrialCancer [label="Endometrial Cancer", pos="0,-1!"]; Thromboembolism [label="Thromboembolic Events", pos="0,-2!"]; Musculoskeletal [label="Musculoskeletal Events", pos="4,0!"]; BoneFractures [label="Bone Fractures", pos="4,-1!"]; Cardiovascular [label="Cardiovascular Events", pos="4,-2!"];
edge [color="#5F6368"]; Tamoxifen -- HotFlashes [label="Lower Incidence"]; Letrozole -- HotFlashes [label="Higher Incidence"]; Tamoxifen -- VaginalBleeding [label="Higher Incidence"]; Tamoxifen -- EndometrialCancer [label="Higher Risk"]; Tamoxifen -- Thromboembolism [label="Higher Risk"]; Letrozole -- Musculoskeletal [label="Higher Incidence"]; Letrozole -- BoneFractures [label="Higher Risk"]; Letrozole -- Cardiovascular [label="Slightly Higher Risk\nof some events"]; }
Conclusion
While the initial query regarding "this compound" could not be addressed due to a lack of available data, a comparative analysis of Tamoxifen and Letrozole provides valuable insights for researchers and clinicians in the field of breast cancer therapeutics. Head-to-head clinical trial data, particularly from the BIG 1-98 study, has established Letrozole as a more effective agent than Tamoxifen in improving disease-free survival for postmenopausal women with hormone receptor-positive early breast cancer. However, the choice of therapy must also consider the distinct safety profiles of each drug, with Tamoxifen being associated with a higher risk of thromboembolic events and endometrial cancer, and Letrozole linked to a greater incidence of musculoskeletal side effects and bone fractures. This comprehensive comparison underscores the importance of personalized medicine, where treatment decisions are tailored to the individual patient's risk factors and comorbidities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Tamoxifen is well tolerated in DMD and has a modest impact on motor function and breathing: results of a phase 1, open-label clinical trial in Israel - Institut de Myologie [institut-myologie.org]
- 4. Tamoxifen: MedlinePlus Drug Information [medlineplus.gov]
Unveiling the Molecular Target of Tamoxifen: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Tamoxifen and its alternatives, focusing on their molecular targets and mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial experiments, and visualizes complex biological pathways to facilitate a deeper understanding of these important therapeutic agents.
Executive Summary
Tamoxifen, a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer, functions as a selective estrogen receptor modulator (SERM). Its efficacy stems from its competitive binding to the estrogen receptor, thereby antagonizing estrogen-driven tumor growth. However, the landscape of endocrine therapies has evolved, offering several alternatives with distinct mechanisms. This guide delves into a direct comparison of Tamoxifen with other SERMs like Raloxifene, selective estrogen receptor degraders (SERDs) such as Fulvestrant, and aromatase inhibitors (AIs) including Letrozole, Anastrozole, and Exemestane. By presenting quantitative data on binding affinities, summarizing experimental protocols, and illustrating signaling pathways, this guide aims to be an invaluable resource for the scientific community.
Comparative Analysis of Molecular Targets and Potency
The therapeutic efficacy of Tamoxifen and its alternatives is intrinsically linked to their interaction with their respective molecular targets. The following tables provide a quantitative comparison of their binding affinities and inhibitory concentrations.
| Compound | Drug Class | Molecular Target | Binding Affinity (Ki) | Inhibitory Concentration (IC50) |
| Tamoxifen | SERM | Estrogen Receptor (ERα) | ~1.7 nM[1] | - |
| 4-hydroxytamoxifen (active metabolite) | SERM | Estrogen Receptor (ERα) | Equal to estradiol[2] | - |
| Raloxifene | SERM | Estrogen Receptor (ERα) | ~50 pM[3] | - |
| Fulvestrant | SERD | Estrogen Receptor (ERα) | - | 0.94 nM (cell-free assay)[4][5], 9.4 nM[6][7] |
| Letrozole | Aromatase Inhibitor | Aromatase (CYP19A1) | - | 0.07-20 nM (cell-free)[8], 50-100 nM (MCF-7aro cells)[9] |
| Anastrozole | Aromatase Inhibitor | Aromatase (CYP19A1) | - | - |
| Exemestane | Aromatase Inhibitor | Aromatase (CYP19A1) | - | 24 nM (wild-type aromatase)[10] |
Note: Binding affinities and IC50 values can vary depending on the experimental conditions and assay used.
Mechanism of Action: A Visualized Comparison
The distinct mechanisms of action of these drug classes are crucial to understanding their therapeutic profiles and potential resistance mechanisms.
Tamoxifen and Raloxifene (SERMs): Competitive Inhibition
SERMs like Tamoxifen and Raloxifene act as competitive antagonists of estrogen in breast tissue. They bind to the estrogen receptor, inducing a conformational change that prevents the binding of the natural ligand, estradiol, and subsequent activation of estrogen-responsive genes that promote cell proliferation.[11][12]
Fulvestrant (SERD): Receptor Degradation
Fulvestrant, a SERD, not only blocks the estrogen receptor but also promotes its degradation.[9][13] This dual action leads to a more complete inhibition of estrogen signaling.
Aromatase Inhibitors: Estrogen Synthesis Blockade
Aromatase inhibitors, such as Letrozole, Anastrozole, and Exemestane, work by blocking the enzyme aromatase, which is responsible for the final step in estrogen synthesis.[14][15] This leads to a systemic reduction in estrogen levels, thereby depriving ER-positive cancer cells of their growth signal.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of drug discovery and development. This section provides an overview of the key methodologies used to characterize the molecular targets of Tamoxifen and its alternatives.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the estrogen receptor.
Objective: To quantify the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.
Methodology:
-
Preparation of Cytosol: Uterine tissue from immature or ovariectomized rats is homogenized in a buffer to prepare a cytosol fraction rich in estrogen receptors.[16]
-
Incubation: A constant concentration of radiolabeled estradiol is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal or hydroxylapatite are used to separate the receptor-bound radiolabel from the free radiolabel.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Aromatase Inhibition Assay
This assay measures the ability of a compound to inhibit the aromatase enzyme.
Objective: To determine the potency of a test compound in inhibiting the conversion of an androgen substrate to an estrogen product by aromatase.
Methodology:
-
Enzyme Source: Human placental microsomes or recombinant human aromatase are commonly used as the enzyme source.[12]
-
Incubation: The enzyme is incubated with a substrate (e.g., androstenedione or testosterone) and a cofactor (NADPH) in the presence of varying concentrations of the test inhibitor.
-
Product Measurement: The formation of the estrogen product (estrone or estradiol) is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorometric assays.[17]
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Aromatase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Aromatase inhibitors in the treatment of breast cancer in post-menopausal female patients: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Raloxifene Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. komen.org [komen.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
Statistical Validation of Tamoxifen: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical validation of Tamoxifen's study findings. It offers an objective comparison of its performance against alternative treatments, supported by experimental data from pivotal clinical trials.
Tamoxifen, a selective estrogen receptor modulator (SERM), has long been a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer. Its efficacy in reducing the risk of recurrence and mortality has been established in numerous studies. This guide delves into the statistical validation of these findings by comparing Tamoxifen with aromatase inhibitors (AIs), another class of hormone therapy, and by examining the optimal duration of Tamoxifen treatment.
Comparative Efficacy: Tamoxifen vs. Aromatase Inhibitors
Aromatase inhibitors, such as anastrozole, letrozole, and exemestane, work by blocking the production of estrogen, while Tamoxifen blocks the action of estrogen on cancer cells. Several large-scale clinical trials have compared the efficacy and safety of these two classes of drugs.
Key Clinical Trial Data
The following tables summarize the key findings from major clinical trials comparing Tamoxifen with various aromatase inhibitors.
Table 1: Comparison of Tamoxifen and Anastrozole
| Trial | Patient Population | Treatment Arms | Key Findings |
| ATAC | Postmenopausal women with early-stage breast cancer | Anastrozole (1 mg/day) vs. Tamoxifen (20 mg/day) vs. Combination | At 10 years, the recurrence rate was 19.7% for anastrozole vs. 24% for tamoxifen (HR 0.79, P=0.0002)[1]. |
| IBIS-II DCIS | Postmenopausal women with ductal carcinoma in situ (DCIS) | Anastrozole (1 mg/day) vs. Tamoxifen (20 mg/day) | No significant difference in overall recurrence rates at a median follow-up of 7.2 years (HR 0.89)[2][3]. |
Table 2: Comparison of Tamoxifen and Letrozole
| Trial | Patient Population | Treatment Arms | Key Findings |
| BIG 1-98 | Postmenopausal women with hormone receptor-positive early breast cancer | Letrozole (2.5 mg/day) vs. Tamoxifen (20 mg/day) vs. Sequential treatments | Letrozole monotherapy showed a significant improvement in disease-free survival compared to tamoxifen monotherapy[4][5][6]. Overall survival was also superior with letrozole[4][7]. |
| Preoperative Study | Postmenopausal women with untreated primary breast cancer | Letrozole (2.5 mg/day) vs. Tamoxifen (20 mg/day) for 4 months | Clinical response rate was significantly higher with letrozole (60% vs. 41%, P=0.004)[8]. |
Table 3: Comparison of Tamoxifen and Exemestane
| Trial | Patient Population | Treatment Arms | Key Findings |
| Phase III Metastatic | Postmenopausal women with metastatic breast cancer | Exemestane (25 mg/day) vs. Tamoxifen (20 mg/day) | Overall response rate was higher for exemestane (46% vs. 31%, P=0.005)[9]. |
| IES | Postmenopausal women with early-stage breast cancer after 2-3 years of Tamoxifen | Switch to Exemestane (25 mg/day) vs. Continue Tamoxifen | Switching to exemestane significantly improved disease-free survival (HR 0.68, P<0.001)[10]. |
Optimal Duration of Tamoxifen Therapy
The ideal duration of adjuvant Tamoxifen therapy has been a subject of extensive research. The ATLAS and aTTom trials provided crucial insights into this aspect.
Table 4: Duration of Tamoxifen Treatment
| Trial | Patient Population | Treatment Arms | Key Findings |
| ATLAS | Women with ER-positive breast cancer who had completed 5 years of Tamoxifen | Continue Tamoxifen for 10 years vs. Stop at 5 years | Continuing tamoxifen to 10 years further reduced recurrence (RR 0.84) and breast cancer mortality (RR 0.83)[5][11]. |
| aTTom | Women with ER-positive or ER-untested breast cancer who had completed 5 years of Tamoxifen | Continue Tamoxifen for 10 years vs. Stop at 5 years | Continuing tamoxifen to 10 years reduced breast cancer recurrence (p=0.003) and mortality (p=0.05)[12]. |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the critical appraisal of the findings.
ATAC (Arimidex, Tamoxifen, Alone or in Combination) Trial
-
Objective: To compare the efficacy and safety of anastrozole with tamoxifen, and the combination, as adjuvant treatment for postmenopausal women with early-stage breast cancer[13].
-
Study Design: A randomized, double-blind, multicenter trial[14].
-
Participants: Postmenopausal women with invasive, operable breast cancer who had completed primary therapy[14].
-
Interventions: Patients were randomized to receive oral anastrozole (1 mg/day), tamoxifen (20 mg/day), or a combination of both for 5 years[13][14].
-
Endpoints: The primary endpoint was disease-free survival. Secondary endpoints included incidence of contralateral breast cancer, overall survival, and safety[14].
IBIS-II DCIS (International Breast Cancer Intervention Study II - Ductal Carcinoma in Situ)
-
Objective: To compare the efficacy and safety of anastrozole versus tamoxifen in preventing locoregional and contralateral breast cancer in postmenopausal women with locally excised, hormone-receptor-positive DCIS[3].
-
Study Design: A double-blind, randomized, placebo-controlled trial[3][4].
-
Participants: Postmenopausal women with a diagnosis of hormone-receptor-positive DCIS who had undergone local excision[3].
-
Interventions: Patients were randomly assigned to receive either 1 mg of anastrozole or 20 mg of tamoxifen daily for 5 years[4].
-
Endpoints: The primary endpoint was the incidence of all breast cancer recurrences (invasive or DCIS)[4].
BIG 1-98 (Breast International Group 1-98)
-
Objective: To compare the efficacy of letrozole and tamoxifen, either as monotherapy for 5 years or in sequence, as adjuvant treatment for postmenopausal women with hormone receptor-positive early breast cancer[5][15].
-
Study Design: A randomized, double-blind, four-arm trial[5].
-
Participants: Postmenopausal women with hormone receptor-positive, operable, invasive breast cancer[15].
-
Interventions: Patients were randomized to one of four arms: (A) tamoxifen for 5 years, (B) letrozole for 5 years, (C) tamoxifen for 2 years followed by letrozole for 3 years, or (D) letrozole for 2 years followed by tamoxifen for 3 years[5][15].
-
Endpoints: The primary endpoint was disease-free survival. Secondary endpoints included overall survival, time to distant recurrence, and safety[5].
NSABP B-14 (National Surgical Adjuvant Breast and Bowel Project B-14)
-
Objective: To determine the effectiveness of adjuvant tamoxifen therapy in patients with ER-positive tumors and no axillary lymph node involvement[16].
-
Study Design: A randomized, double-blind, placebo-controlled trial[16].
-
Participants: Patients with primary operable breast cancer, ER-positive tumors, and negative axillary lymph nodes[16].
-
Interventions: Patients were initially randomized to receive either tamoxifen (20 mg/day) or a placebo for 5 years. In a subsequent phase, disease-free patients on tamoxifen were re-randomized to continue for another 5 years or switch to placebo[16].
-
Endpoints: The primary endpoints were disease-free survival and overall survival.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and procedural pathways is essential for a deeper understanding of Tamoxifen's mechanism and the validation process.
Tamoxifen Signaling Pathway
Tamoxifen acts as a selective estrogen receptor modulator (SERM). In breast tissue, it functions as an antagonist to the estrogen receptor, thereby inhibiting the growth-promoting effects of estrogen. In other tissues, such as the endometrium and bone, it can act as an agonist.
Caption: Tamoxifen's mechanism of action in breast cancer cells.
Clinical Trial Validation Workflow
The process of validating a drug like Tamoxifen through a clinical trial involves a series of structured phases, each with specific objectives.
Caption: A simplified workflow of the clinical trial process.
References
- 1. mdpi.com [mdpi.com]
- 2. cusabio.com [cusabio.com]
- 3. Anastrozole versus tamoxifen for the prevention of locoregional and contralateral breast cancer in postmenopausal women with locally excised ductal carcinoma in situ (IBIS-II DCIS): a double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. breastcancertrials.org.au [breastcancertrials.org.au]
- 7. arrangoizmd.com [arrangoizmd.com]
- 8. Association Between the 21-Gene Recurrence Score Assay and Risk of Locoregional Recurrence in Node-Negative, Estrogen Receptor–Positive Breast Cancer: Results From NSABP B-14 and NSABP B-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 11. Pharmacokinetics of anastrozole and tamoxifen alone, and in combination, during adjuvant endocrine therapy for early breast cancer in postmenopausal women: a sub-protocol of the ‘Arimidex™ and Tamoxifen Alone or in Combination’ (ATAC) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Templates for Clinical Trials | Grants & Funding [grants.nih.gov]
- 13. ATAC Trial - For healthcare professionals only [staging.oncologyme.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. d-nb.info [d-nb.info]
- 16. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Tamoxifen: A Guide for Laboratory Professionals
It is important to note that the following information pertains to the disposal of Tamoxifen. It is presumed that "Temodox" is a typographical error for Tamoxifen, a hazardous drug commonly used in research and clinical settings.
Proper disposal of Tamoxifen is a critical component of laboratory safety and environmental responsibility. As a substance classified as carcinogenic, teratogenic, and a reproductive hazard, its waste must be managed with stringent adherence to established protocols to mitigate risks to personnel and the ecosystem.[1][2][3][4] This guide provides essential, step-by-step information for the proper disposal of Tamoxifen and contaminated materials.
Hazard Classification and Regulatory Compliance
Tamoxifen is recognized as a hazardous material and is subject to regulations governing its transport and disposal.[5] Chemical waste generators are responsible for determining if their waste is classified as hazardous and must consult local, regional, and national hazardous waste regulations to ensure full compliance.[6] In the United States, the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide the framework for hazardous waste management.[7]
General Disposal Principles
The cardinal rule for Tamoxifen disposal is to never discard it in the regular trash or down the drain.[5] All Tamoxifen waste, including unused product, contaminated materials, and dilute solutions, must be disposed of as hazardous chemical waste through a licensed disposal company or an approved waste disposal plant.[1][2][4][6][8]
Segregation and Collection of Tamoxifen Waste
Proper segregation of waste is crucial to ensure safe handling and disposal. The following table outlines the types of waste generated and the appropriate disposal containers.
| Waste Type | Description | Disposal Container |
| Bulk Tamoxifen Waste | Unused or expired Tamoxifen powder, leftover solutions. | Labeled hazardous waste container. |
| Trace Contaminated Solids | Gloves, disposable lab coats, bench paper, pipette tips, and other materials that have come into contact with Tamoxifen. | Labeled hazardous waste container (often a yellow chemotherapy waste bin).[9] |
| Sharps Waste | Needles and syringes used for Tamoxifen administration. | Designated sharps container for incineration.[4][5][8] |
| Contaminated Animal Bedding | Bedding from animals treated with Tamoxifen is considered hazardous for a minimum of 72 hours after the last administration. | Collected for disposal as hazardous waste.[10] |
| Empty Containers | Vials and bottles that held Tamoxifen. | Should be triple-rinsed with an appropriate solvent (e.g., water), with the rinsate collected as hazardous waste. The defaced container can then be disposed of according to institutional guidelines.[5] |
Experimental Workflow for Tamoxifen Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of Tamoxifen waste in a laboratory setting.
Decontamination and Spill Management
Decontamination of Reusable Equipment:
Non-porous materials such as glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[4][8] After soaking, the items should be thoroughly rinsed with water.
Spill Cleanup:
In the event of a Tamoxifen spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel and Secure the Area : Notify others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : At a minimum, this includes a lab coat, double nitrile gloves, and safety glasses.[4] For larger spills, a respirator and face shield may be necessary.
-
Contain the Spill : For liquid spills, use absorbent pads to wipe up the material.[11] For powder spills, carefully cover with absorbent material to avoid creating dust.[1]
-
Clean the Area : After absorbing the spill, the area should be cleaned with a detergent solution followed by a thorough rinsing with water.[11] Some protocols recommend cleaning with a dilute bleach solution.[4]
-
Dispose of Cleanup Materials : All materials used for spill cleanup, including absorbent pads and wipes, must be disposed of as hazardous waste.[11]
Personal Protective Equipment (PPE)
When handling Tamoxifen, including during disposal procedures, it is imperative to use appropriate PPE to minimize the risk of exposure. This includes:
-
A lab coat or gown
-
Double nitrile gloves
-
Safety glasses or goggles[4]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of Tamoxifen, thereby protecting themselves, their colleagues, and the environment.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Article - Standard Operating Procedur... [policies.unc.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. fishersci.com [fishersci.com]
- 7. How To Manage Pharmaceutical & Chemo Waste Disposal [emsllcusa.com]
- 8. unthsc.edu [unthsc.edu]
- 9. med.stanford.edu [med.stanford.edu]
- 10. ori.umkc.edu [ori.umkc.edu]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
